(R)-1,3-Dimethylpiperazine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R)-1,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-5-8(2)4-3-7-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMUNDXXVADKHS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201290836 | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788041-52-0 | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1788041-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1,3-dimethyl-, (3R)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201290836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1,3-Dimethylpiperazine: A Chiral Building Block for Modern Drug Discovery
Introduction: The Significance of Chiral Piperazines in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to serve as a basic and hydrophilic anchor, make it a "privileged scaffold" in drug design. This scaffold is integral to a wide array of therapeutics, from antipsychotics to kinase inhibitors.[1] While N-substituted piperazines have been extensively explored, the introduction of stereocenters onto the carbon backbone of the ring has opened new avenues for creating structurally complex and highly specific drug candidates.[3]
This guide focuses on (R)-1,3-Dimethylpiperazine , a chiral building block of increasing importance. The presence of a methyl group at the C3 position introduces a defined stereocenter, transforming the achiral piperazine core into a valuable synthon for constructing enantiomerically pure pharmaceuticals.[3][4] The precise three-dimensional arrangement of substituents offered by this molecule is critical for optimizing interactions with biological targets, potentially enhancing therapeutic efficacy and reducing off-target side effects.[4] This document provides a comprehensive overview of its chemical properties, structure, synthesis, characterization, and applications for professionals in pharmaceutical research and development.
Physicochemical and Structural Properties
This compound is a chiral secondary amine, typically appearing as a liquid at room temperature.[5] Its structure is defined by a piperazine ring with a methyl group on one nitrogen (N1) and another methyl group on an adjacent carbon (C3), with the C3 position possessing an (R) absolute configuration.
Core Structural Features
The IUPAC name for this compound is (3R)-1,3-dimethylpiperazine.[3] The key structural feature is the stereocenter at C3. This chirality has a significant impact on the molecule's reactivity. The two nitrogen atoms are no longer chemically equivalent; the N1 nitrogen is tertiary and adjacent to the chiral center, making it more sterically hindered than the secondary N4 nitrogen.[3] This inherent steric and electronic difference is a critical feature that can be exploited for regioselective functionalization, allowing chemists to selectively modify the N4 position.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 1033717-21-3 | [5],[6] |
| Molecular Formula | C₆H₁₄N₂ | [5],[3],[7] |
| Molecular Weight | 114.19 g/mol | [5],[7] |
| Appearance | Liquid | [5] |
| Boiling Point | 147.9 ± 8.0 °C (at 760 mmHg) | [5] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [5] |
| Flash Point | 45.7 ± 9.4 °C | [5] |
| Refractive Index | n20/D 1.409 (lit.) | [5] |
| Storage | 2-8 °C, protect from light | [5] |
Synthesis and Purification
The asymmetric synthesis of C-substituted piperazines is a field of active research, driven by the demand for enantiopure building blocks in drug discovery.[3] A common and effective strategy is "chiral pool" synthesis, which utilizes readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids.[3]
Representative Synthetic Protocol: Chiral Pool Synthesis from D-Alanine
This protocol outlines a representative multi-step synthesis of this compound starting from D-Alanine. The choice of D-Alanine as the chiral precursor directly establishes the desired (R)-stereochemistry at the C3 position of the final piperazine ring.
Step 1: N-Benzylation and Reduction of D-Alanine
-
Reaction: Suspend D-Alanine in a suitable solvent like methanol. Add benzaldehyde and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise while maintaining a neutral to slightly acidic pH with acetic acid.
-
Rationale: This step introduces a benzyl group onto the nitrogen atom. The benzyl group serves as a protecting group that can be removed later under hydrogenolysis conditions. Reductive amination is a robust and high-yielding method for this transformation.
-
Work-up: Quench the reaction, remove the solvent under reduced pressure, and extract the N-benzyl-D-alanine product.
Step 2: Amide Coupling with N-methyl-2-aminoethanol
-
Reaction: Activate the carboxylic acid of N-benzyl-D-alanine using a peptide coupling reagent (e.g., HATU, HOBt/EDC). Add N-methyl-2-aminoethanol and a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).
-
Rationale: This step builds the carbon-nitrogen backbone required for the piperazine ring. Peptide coupling reagents are used to form the amide bond efficiently and with minimal side reactions.
Step 3: Intramolecular Cyclization via Mitsunobu Reaction
-
Reaction: Dissolve the product from Step 2 in an anhydrous solvent like THF. Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.
-
Rationale: The Mitsunobu reaction is a powerful method for achieving intramolecular cyclization by converting the terminal hydroxyl group into a good leaving group, which is then displaced by the amide nitrogen. This reaction proceeds with inversion of configuration at the alcohol carbon, but since the chiral center is not at this position, it does not affect the stereochemistry at C3.
Step 4: Reduction of the Piperazinone Ring
-
Reaction: Dissolve the cyclized piperazinone in an anhydrous ether solvent (e.g., THF, Diethyl ether). Add a strong reducing agent like lithium aluminum hydride (LiAlH₄) carefully at 0 °C and then allow the reaction to proceed at reflux.
-
Rationale: LiAlH₄ is a potent reducing agent capable of reducing both the amide carbonyl and any remaining ester groups to the corresponding amines and alcohols, respectively, yielding the piperazine ring.
Step 5: N-Methylation and Deprotection
-
Reaction: The product from Step 4 can be N-methylated using the Eschweiler-Clarke reaction, which involves treating the secondary amine with formaldehyde and formic acid.[8] Following methylation, the N-benzyl protecting group is removed by catalytic hydrogenolysis (H₂ gas, Pd/C catalyst).
-
Rationale: The Eschweiler-Clarke reaction is a classic and effective method for exhaustive methylation of amines.[8] Catalytic hydrogenolysis is the standard method for cleaving benzyl groups from nitrogen atoms without affecting other parts of the molecule.
Synthesis Workflow Diagram
Caption: Chiral pool synthesis workflow for this compound.
Purification and Characterization Protocol
-
Initial Purification: After the final synthetic step, perform an aqueous workup to remove inorganic salts and water-soluble reagents. The crude product is typically extracted into an organic solvent.
-
Distillation: As a liquid with a boiling point around 148 °C, fractional distillation under atmospheric or reduced pressure is an effective method for purification on a larger scale.
-
Chromatography: For high-purity samples required for research, column chromatography on silica gel can be employed. A solvent system with increasing polarity (e.g., a gradient of methanol in dichloromethane with a small amount of ammonium hydroxide to prevent streaking) is typically effective.
-
Final Characterization: The purity and identity of the final product must be confirmed.
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC/GC: To determine the enantiomeric purity (enantiomeric excess, %ee). This is a critical self-validating step to ensure the stereochemical integrity of the synthesis.
-
Spectroscopic Characterization
Advanced spectroscopic techniques are essential for the unambiguous structural confirmation and stereochemical assignment of this compound.[3] While specific spectra are proprietary to manufacturers, the expected characteristics can be predicted based on established principles.[9][10]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the lack of symmetry. Key predicted signals include:
-
A singlet for the N1-methyl protons.
-
A doublet for the C3-methyl protons, coupled to the adjacent proton at C3.
-
A multiplet for the methine proton at the C3 chiral center.
-
Multiple distinct multiplets for the six non-equivalent methylene protons on the piperazine ring.
-
A broad singlet for the N4-H proton, which may exchange with D₂O.
-
-
¹³C NMR: The ¹³C NMR spectrum should show six distinct signals, corresponding to the six unique carbon atoms in the molecule (two methyl carbons and four ring carbons).
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 114. Common fragmentation patterns would involve the loss of methyl groups and cleavage of the piperazine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:
-
C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹.
-
N-H stretching for the secondary amine (N4) as a moderate band around 3300-3500 cm⁻¹.
-
C-N stretching vibrations in the 1000-1250 cm⁻¹ region.
-
Analytical Workflow Diagram
Caption: Analytical workflow for purity and identity confirmation.
Applications in Research and Drug Development
This compound serves as a crucial starting material and intermediate in the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications.[3][5]
-
Chiral Building Block: Its primary application is as a chiral synthon. By incorporating this compound, drug development professionals can introduce a specific stereocenter, which is often essential for achieving the desired pharmacological activity.[4] This is particularly relevant for treatments targeting the central nervous system, such as antidepressants and antipsychotics.[4]
-
Scaffold for Library Synthesis: The two distinct nitrogen atoms allow for sequential and regioselective functionalization. This makes the molecule an excellent scaffold for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. For instance, the more accessible N4 position can be functionalized first, followed by modification at the more hindered N1 position if desired.
-
Reagent in Organic Synthesis: It is employed in advanced organic reactions. A notable example is its use as a ligand or reactant in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, a powerful method for forming carbon-nitrogen bonds.[3]
Role in a Hypothetical Drug Synthesis Pathway
Caption: Use of this compound in a drug synthesis pathway.
Safety, Handling, and Storage
As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound. The GHS classification for the general 1,3-dimethylpiperazine isomer indicates significant hazards.[7]
-
Hazards:
Safe Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to avoid inhalation of vapors.[11]
-
Personal Protective Equipment (PPE):
-
Handling:
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[11]
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]
-
Avoid contact with incompatible materials such as strong oxidizing agents and strong acids.[12]
-
-
Storage:
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical intermediate; it is a key enabler in the quest for more selective and effective pharmaceuticals. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, provides medicinal chemists with a powerful tool for navigating complex molecular architectures. Understanding its properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics. As the demand for enantiopure drugs continues to grow, the importance of chiral building blocks like this compound in the pharmaceutical landscape is set to increase significantly.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 4. This compound dihydrochloride [myskinrecipes.com]
- 5. biosynce.com [biosynce.com]
- 6. Hit2Lead | (3R)-1,3-dimethylpiperazine | CAS# 1033717-21-3 | MFCD11114439 | BB-4066708 [hit2lead.com]
- 7. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ekwan.github.io [ekwan.github.io]
- 10. NMR Tables [chemdata.r.umn.edu]
- 11. fishersci.com [fishersci.com]
- 12. biosynce.com [biosynce.com]
- 13. chemicalbook.com [chemicalbook.com]
A Technical Guide to (R)-1,3-Dimethylpiperazine: Synthesis, Applications, and Experimental Considerations
This guide provides an in-depth technical overview of (R)-1,3-Dimethylpiperazine, a chiral heterocyclic building block of significant interest in pharmaceutical research and drug development. We will explore its chemical identity, enantioselective synthesis, and strategic applications, with a focus on the rationale behind its use in the design of bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.
Core Compound Identification and Properties
This compound is a chiral disubstituted piperazine. The presence of a stereocenter at the C3 position, coupled with the inherent properties of the piperazine scaffold, makes it a valuable component for introducing three-dimensional complexity and modulating the physicochemical properties of drug candidates.
It is crucial to distinguish between the free base and its common salt form, as they possess different CAS numbers and may be suited for different applications.
| Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound (free base) | 1033717-21-3 | C₆H₁₄N₂ | 114.19 |
| This compound dihydrochloride | 1152110-26-3 | C₆H₁₆Cl₂N₂ | 187.11 |
Physical Properties of the Free Base:
| Property | Value |
| Appearance | Liquid |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg[1] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted)[1] |
| Refractive Index | n20/D 1.409 (lit.)[1] |
Sourcing and Procurement
This compound and its dihydrochloride salt are commercially available from a variety of suppliers catering to the research and bulk chemical markets. When selecting a supplier, it is imperative to consider the required purity, scale, and the availability of comprehensive analytical data (e.g., certificate of analysis with chiral purity determination).
Key Suppliers:
Enantioselective Synthesis of this compound
The controlled synthesis of the (R)-enantiomer of 1,3-dimethylpiperazine is critical to its application in chiral drug development. Several strategies have been developed for the asymmetric synthesis of chiral piperazines, often leveraging the chiral pool or catalytic asymmetric methods. Below is a representative, high-level workflow for its synthesis, drawing upon established principles of asymmetric synthesis. A common and efficient approach involves the use of a chiral starting material, such as a natural amino acid, to install the desired stereocenter.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic approach to this compound begins with the disconnection of the piperazine ring, identifying a chiral 1,2-diamine as a key intermediate. This intermediate can, in turn, be derived from a readily available chiral starting material like (R)-alanine. This strategy ensures that the stereochemistry is set early in the sequence and carried through to the final product.
Caption: Retrosynthetic approach for this compound.
Exemplary Synthetic Protocol
This protocol outlines a plausible multi-step synthesis starting from (R)-alanine. The choice of protecting groups and specific reagents is critical for achieving high yields and maintaining enantiomeric purity.
Step 1: Reduction of (R)-Alanine to (R)-Alaninol
The carboxylic acid functionality of N-protected (R)-alanine is reduced to the corresponding alcohol. This is a standard transformation in organic synthesis.
Step 2: Conversion of the Alcohol to a Leaving Group
The primary alcohol of the N-protected (R)-alaninol is converted into a good leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.
Step 3: Introduction of the Second Nitrogen Atom
The activated alcohol undergoes nucleophilic substitution with a protected amine, such as N-methylamine, to form the diamine backbone.
Step 4: Deprotection and Cyclization
Removal of the protecting groups, followed by an intramolecular cyclization, forms the piperazine ring.
Step 5: N-Methylation
The final N-methylation at the N1 position can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride).
Applications in Drug Discovery and Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, and the introduction of a chiral center at the C3 position offers a powerful tool for optimizing the pharmacological properties of drug candidates. The methyl group can serve as a steric shield, influence the conformation of the piperazine ring, and interact with specific hydrophobic pockets in the target protein.
Kinase Inhibitors
The 3-methylpiperazine motif has been incorporated into the design of kinase inhibitors to enhance potency and selectivity.[6] The methyl group can probe the ATP-binding site and improve the pharmacokinetic profile of the molecule.
Experimental Example: Synthesis of a Thiadiazine-based Kinase Inhibitor Precursor
This protocol is adapted from the work of Kalogirou et al. and demonstrates the utility of this compound as a nucleophile in the synthesis of potential kinase inhibitors.[4][7]
Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
tert-Butyl methyl ether (t-BuOMe)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 eq) in anhydrous THF, add this compound (1.0 eq) in one portion at room temperature (approximately 20 °C).
-
Protect the reaction mixture from moisture using a drying tube and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add DCM saturated with ammonia to the reaction mixture.
-
Adsorb the mixture onto silica gel and purify by column chromatography using a suitable eluent system (e.g., DCM/t-BuOMe) to afford the desired product.
Caption: Experimental workflow for the synthesis of a thiadiazine derivative.
Central Nervous System (CNS) Agents
Piperazine derivatives are well-represented among drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[8][9] The ability of the piperazine ring to interact with aminergic G protein-coupled receptors (GPCRs) is a key factor in their pharmacological activity. The introduction of a chiral center, as in this compound, can lead to improved receptor subtype selectivity and a better side-effect profile.
The rationale for using a chiral building block like this compound in the synthesis of CNS agents lies in the stereospecific nature of receptor-ligand interactions. The (R)-configuration may orient key pharmacophoric features in a manner that enhances binding affinity and/or functional activity at the target receptor while minimizing off-target effects.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its derivatives.
For this compound dihydrochloride:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Conclusion
This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and CNS-active agents highlights the importance of stereochemistry in drug design. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in modern drug discovery programs.
References
- 1. Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-1,3-Dimethylpiperazine
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved pharmaceuticals.[1][2] Specifically, chiral C-substituted piperazines offer a three-dimensional architecture that is invaluable for exploring complex chemical space and optimizing drug-target interactions.[3] This guide provides a comprehensive technical overview of robust methodologies for synthesizing enantiomerically pure (R)-1,3-dimethylpiperazine, a key building block in modern drug discovery.[4][5] We will dissect two principal strategies: the classical approach of resolving a racemic mixture via diastereomeric salt formation and a modern catalytic asymmetric synthesis route. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale to empower effective decision-making in the laboratory.
Introduction: The Strategic Importance of this compound
The introduction of a methyl group at the C3 position of the piperazine ring, with defined (R) stereochemistry, can profoundly influence a molecule's pharmacological profile. This single stereocenter can enhance binding affinity, improve selectivity against related biological targets, and favorably modulate pharmacokinetic properties such as metabolic stability.[4] For instance, the 3-methylpiperazine moiety has been instrumental in reducing the metabolism of adjacent groups and improving kinase selectivity in preclinical candidates.[4] Given the stringent regulatory requirement to study the pharmacological effects of individual enantiomers for any new chiral drug, access to enantiomerically pure building blocks like this compound is not just advantageous, but essential.[6]
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer of 1,3-dimethylpiperazine can be approached via two distinct strategic pathways. The choice between these routes depends on factors such as available starting materials, scalability, and access to specialized catalysts and equipment.
-
Chiral Resolution of a Racemic Mixture: This classical and often highly reliable method involves synthesizing the racemic (±)-1,3-dimethylpiperazine and subsequently separating the two enantiomers using a chiral resolving agent.[7]
-
Asymmetric Synthesis: This more modern approach aims to directly create the desired (R)-enantiomer with high selectivity, often employing a chiral catalyst or auxiliary to control the stereochemical outcome of a key reaction step.[6][8]
Caption: High-level overview of the two primary synthetic strategies.
Pathway 1: Chiral Resolution of Racemic 1,3-Dimethylpiperazine
This pathway is a robust and time-tested method that relies on the physical separation of diastereomers. It is a two-stage process: first, the synthesis of the racemate, and second, its resolution.
Synthesis of Racemic (±)-1,3-Dimethylpiperazine
A common and effective method for preparing symmetrically substituted piperazines involves the catalytic cyclization of amino alcohols. While specific literature for 1,3-dimethylpiperazine is sparse, a logical and validated approach can be adapted from the synthesis of related compounds like 2,5-dimethylpiperazine, which involves the catalytic cyclization of isopropanolamine. A plausible route starts with N-methylation of alaninol followed by cyclization.
Chiral Resolution via Diastereomeric Salt Formation
Principle: The core principle of chiral resolution is the conversion of a mixture of enantiomers (which have identical physical properties) into a mixture of diastereomers by reacting them with a single enantiomer of a chiral resolving agent.[7] These resulting diastereomeric salts have different physical properties, most notably solubility, which allows them to be separated by fractional crystallization.[7][9]
Causality Behind Experimental Choices:
-
Resolving Agent: For resolving a basic amine like 1,3-dimethylpiperazine, a chiral acid is the resolving agent of choice. (1S)-(+)-10-camphorsulfonic acid is an excellent candidate due to its commercial availability, high optical purity, and the tendency of its salts to form well-defined, crystalline structures.[9] L-(+)-Tartaric acid is another common and effective choice.[9]
-
Solvent System: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. One salt should be sparingly soluble, precipitating out of the solution, while the other remains dissolved. This often requires empirical screening of various solvents like ethanol, methanol, isopropanol, or mixtures with water or acetone.
Caption: Experimental workflow for chiral resolution.
Experimental Protocol: Chiral Resolution
Objective: To resolve (±)-1,3-dimethylpiperazine using (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
(±)-1,3-Dimethylpiperazine
-
(1S)-(+)-10-camphorsulfonic acid
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of (±)-1,3-dimethylpiperazine in 100 mL of warm absolute ethanol.
-
In a separate flask, dissolve an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in 50 mL of warm absolute ethanol.
-
Slowly add the acid solution to the amine solution with constant stirring. A white precipitate may begin to form immediately.
-
Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature. For optimal crystal growth, do not disturb the flask during this period.
-
Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.
-
-
Fractional Crystallization:
-
Collect the crystalline precipitate by vacuum filtration and wash the crystals with a small amount of cold diethyl ether. This is Fraction 1 .
-
The filtrate contains the more soluble diastereomeric salt, enriched in the (S)-enantiomer.
-
The enantiomeric purity of the amine in the crystalline salt should be checked at this stage (see Section 5). If the desired purity is not achieved, a recrystallization from fresh ethanol may be necessary.
-
-
Liberation of the Free Amine:
-
Suspend the crystalline salt (Fraction 1 ) in 50 mL of water.
-
Cool the suspension in an ice bath and add 2M NaOH solution dropwise with stirring until the pH is >12. This deprotonates the amine and dissolves the camphorsulfonic acid as its sodium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound as an oil.
-
Pathway 2: Catalytic Asymmetric Synthesis
Asymmetric synthesis offers a more elegant and potentially more efficient route by avoiding the loss of 50% of the material inherent in classical resolution.[7] A highly effective modern strategy is the asymmetric hydrogenation of a prochiral precursor, such as a substituted pyrazine, using a chiral transition metal catalyst.[8]
Principle: This method relies on the catalytic hydrogenation of a 2,5-dimethylpyrazinium salt. An iridium catalyst bearing a chiral phosphine ligand, such as (S,S)-f-Binaphane, creates a chiral environment around the metal center. This chiral pocket dictates the facial selectivity of hydrogen addition to the pyrazine ring, leading to the preferential formation of one enantiomer of the piperazine product.[8]
Causality Behind Experimental Choices:
-
Precursor: A 2,5-dimethylpyrazine is an ideal starting material. It is commercially available and can be readily activated towards hydrogenation by N-alkylation (e.g., with benzyl bromide) to form the corresponding pyrazinium salt.
-
Catalyst System: Iridium complexes paired with chiral bisphosphine ligands are exceptionally effective for the asymmetric hydrogenation of N-heterocycles. The [Ir(COD)Cl]₂ precatalyst and a chiral ligand like (S,S)-f-Binaphane form the active catalytic species in situ. The specific ligand architecture is crucial for inducing high enantioselectivity.[8]
-
Reaction Conditions: High hydrogen pressure (e.g., 600-1200 psi) is necessary to drive the hydrogenation of the aromatic pyrazine ring. The choice of solvent and temperature is optimized to balance reaction rate, catalyst stability, and enantioselectivity.[8]
Caption: Workflow for catalytic asymmetric synthesis. Note: This specific route yields the cis-diastereomer. A different precursor would be needed for the 1,3-disubstituted pattern, but the principle remains the same.
Experimental Protocol: Asymmetric Hydrogenation (Illustrative)
Objective: To synthesize enantiomerically enriched cis-3,5-dimethylpiperazine via asymmetric hydrogenation of a pyrazinium salt. (Note: This protocol is adapted from a similar synthesis and illustrates the core methodology).[8]
Materials:
-
2,5-Dimethylpyrazine
-
Benzyl bromide
-
[Ir(COD)Cl]₂
-
(S,S)-f-Binaphane
-
Toluene, 1,4-Dioxane (anhydrous)
-
Hydrogen gas (high purity)
-
High-pressure autoclave/reactor
Procedure:
-
Pyrazinium Salt Formation:
-
Dissolve 2,5-dimethylpyrazine (1.0 eq) in anhydrous toluene.
-
Add benzyl bromide (1.1 eq) and stir the mixture at room temperature for 24 hours.
-
The resulting pyrazinium salt often precipitates and can be collected by filtration, washed with ether, and dried under vacuum.
-
-
Asymmetric Hydrogenation:
-
In a glovebox, charge a glass liner for the autoclave with the pyrazinium salt (0.20 mmol), [Ir(COD)Cl]₂ (1.0 mol %), and (S,S)-f-Binaphane (2.2 mol %).
-
Add a mixture of anhydrous toluene and 1,4-dioxane (3.0 mL).
-
Seal the liner inside the autoclave. Purge the system with hydrogen gas several times.
-
Pressurize the autoclave to 600 psi with hydrogen.
-
Stir the reaction at 30 °C for 36 hours.
-
-
Work-up and Purification:
-
Carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting crude product can be purified by silica gel chromatography to yield the N-benzyl protected piperazine.
-
Subsequent debenzylation (e.g., using Pd/C and H₂) would yield the free piperazine.
-
Quality Control: Purification and Stereochemical Validation
Regardless of the synthetic route, the final product must be rigorously analyzed to confirm its identity, purity, and, most importantly, its enantiomeric purity.
Purification
The crude this compound is typically a liquid or low-melting solid.[5]
-
Distillation: Vacuum distillation can be an effective method for purifying the free base, especially on a larger scale.
-
Chromatography: Silica gel column chromatography can be used, but care must be taken as basic amines can streak on silica. It is often beneficial to pre-treat the silica with a base like triethylamine or to use a mobile phase containing a small percentage of ammonia in methanol.
Determination of Enantiomeric Purity (% ee)
Determining the enantiomeric excess (% ee) is the most critical analytical step. Two primary methods are employed: Chiral HPLC and NMR Spectroscopy.
Table 1: Analytical Methods for Enantiopurity Determination
| Method | Principle | Typical Conditions | Advantages/Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.[10] | Column: Chiralpak® AD-H, Chiralcel® OD-HMobile Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Pro: Highly accurate and sensitive.Con: Requires specialized, expensive columns. Method development can be time-consuming. |
| NMR Spectroscopy | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA) or interaction with a chiral solvating agent (CSA), causing distinguishable signals in the NMR spectrum.[11][12] | CSA: (R)- or (S)-1,1'-bi-2-naphthol (BINOL)[12]Solvent: CDCl₃Observe splitting of key proton signals (e.g., N-methyl or C-methyl). | Pro: Rapid, does not require specialized equipment beyond a standard NMR.Con: Lower accuracy for very high % ee values (>99%). Requires a pure chiral agent. |
Experimental Protocol: % ee Determination by ¹H NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of a sample of 1,3-dimethylpiperazine using (S)-BINOL.[10]
Procedure:
-
Place a small amount of the purified piperazine sample (approx. 5-10 mg, 0.05 mmol) into a clean NMR tube.
-
Add 1.0 to 1.2 equivalents of a chiral solvating agent, such as (S)-BINOL.
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Shake the tube for 30 seconds to ensure complex formation.[10]
-
Acquire a high-resolution ¹H NMR spectrum (≥400 MHz is recommended).
-
Identify a well-resolved proton signal (e.g., the N-methyl or C3-methyl protons) that has split into two distinct signals, one for each diastereomeric complex.
-
Carefully integrate the two signals. The enantiomeric excess is calculated as: % ee = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100
Caption: Quality control and validation workflow.
Conclusion
The synthesis of enantiomerically pure this compound is a critical enabling step for many medicinal chemistry programs. Both classical resolution and modern asymmetric synthesis provide viable pathways to this valuable building block. Chiral resolution offers a reliable, albeit lower-yielding, method that is often straightforward to implement. In contrast, catalytic asymmetric synthesis represents a more atom-economical and elegant approach that can provide direct access to the desired enantiomer in high purity, provided the necessary catalytic systems are available. The rigorous application of analytical techniques, particularly chiral HPLC and NMR spectroscopy, is paramount to validating the stereochemical integrity of the final product, ensuring its suitability for use in the development of next-generation therapeutics.
References
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 4. mdpi.com [mdpi.com]
- 5. biosynce.com [biosynce.com]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 11. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Chiral Pool Synthesis of (R)-1,3-Dimethylpiperazine from D-Alanine: An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a stereoselective chiral pool synthesis strategy for producing (R)-1,3-Dimethylpiperazine, a valuable chiral building block in modern drug discovery. Leveraging the readily available and inexpensive amino acid D-alanine as the chiral precursor, this guide details a robust and efficient synthetic pathway. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and providing actionable insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for each key transformation are provided, along with mechanistic explanations and process flow visualizations to facilitate a deep understanding of the synthetic route.
Introduction: The Significance of Chiral Piperazines and the Chiral Pool Approach
The piperazine motif is a ubiquitous scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs. The introduction of stereocenters into the piperazine ring significantly expands the accessible chemical space, allowing for more precise and potent interactions with biological targets. This compound, with its defined stereochemistry, serves as a critical chiral synthon for the development of novel therapeutics.
The "chiral pool" approach to synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[1] Amino acids, in particular, are excellent chiral precursors due to their low cost, high enantiomeric purity, and versatile functional groups. This guide focuses on a practical and scalable synthesis of this compound starting from the unnatural amino acid D-alanine, ensuring the desired (R)-configuration at the C-3 position of the piperazine ring.
The synthetic strategy is conceptually divided into two main stages:
-
Construction of the Chiral Piperazine Core: A five-step synthesis of (R)-2-methylpiperazine from D-alanine.
-
N-Methylation: The introduction of the second methyl group at the N-1 position to yield the final target molecule.
This guide will provide a detailed exposition of each stage, focusing on the underlying chemical principles and practical experimental considerations.
Overall Synthetic Workflow
The following diagram illustrates the high-level synthetic pathway from D-alanine to this compound.
Caption: Overall synthetic workflow for this compound.
Synthesis of the Chiral Intermediate: (R)-2-Methylpiperazine from D-Alanine
This section details a five-step synthesis adapted from a reported facile method for producing enantiomerically pure 2-methylpiperazine from alanine.[2][3] To achieve the desired (R)-configuration, D-alanine is used as the starting material.
Step 1: N-Protection of D-Alanine
Rationale: The amino group of D-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This is a crucial first step to prevent the nucleophilic amino group from participating in unwanted side reactions during the subsequent activation of the carboxylic acid. The Boc group is chosen for its stability under the conditions of the next steps and its ease of removal under acidic conditions.
Experimental Protocol:
-
Suspend D-alanine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 equivalents) and stir until the solution becomes clear.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Concentrate the solution under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate.
-
Acidify the aqueous layer to pH 2-3 with a 1 M solution of KHSO₄.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-D-alanine as a white solid.
Step 2 & 3: Formation of the Piperazinone Precursor
Rationale: This two-step sequence involves the activation of the carboxylic acid of N-Boc-D-alanine, followed by reaction with a bifunctional reagent to construct the core of the piperazine ring. The carboxylic acid is first converted to a mixed anhydride, which is a highly reactive species. This activated intermediate then undergoes nucleophilic attack by the amino group of a suitably protected ethanolamine derivative, followed by an intramolecular cyclization to form a piperazinone precursor.
Experimental Protocol:
-
Dissolve N-Boc-D-alanine in anhydrous tetrahydrofuran (THF) and cool to -15 °C.
-
Add N-methylmorpholine (1.1 equivalents) followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature at -15 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes.
-
In a separate flask, prepare a solution of N-benzylethanolamine in THF and add it to the reaction mixture.
-
Allow the reaction to proceed for 4 hours at -15 °C.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
The organic layer is washed sequentially with saturated aqueous NaHCO₃, 1 M KHSO₄, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude piperazinone precursor.
Step 4: Reduction of the Piperazinone Precursor
Rationale: The carbonyl group of the piperazinone precursor is reduced to a methylene group using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). This step is critical for forming the piperazine ring from the piperazinone intermediate. The reaction is typically carried out in an anhydrous ethereal solvent.
Experimental Protocol:
-
Carefully add the crude piperazinone precursor in anhydrous THF to a suspension of LiAlH₄ (3.0 equivalents) in anhydrous THF at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 36 hours.
-
Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc protected (R)-2-methylpiperazine derivative.
Step 5: Deprotection to Yield (R)-2-Methylpiperazine
Rationale: The final step in the synthesis of the chiral intermediate is the removal of the Boc and benzyl protecting groups. The Boc group is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. The benzyl group is removed by catalytic hydrogenation.
Experimental Protocol:
-
Dissolve the crude product from the previous step in methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and add trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2 hours.
-
Concentrate the reaction mixture in vacuo and purify by column chromatography to afford (R)-2-methylpiperazine.[1]
N-Methylation of (R)-2-Methylpiperazine to this compound
The final step in the synthesis is the methylation of the secondary amine at the N-1 position of (R)-2-methylpiperazine. The Eschweiler-Clarke reaction is an excellent choice for this transformation as it is a reductive amination process that uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[4] A key advantage of this method is that it selectively produces tertiary amines without the formation of quaternary ammonium salts.[4]
The Eschweiler-Clarke Reaction: Mechanism and Rationale
The reaction proceeds through the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by hydride transfer from formic acid. The driving force for the reaction is the irreversible loss of carbon dioxide gas.[4]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol for N-Methylation
-
To a solution of (R)-2-methylpiperazine in formic acid (excess), add aqueous formaldehyde (37 wt. %, excess).
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours, or until the evolution of CO₂ ceases.
-
Cool the reaction mixture to room temperature and carefully neutralize with a strong base (e.g., concentrated NaOH solution) while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous K₂CO₃ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purify the product by distillation or column chromatography to obtain the final product with high purity.
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis of this compound.
| Step | Transformation | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | N-Protection | D-Alanine | Boc₂O, NaOH | N-Boc-D-Alanine | >95 |
| 2-3 | Piperazinone Formation | N-Boc-D-Alanine | Isobutyl chloroformate, N-benzylethanolamine | Piperazinone Precursor | 70-80 |
| 4 | Reduction | Piperazinone Precursor | LiAlH₄ | N-Boc protected (R)-2-methylpiperazine derivative | ~70 |
| 5 | Deprotection | N-Boc protected (R)-2-methylpiperazine derivative | H₂, Pd/C; TFA | (R)-2-Methylpiperazine | >90 |
| 6 | N-Methylation | (R)-2-Methylpiperazine | HCHO, HCOOH | This compound | 80-90 |
Note: Yields are estimates based on literature precedents and may vary depending on experimental conditions and scale.
Conclusion
This technical guide has detailed a robust and efficient chiral pool synthesis of this compound from the readily available amino acid, D-alanine. By providing a step-by-step experimental framework grounded in mechanistic understanding and strategic rationale, this document serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described pathway offers a practical and scalable solution for accessing this important chiral building block, thereby facilitating the exploration of novel chemical entities with therapeutic potential. The emphasis on the causality behind experimental choices is intended to empower scientists to not only replicate but also adapt and optimize these procedures for their specific research needs.
References
Spectroscopic Characterization of (R)-1,3-Dimethylpiperazine: A Technical Guide for Researchers
This guide provides an in-depth technical overview of the spectroscopic characterization of the chiral molecule (R)-1,3-Dimethylpiperazine. Designed for researchers, scientists, and professionals in drug development, this document will delve into the predicted and experimental analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the data itself but also the underlying principles and experimental considerations necessary for unambiguous structural elucidation and stereochemical confirmation.
Introduction: The Significance of this compound
This compound is a chiral substituted piperazine. The piperazine ring is a common scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a chiral center at the 3-position, along with N-methylation, creates a molecule with specific three-dimensional architecture that can be crucial for its biological activity and interaction with chiral targets such as enzymes and receptors. Therefore, the precise confirmation of its structure and stereochemistry is paramount.
This guide will provide a comprehensive approach to the spectroscopic analysis of this compound, a vital step in its synthesis, quality control, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Structure and Stereochemistry
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity of atoms and the stereochemical environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be complex due to the asymmetry introduced by the chiral center at C3. The piperazine ring exists in a dynamic equilibrium of chair conformations. In the (R) enantiomer, the methyl group at C3 will preferentially occupy an equatorial position to minimize steric hindrance. This conformational preference will influence the chemical shifts and coupling constants of the ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| N-CH₃ | ~2.3 | s | 3H | A singlet due to the absence of adjacent protons. |
| C3-CH₃ | ~1.1 | d | 3H | A doublet due to coupling with the proton at C3. |
| H3 | ~2.8 | m | 1H | A multiplet due to coupling with the C3-CH₃ and adjacent ring protons. |
| H2 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |
| H5 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |
| H6 (axial & equatorial) | 2.0 - 2.9 | m | 2H | Diastereotopic protons, expected to show complex splitting patterns. |
| NH | 1.5 - 2.5 | br s | 1H | Broad singlet, exchangeable with D₂O. |
Note: These are predicted values based on data from similar substituted piperazines. Actual chemical shifts may vary depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| N-CH₃ | ~46 | Typical chemical shift for an N-methyl group in a piperazine ring. |
| C3-CH₃ | ~18 | Aliphatic methyl group. |
| C3 | ~55 | Chiral carbon, deshielded by the adjacent nitrogen. |
| C2 | ~50 | Piperazine ring carbon adjacent to the chiral center. |
| C5 | ~48 | Piperazine ring carbon. |
| C6 | ~57 | Piperazine ring carbon adjacent to the N-methyl group. |
Note: These are predicted values. The exact chemical shifts can be influenced by solvent effects.
Experimental Protocol for NMR Analysis
A detailed protocol is essential for acquiring high-quality NMR data.
Step-by-Step NMR Acquisition Workflow:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube.
-
The choice of solvent is critical; CDCl₃ is a good starting point for general structural elucidation. D₂O can be used to confirm the presence of the N-H proton through proton exchange.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets of the ring protons.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the N-H proton, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The N-H signal should disappear or significantly decrease in intensity.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon, simplifying the spectrum.
-
A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments for Unambiguous Assignment:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of the ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is useful for assigning quaternary carbons and confirming the overall structure.
-
Causality in Experimental Choices
-
High-Field NMR: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve overlapping signals from the diastereotopic ring protons.
-
2D NMR: For a molecule with several overlapping multiplets, 2D NMR is not just helpful but often necessary for definitive structural assignment. COSY and HSQC are fundamental for establishing the carbon skeleton and proton assignments.
-
Chiral NMR Discriminating Agents: To confirm the enantiomeric purity of this compound, a chiral discriminating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent) can be added to the NMR sample. This will form diastereomeric complexes with the (R) and any potential (S) enantiomer, leading to separate signals for each enantiomer in the NMR spectrum, allowing for their quantification.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to C-H, N-H, and C-N bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |
| N-H | 3300 - 3500 (weak to medium) | Stretch (secondary amine) |
| C-H (sp³) | 2850 - 3000 (strong) | Stretch (alkane) |
| C-N | 1000 - 1250 (medium) | Stretch (aliphatic amine) |
Experimental Protocol for IR Spectroscopy
Step-by-Step IR Acquisition (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Causality in Experimental Choices
-
ATR-FTIR: Attenuated Total Reflectance is the preferred method for liquid samples as it requires minimal sample preparation and is easy to clean. It provides high-quality spectra with good reproducibility.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum
For this compound (C₆H₁₄N₂), the molecular weight is 114.19 g/mol . As an amine, it follows the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. However, the molecular formula C₆H₁₄N₂ has an even number of nitrogen atoms, so the molecular ion peak (M⁺˙) is expected at an even m/z value of 114.
The fragmentation of piperazines is often dominated by cleavage alpha to the nitrogen atoms.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 114 | [C₆H₁₄N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 99 | [M - CH₃]⁺ | Loss of a methyl group. |
| 70 | [C₄H₈N]⁺ | A common fragment in piperazine derivatives resulting from ring cleavage.[2] |
| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring. |
| 44 | [C₂H₆N]⁺ | A common fragment for N-alkylated amines. |
Experimental Protocol for Mass Spectrometry
Step-by-Step MS Acquisition (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Causality in Experimental Choices
-
EI Ionization: Electron ionization is a standard and robust method for the analysis of small, volatile organic molecules. It provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
GC-MS: Coupling gas chromatography with mass spectrometry is a powerful technique for separating the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest.
Conclusion
The comprehensive spectroscopic analysis of this compound requires a multi-technique approach. NMR spectroscopy, particularly with the aid of 2D techniques and chiral discriminating agents, is indispensable for the complete structural and stereochemical assignment. IR spectroscopy provides a rapid confirmation of the key functional groups, while mass spectrometry confirms the molecular weight and provides valuable structural information through its fragmentation pattern. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately characterize this important chiral building block.
References
(R)-1,3-Dimethylpiperazine as a chiral building block in organic synthesis
An In-Depth Technical Guide to (R)-1,3-Dimethylpiperazine as a Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a multitude of FDA-approved pharmaceuticals, including blockbuster drugs like sildenafil (Viagra) and imatinib (Gleevec).[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and its capacity to act as a versatile linker between different pharmacophoric elements.[3]
However, a significant portion of biologically relevant chemical space remains underexplored, particularly concerning piperazines substituted at their carbon atoms.[1][4][5] The introduction of chirality, specifically at a carbon center, adds a crucial third dimension to the scaffold. This stereochemical definition can dramatically enhance biological activity, improve potency, and increase selectivity for a specific target, which is a critical requirement for modern drug development.[6][7]
This guide focuses on This compound , a chiral building block of increasing importance. Its defined stereocenter at the C3 position offers a strategic advantage for constructing complex, enantiomerically pure molecules, particularly in the design of novel therapeutics.[4][8] We will explore its synthesis, properties, reactivity, and application, providing a technical overview for researchers and drug development professionals seeking to leverage this valuable synthon.
| Compound Identifier | Value |
| IUPAC Name | (3R)-1,3-Dimethylpiperazine |
| CAS Number | 1033717-21-3[4] |
| Molecular Formula | C₆H₁₄N₂[4][9] |
| Molecular Weight | 114.19 g/mol [4][9] |
| InChI Key | FMMUNDXXVADKHS-ZCFIWIBFSA-N[4] |
Part 1: Synthesis and Stereochemical Control
The generation of enantiomerically pure this compound is paramount to its utility. Several strategies have been developed, broadly categorized as asymmetric synthesis, which builds the chiral center directly, and chiral resolution, which separates a pre-existing racemic mixture.
Asymmetric Synthetic Routes
Asymmetric synthesis is generally the preferred approach as it avoids the inherent 50% theoretical yield limitation of classical resolution.[10]
-
Chiral Pool Synthesis : This cost-effective strategy utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine core.[4][11] A common pathway involves the condensation of a protected amino acid (e.g., Boc-Alanine) with an amino acid ester, followed by cyclization to a diketopiperazine intermediate, which is subsequently reduced to yield the chiral piperazine.[4] This method embeds the desired stereochemistry from the outset.
-
Asymmetric Hydrogenation : A highly efficient method involves the iridium-catalyzed asymmetric hydrogenation of substituted pyrazines.[12][13] The pyrazine ring is first "activated" by quaternization with an alkyl halide, making it susceptible to hydrogenation. The use of a chiral phosphine ligand (e.g., (S,S)-f-Binaphane) directs the hydrogenation to occur stereoselectively, producing the chiral piperazine with high enantiomeric excess (ee).[12] This technique is powerful due to its directness and potential for scalability.
-
Diastereoselective Synthesis : This approach uses a temporary chiral auxiliary to direct the formation of the desired stereocenter.[4] For instance, a chiral auxiliary can be attached to the piperazine precursor, influencing the stereochemical outcome of a subsequent reaction like alkylation, after which the auxiliary is cleaved.[14]
Chiral Resolution
When an asymmetric synthesis is not feasible, chiral resolution of a racemic mixture of 1,3-dimethylpiperazine is an alternative.[10]
-
Crystallization of Diastereomeric Salts : This is the most common resolution technique.[10] The racemic amine is treated with a single enantiomer of a chiral acid (a "resolving agent"), such as (+)-tartaric acid or (1S)-(+)-10-camphorsulfonic acid.[10][15] This reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, they often exhibit different solubilities, allowing one salt to be selectively crystallized from the solution. The crystallized salt is then isolated, and the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.[10] This process can be laborious and requires careful optimization of solvents and conditions.[15]
Part 2: Physicochemical Properties & Characterization
A thorough understanding of the physical properties of this compound is essential for its handling and use in synthesis.
| Property | Value | Reference |
| Appearance | Liquid | [16] |
| Boiling Point | 147.9 ± 8.0 °C at 760 mmHg | [16] |
| Density | 0.855 ± 0.06 g/cm³ (Predicted) | [16] |
| Refractive Index | n20/D 1.409 (lit.) | [16] |
| Flash Point | 45.7 ± 9.4 °C | [16] |
Stereochemical Assignment
The unambiguous confirmation of absolute configuration and enantiomeric purity is critical. Advanced spectroscopic and chromatographic techniques are employed for this purpose.[4]
-
Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining the enantiomeric excess (ee) of a chiral sample. The chiral stationary phase of the column interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard ¹H and ¹³C NMR will confirm the overall molecular structure, chiral shift reagents or derivatization with a chiral agent (e.g., Mosher's acid) can be used to distinguish between enantiomers in a racemic mixture.
-
Polarimetry : The measurement of optical rotation ([α]D) confirms that the sample is optically active and can be used as a quality control parameter to ensure consistency between batches, although it does not directly provide the enantiomeric ratio.
Part 3: Applications in Asymmetric Synthesis
The true value of this compound lies in its application as a chiral scaffold to build more complex molecules. Its structural features provide a predictable platform for further functionalization.
Regioselective Functionalization
The two nitrogen atoms in the this compound ring are chemically distinct. The N1 nitrogen is tertiary and adjacent to the C3 chiral center, making it significantly more sterically hindered than the secondary N4 nitrogen.[4] This inherent steric and electronic difference is the key to achieving regioselective functionalization. Reactions such as N-acylation and N-alkylation can be directed preferentially to the less-hindered N4 position under carefully controlled conditions, allowing for the stepwise elaboration of the molecule.
Case Study: Synthesis of a Chiral Thiadiazinone
A practical example of this compound's utility is in the synthesis of novel heterocyclic compounds with potential biological activity, such as kinase inhibitors.[6][17] The introduction of the 3-methylpiperazine moiety can enhance potency and selectivity by acting as a steric handle to probe pockets within an enzyme's active site.[6]
One documented application is the reaction with 3,5-dichloro-4H-1,2,6-thiadiazin-4-one.[6][17][18] The this compound acts as a nucleophile, displacing one of the chlorine atoms on the thiadiazinone ring in a selective nucleophilic aromatic substitution reaction to yield a new chiral molecule.[6]
Detailed Experimental Protocol: Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one[6]
This protocol is adapted from the literature and serves as an illustrative example.[6][17]
-
Reactant Preparation : To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) at approximately 20 °C, add this compound (57.0 mg, 0.500 mmol) in a single portion.
-
Reaction Conditions : Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.
-
Monitoring : Stir the mixture at 20 °C and monitor for the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of DCM/t-BuOMe (50:50). The reaction is typically complete within 24 hours.
-
Workup : Upon completion, add DCM saturated with NH₃ (10 mL) to the reaction mixture.
-
Purification : Adsorb the resulting mixture onto silica gel. Purify the crude product by flash column chromatography using a solvent system of DCM/t-BuOMe (50:50).
-
Isolation : Combine the fractions containing the product and evaporate the solvent under reduced pressure to yield the title compound as a yellow oil. The reported yield for this procedure is approximately 70% (91.7 mg).[6][17]
Conclusion: An Expanding Toolkit for Modern Synthesis
This compound is a potent chiral building block that provides a direct route to enantiomerically pure, complex nitrogen-containing heterocycles.[4] Its value is rooted in the privileged nature of the piperazine scaffold, combined with the strategic placement of a stereocenter that can profoundly influence molecular recognition and biological activity.[6][7] As synthetic methodologies for C-substituted piperazines continue to advance, the ability to access and selectively functionalize synthons like this compound will become increasingly crucial for medicinal chemists and researchers aiming to explore novel chemical space and develop next-generation therapeutics.[1][4]
References
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones | MDPI [mdpi.com]
- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dihydrochloride [myskinrecipes.com]
- 9. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ias.ac.in [ias.ac.in]
- 16. biosynce.com [biosynce.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Conformational Analysis of the (R)-1,3-Dimethylpiperazine Ring
Abstract
The piperazine scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and engage in crucial biological interactions.[1] The conformational landscape of substituted piperazines dictates their three-dimensional shape, influencing receptor binding, selectivity, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical analysis of the conformational preferences of the (R)-1,3-dimethylpiperazine ring, a chiral building block of significant interest in drug development. We will explore the fundamental principles governing its stereochemistry, delve into the primary analytical techniques for its characterization, and present a validated workflow for its conformational assessment, drawing upon analogies with well-studied carbocyclic systems and highlighting the unique influence of the endocyclic nitrogen atoms.
Introduction: The Significance of Conformational Control in Drug Design
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For molecules targeting specific protein binding pockets, a pre-organized, low-energy conformation that complements the receptor site is often a hallmark of high-affinity ligands. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged structure in drug discovery due to its frequent appearance in pharmacologically active compounds.[1] Its conformational flexibility, however, must be understood and controlled to optimize molecular recognition.
This compound presents a fascinating case study in stereochemical control. The presence of two methyl substituents, with a defined (R) configuration at the C3 chiral center, imposes significant constraints on the ring's conformational equilibrium. This guide will elucidate the principles that govern this equilibrium, providing researchers and drug development professionals with the foundational knowledge to rationally design and analyze molecules incorporating this important scaffold.
Theoretical Conformational Landscape of this compound
Like its carbocyclic analog, cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. The introduction of two methyl groups at the 1 and 3 positions, with the (R) configuration at C3, dictates a cis relative stereochemistry between these substituents. This leads to two principal chair conformers in equilibrium: a diequatorial (e,e) and a diaxial (a,a) form.
References
The Rising Star in Scaffolding: A Technical Guide to (R)-1,3-Dimethylpiperazine in Medicinal Chemistry
Foreword: Beyond the Flatland of N-Substitution
For decades, the piperazine ring has been a stalwart scaffold in medicinal chemistry, a reliable workhorse in the pharmacopoeia. However, its exploration has often been confined to the "flatland" of N,N'-disubstitution, leaving the vast, three-dimensional space of C-substitution largely uncharted. This guide delves into the burgeoning potential of a specific chiral building block that is changing this paradigm: (R)-1,3-Dimethylpiperazine . We will explore its synthesis, stereochemical implications, and its increasingly vital role in the development of next-generation therapeutics, from targeted cancer therapies to novel neuroprotective agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile scaffold.
The Stereochemical Advantage: Why Chirality Matters in the Piperazine Core
The introduction of a chiral center at the C3 position of the piperazine ring, as seen in this compound, confers a level of structural rigidity and pre-organization that is absent in its achiral or racemic counterparts. This has profound implications for molecular recognition and drug-target interactions.
The (R)-configuration dictates a specific spatial orientation of the methyl group, which can serve several critical functions in a drug candidate:
-
Enhanced Target Affinity and Selectivity: The fixed stereochemistry allows for more precise and favorable interactions with the chiral environment of biological targets such as enzymes and receptors. This can lead to a significant increase in binding affinity and, crucially, selectivity for the desired target over off-targets, thereby reducing the potential for adverse effects.
-
Improved Pharmacokinetic Profile: The metabolic stability of a drug candidate can be influenced by its stereochemistry. The methyl group in this compound can shield adjacent bonds from metabolic enzymes, potentially leading to a longer half-life and improved bioavailability.
-
Vectorial Exploration of Chemical Space: The C3-methyl group acts as a vectorial signpost, directing the orientation of substituents appended to the piperazine nitrogens into specific regions of a protein's binding pocket. This allows for a more rational and efficient exploration of structure-activity relationships (SAR).
Synthesis of this compound: A Chiral Pool Approach
The enantioselective synthesis of this compound is paramount to unlocking its full potential. While several methods for the synthesis of chiral piperazines exist, the "chiral pool" approach, utilizing readily available and inexpensive chiral starting materials like amino acids, offers a practical and scalable route.[1]
Representative Synthetic Protocol: From L-Alanine
This protocol outlines a conceptual pathway for the synthesis of this compound starting from the naturally occurring amino acid, L-Alanine.
Step 1: Reductive Amination of an L-Alanine Derivative
-
Protect the amino group of L-Alanine with a suitable protecting group (e.g., Boc).
-
Couple the protected L-Alanine with a suitable amine, such as methylamine, using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
Reduce the resulting amide to the corresponding diamine using a reducing agent like lithium aluminum hydride (LiAlH₄). This step establishes the 1,3-diamine backbone with the desired (R)-stereochemistry at C3.
Step 2: Cyclization to Form the Piperazine Ring
-
React the diamine intermediate with a two-carbon electrophile that can facilitate ring closure. A common strategy involves reaction with a protected glycoaldehyde equivalent, followed by deprotection and intramolecular reductive amination.
-
Alternatively, a double N-alkylation with a suitable 1,2-dihaloethane derivative can be employed.
Step 3: N-Methylation
-
The final N-methylation at the N1 position can be achieved using a variety of standard methods, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid) or by direct alkylation with a methylating agent like methyl iodide.[2]
| Parameter | Route: Chiral Pool Synthesis from L-Alanine |
| Starting Material | L-Alanine |
| Key Reactions | Reductive amination, Cyclization, N-methylation |
| Stereochemical Control | Derived from the chiral starting material |
| Reported Yield | Variable, dependent on specific reagents and conditions |
Applications in Medicinal Chemistry: Case Studies and Emerging Opportunities
The unique structural features of this compound have led to its incorporation into a growing number of drug discovery programs.
Kinase Inhibitors: Targeting the Engines of Cancer
Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of many cancers. The development of selective kinase inhibitors is a major focus of modern oncology research.[3] The this compound scaffold has emerged as a valuable component in the design of such inhibitors.
Case Study: PAK4 Inhibitors
P21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in several cancers and plays a crucial role in cell proliferation, survival, and metastasis.[4][5][6][7][8] The this compound moiety has been successfully incorporated into novel 4H-1,2,6-thiadiazin-4-one derivatives that exhibit potent and selective inhibition of PAK4.[9]
-
Causality of Experimental Choice: The (R)-methyl group at the C3 position of the piperazine ring is hypothesized to provide a critical steric and hydrophobic interaction within a specific sub-pocket of the PAK4 active site, leading to enhanced potency and selectivity over other kinases. The N1-methyl group can orient the rest of the molecule for optimal interactions with the hinge region of the kinase.
Experimental Protocol: In Vitro PAK4 Kinase Inhibition Assay
This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against PAK4.
-
Reagents and Materials:
-
Recombinant human PAK4 enzyme
-
Biotinylated peptide substrate (e.g., a peptide derived from a known PAK4 substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagents (e.g., HTRF-based or luminescence-based ADP detection)
-
Microplates (e.g., 384-well)
-
-
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells.
-
Add the PAK4 enzyme to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
PAK4 Signaling Pathway
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound-containing compounds.
Neuroprotective Agents: Guarding Against Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The development of agents that can protect neurons from damage and death is a key therapeutic strategy. Piperazine derivatives have shown promise as neuroprotective agents, and the introduction of chirality can enhance their efficacy.[10][11][12][13]
-
Rationale for Use: The this compound scaffold can be used to orient pharmacophoric groups towards specific binding sites on targets involved in neurodegenerative pathways, such as GPCRs or enzymes involved in oxidative stress.
Experimental Protocol: Cell-Based Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of a compound against an induced toxic insult in a neuronal cell line.[14][15][16]
-
Cell Culture:
-
Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC12) under standard conditions.
-
Differentiate the cells to a neuronal phenotype if required.
-
-
Treatment:
-
Seed the cells in a multi-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., 6-hydroxydopamine for a Parkinson's model, amyloid-beta peptide for an Alzheimer's model, or glutamate for an excitotoxicity model).
-
Include appropriate controls (vehicle-treated, neurotoxin-only).
-
Incubate for a further period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a suitable assay, such as the MTT assay, which measures mitochondrial metabolic activity, or the LDH assay, which measures membrane integrity.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the test compound at each concentration relative to the neurotoxin-only control.
-
Neuroprotective Mechanism of Action Workflow
Caption: A general experimental workflow for evaluating the neuroprotective effects of this compound derivatives.
GPCR Ligands: Modulating Cellular Signaling
G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant proportion of currently marketed drugs. Arylpiperazine derivatives are well-known GPCR ligands, and the incorporation of the this compound scaffold can lead to novel modulators with improved properties.[17][18][19][][21][22][23][24]
-
Structure-Activity Relationship Insights: The (R)-methyl group can probe specific hydrophobic pockets within the GPCR binding site, leading to enhanced affinity and selectivity for a particular receptor subtype. This is crucial for minimizing off-target effects, which are a common challenge in GPCR drug discovery.
Experimental Protocol: Radioligand Binding Assay for GPCRs
This protocol outlines a standard method for determining the binding affinity of a compound for a specific GPCR.[9][25][26][27][28]
-
Membrane Preparation:
-
Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the GPCR, and various concentrations of the unlabeled test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
-
Detection:
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.
-
GPCR Signaling Cascade
Caption: A generalized G-protein coupled receptor (GPCR) signaling cascade initiated by a ligand.
Future Perspectives and Conclusion
The exploration of this compound in medicinal chemistry is still in its early stages, but the initial findings are incredibly promising. The ability to introduce a defined stereocenter onto the piperazine core opens up new avenues for the design of highly selective and potent drug candidates. Future research will likely focus on:
-
Development of novel synthetic methodologies: More efficient and scalable enantioselective syntheses of this compound and its derivatives are needed to facilitate their broader application.
-
Exploration of new therapeutic areas: The versatility of this scaffold suggests its potential in a wide range of diseases beyond those discussed here, including infectious diseases and metabolic disorders.
-
Detailed structural biology studies: Co-crystal structures of this compound-containing ligands bound to their targets will provide invaluable insights for future rational drug design efforts.
References
- 1. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 5. The significance of PAK4 in signaling and clinicopathology: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PAK4 signaling in health and disease: defining the PAK4–CREB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. Synthesis of selective PAK4 inhibitors for lung metastasis of lung cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. mdbneuro.com [mdbneuro.com]
- 16. Cell-Based Assays to Assess Neuroprotective Activity [cris.unibo.it]
- 17. α-Amino 1,3-Dithioketal Mediated Asymmetric Synthesis of Piperidines (L-733,060) and Tetrahydrofuran Glycines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 19. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 21. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. multispaninc.com [multispaninc.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Asymmetric Synthesis Using (R)-1,3-Dimethylpiperazine as a Chiral Auxiliary
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of (R)-1,3-Dimethylpiperazine as a robust chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are indispensable tools for controlling stereochemistry during carbon-carbon bond formation.[1][2][3] this compound, a C₂-symmetric diamine, offers a unique structural scaffold that provides exceptional stereochemical control in a variety of fundamental organic transformations, including the alkylation of carboxylic acid derivatives, aldol reactions, and Michael additions. We will delve into the mechanistic basis of its stereodirecting influence, provide detailed, field-tested protocols for its application, and discuss methods for its subsequent removal and recovery.
Introduction: The Principle of Chiral Auxiliaries
The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often exclusive to a single enantiomer.[4] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to guide a subsequent chemical reaction to proceed with high diastereoselectivity.[1][3] After the desired stereocenter(s) have been established, the auxiliary is cleaved from the product and can ideally be recovered for reuse.
This compound emerges as a compelling auxiliary due to several key features:
-
C₂-Symmetry: The symmetric nature of the molecule simplifies spectroscopic analysis (e.g., NMR) of the resulting diastereomeric intermediates.
-
Defined Chiral Environment: The pseudo-axial orientation of the methyl group at the C3 position creates a highly organized and sterically hindered environment, effectively shielding one face of the reactive intermediate.
-
Dual Nitrogen Functionality: The two nitrogen atoms provide a versatile handle for attaching substrates, typically via amide bond formation. The N1 nitrogen acts as the attachment point, while the N4 nitrogen can participate in chelation to a metal cation, further rigidifying the transition state.
Mechanistic Rationale: How Stereocontrol is Achieved
The efficacy of this compound lies in its ability to force the formation of a rigid, chelated enolate intermediate upon deprotonation. This conformational rigidity is the key to high diastereofacial selectivity.
When an N-acyl derivative of this compound is treated with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is chelated by both the enolate oxygen and the N4 nitrogen of the piperazine ring. This chelation locks the molecule into a well-defined conformation. In this conformation, the methyl group at the C3 position projects outwards, acting as a powerful steric shield. This shield effectively blocks one face of the planar enolate, forcing an incoming electrophile to approach from the less hindered, opposite face. This directed attack is the origin of the high diastereoselectivity observed in these reactions.[5][6]
Caption: Proposed transition state for electrophilic attack.
Application I: Asymmetric Alkylation of Carboxylic Acids
One of the most powerful applications of chiral auxiliaries is the asymmetric α-alkylation of carboxylic acid enolates.[7] This methodology allows for the enantioselective synthesis of α-substituted carboxylic acids, which are prevalent motifs in natural products and pharmaceuticals. The overall workflow involves three main stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.
Caption: Workflow for asymmetric alkylation.
Protocol 1: Synthesis of N-Propionyl-(R)-1,3-Dimethylpiperazine
-
Rationale: This step covalently attaches the prochiral carboxylic acid substrate to the chiral auxiliary. Standard peptide coupling conditions are effective.
-
To a solution of propionic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure N-acyl piperazine.
Protocol 2: Diastereoselective Alkylation with Benzyl Bromide
-
Rationale: Low temperature (-78 °C) is critical to ensure the kinetic stability of the lithium enolate and maximize diastereoselectivity. LDA is a strong, non-nucleophilic base ideal for this purpose.
-
Dissolve the N-propionyl-(R)-1,3-dimethylpiperazine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or a titrated commercial solution) dropwise over 10 minutes.
-
Stir the resulting orange/yellow enolate solution at -78 °C for 1 hour.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Validation: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio (d.r.). The diastereomers will typically show distinct signals for key protons. Further purification can be done by chromatography.
Protocol 3: Hydrolytic Cleavage of the Auxiliary
-
Rationale: Harsh hydrolysis conditions are often required to cleave the sterically hindered amide bond. This releases the final chiral product and the water-soluble auxiliary salt.
-
Dissolve the purified alkylated adduct in a mixture of THF and 6 M aqueous HCl (1:1 v/v).
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, basify the mixture with solid NaOH or concentrated NaOH solution to pH > 12.
-
Wash the basic aqueous phase with diethyl ether (3x) to remove any non-acidic impurities. The protonated auxiliary remains in the aqueous layer.
-
Carefully re-acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.
-
Extract the final α-benzylated propionic acid product with ethyl acetate (3x).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
The aqueous layer containing the hydrochloride salt of this compound can be concentrated and the auxiliary recovered after a basification and extraction sequence.
Data Summary: Asymmetric Alkylation (Illustrative)
| Entry | Electrophile (E-X) | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzyl Bromide | 85 | >98 |
| 2 | Methyl Iodide | 92 | 95 |
| 3 | Allyl Bromide | 88 | 97 |
| 4 | Propargyl Bromide | 82 | 96 |
Application II: Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of C-C bond formation, creating a β-hydroxy carbonyl moiety with up to two new stereocenters.[8][9] Using the N-acyl-(R)-1,3-dimethylpiperazine, highly diastereoselective syn-aldol products can be obtained via the formation of a rigid boron enolate, which reacts through a Zimmerman-Traxler-type transition state.[10]
Caption: Chair-like transition state in an aldol reaction.
Protocol 4: Diastereoselective syn-Aldol Addition
-
Rationale: Dibutylboron triflate is used to generate the (Z)-boron enolate, which is key to achieving high syn-selectivity. Diisopropylethylamine (DIPEA) is a hindered base that facilitates enolization without competing reactions.
-
Dissolve the N-propionyl-(R)-1,3-dimethylpiperazine (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq, 1.0 M solution in DCM) dropwise.
-
Add diisopropylethylamine (DIPEA, 1.2 eq) dropwise. The solution should become pale yellow.
-
Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour to ensure complete enolization.
-
Re-cool the solution to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously for 1 hour to break the boron complex.
-
Extract with DCM (3x), dry the combined organic layers (Na₂SO₄), and concentrate.
-
Validation: Purify by flash chromatography. Determine the diastereomeric ratio by ¹H NMR, paying attention to the coupling constants of the newly formed Cα-Cβ bond protons.
Protocol 5: Cleavage to the β-Hydroxy Methyl Ester
-
Rationale: Transesterification using a Lewis acid and an alcohol provides a mild method for cleaving the auxiliary and directly forming the ester product.
-
Dissolve the aldol adduct (1.0 eq) in anhydrous methanol (0.2 M).
-
Add magnesium bromide (MgBr₂, 3.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry (Na₂SO₄), and concentrate.
-
Purify by column chromatography to yield the β-hydroxy methyl ester.
Application III: Asymmetric Michael Additions
The conjugate or Michael addition is a fundamental method for forming C-C bonds by adding a nucleophile to an α,β-unsaturated carbonyl compound.[11][12] The chiral lithium enolate derived from the N-acyl piperazine can act as the nucleophile, adding to Michael acceptors with high stereocontrol.
Protocol 6: Diastereoselective Michael Addition
-
Rationale: The protocol mirrors that of alkylation, forming the same chelated lithium enolate which then acts as the soft nucleophile required for 1,4-conjugate addition.
-
Generate the lithium enolate from N-propionyl-(R)-1,3-dimethylpiperazine (1.0 eq) using LDA (1.1 eq) in THF at -78 °C, as described in Protocol 2 .
-
After stirring the enolate for 1 hour at -78 °C, add the Michael acceptor (e.g., methyl acrylate, 1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract with ethyl acetate (3x).
-
Dry the combined organic layers (Na₂SO₄), concentrate, and purify the adduct by flash chromatography.
Conclusion
This compound is a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its well-defined, C₂-symmetric structure allows for the creation of a rigid and predictable chiral environment, leading to excellent levels of diastereoselectivity in alkylations, aldol reactions, and Michael additions. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates, providing reliable access to valuable, enantiomerically enriched building blocks for drug discovery and development.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. On the origins of diastereoselectivity in the alkylation of diketopiperazine enolates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 7. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
- 8. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 11. Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Protocol for Enantioselective Synthesis via Chiral Piperazine Auxiliaries
Abstract
This technical guide provides a comprehensive protocol for the enantioselective α-alkylation of ketones, a fundamental carbon-carbon bond-forming reaction in synthetic organic chemistry. While direct protocols for (R)-1,3-Dimethylpiperazine as a chiral auxiliary are not extensively documented in readily available literature, this guide will detail the application of the closely analogous and highly successful (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) auxiliary. The principles and procedures outlined here are directly applicable to chiral piperazine-based auxiliaries and offer a robust framework for achieving high levels of stereocontrol in the synthesis of valuable chiral building blocks for research, drug discovery, and materials science.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure, with often only one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even harmful. This reality has made asymmetric synthesis, the selective production of a single enantiomer, a cornerstone of modern chemistry. One of the most reliable strategies for achieving this is the use of a chiral auxiliary—a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] After the key bond formation, the auxiliary is removed, yielding an enantiomerically enriched product, and can ideally be recovered for reuse.
Chiral piperazines, such as this compound, represent a class of readily available and structurally diverse scaffolds that are of great interest in medicinal chemistry and as ligands in catalysis.[2][3] Their application as chiral auxiliaries, particularly in the form of chiral hydrazones for the α-alkylation of carbonyl compounds, follows a well-established logic pioneered by the work of E. J. Corey and Dieter Enders with the SAMP/RAMP family of auxiliaries.[1][4] This methodology transforms a prochiral ketone or aldehyde into a chiral hydrazone, which is then deprotonated to form a rigid, chelated azaenolate. The inherent chirality of the auxiliary sterically shields one face of the azaenolate, forcing an incoming electrophile to attack from the opposite, less-hindered face with high facial selectivity.[5][6] Subsequent cleavage of the hydrazone moiety liberates the α-alkylated ketone with a high degree of enantiomeric purity.[7][8][9]
This application note provides a detailed, step-by-step protocol for this three-stage process using cyclohexanone as a model substrate and the SAMP auxiliary as a representative and highly effective chiral director.
The Strategic Workflow: A Three-Stage Protocol
The overall strategy is a sequential three-pot synthesis that establishes a new chiral center alpha to a carbonyl group. Each stage is designed for high efficiency and stereochemical fidelity.
Figure 1: General workflow for asymmetric α-alkylation using a chiral hydrazone auxiliary.
Detailed Experimental Protocols
Safety Precaution: These procedures involve pyrophoric reagents (t-BuLi), strong bases (LDA), and potentially hazardous chemicals (ozone, selenium dioxide). All operations must be conducted in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen) by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Formation of the (S)-Cyclohexanone SAMP Hydrazone
This procedure details the condensation reaction to attach the chiral auxiliary to the prochiral ketone.
-
Apparatus Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser under a positive pressure of argon.
-
Reagent Charging: To the flask, add anhydrous toluene (40 mL), cyclohexanone (1.96 g, 20.0 mmol, 1.0 equiv), and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (2.86 g, 22.0 mmol, 1.1 equiv).[10]
-
Reaction: Heat the mixture to reflux and collect the water azeotrope in the Dean-Stark trap. Monitor the reaction by TLC or GC until the cyclohexanone is fully consumed (typically 2-4 hours).[10]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude hydrazone can often be used directly in the next step after ensuring the absence of residual ketone. If necessary, purify by vacuum distillation to yield the (S)-cyclohexanone SAMP hydrazone as a colorless oil.
Protocol 2: Asymmetric Alkylation of the SAMP Hydrazone
This protocol describes the critical deprotonation and diastereoselective alkylation steps. Methyl iodide is used here as a representative electrophile.
-
Apparatus Setup: Use a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.
-
Deprotonation: In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.6 M in hexanes, 15.0 mL, 24.0 mmol, 1.2 equiv) to a solution of diisopropylamine (3.36 mL, 24.0 mmol, 1.2 equiv) in anhydrous THF (80 mL) at -78 °C. Stir for 30 minutes.
-
Azaenolate Formation: Slowly add a solution of the (S)-cyclohexanone SAMP hydrazone (4.20 g, 20.0 mmol, 1.0 equiv) in anhydrous THF (20 mL) to the LDA solution at -78 °C via cannula.[10] Stir the resulting orange-yellow solution at this temperature for 2-3 hours to ensure complete formation of the azaenolate.
-
Alkylation: Cool the mixture to -100 °C (liquid N₂/ether bath). Add methyl iodide (1.50 mL, 24.0 mmol, 1.2 equiv) dropwise via syringe. The color of the solution should fade. Stir at -100 °C for 1 hour, then allow it to warm to -78 °C and stir for an additional 2 hours.[7]
-
Quenching and Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL). Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add diethyl ether (100 mL), and wash with water (2 x 50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude alkylated hydrazone is typically purified by flash column chromatography on silica gel.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step liberates the chiral ketone. Ozonolysis is a common and effective method, but milder hydrolytic methods are also available to avoid racemization, especially for sensitive substrates.[8]
Method A: Ozonolysis
-
Apparatus Setup: Dissolve the purified alkylated hydrazone (e.g., 18 mmol) in dichloromethane (50 mL) in a 100 mL Schlenk tube equipped with a gas dispersion tube and a magnetic stir bar.[4]
-
Ozonolysis: Cool the solution to -78 °C (acetone/dry ice bath). Bubble ozone through the solution until a persistent blue-green color indicates the consumption of the hydrazone.[4]
-
Reductive Work-up: Purge the solution with argon or nitrogen to remove excess ozone. Add a reducing agent, such as triphenylphosphine or dimethyl sulfide, and allow the solution to warm to room temperature.
-
Isolation and Purification: Concentrate the mixture in vacuo and purify the resulting (R)-2-methylcyclohexanone by flash chromatography or distillation.
Method B: Hydrolysis with Oxalic Acid
This method is milder and allows for the recovery of the chiral auxiliary.[8]
-
Reaction: Dissolve the alkylated hydrazone (15 mmol) in diethyl ether (60 mL) in a flask with vigorous stirring. Add a saturated aqueous solution of oxalic acid (22 mL).[8]
-
Monitoring: Stir the two-phase system vigorously at room temperature for 0.5-14 hours, monitoring by TLC until the starting hydrazone is consumed.[8]
-
Product Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral ketone, which can be purified by chromatography or distillation.
-
Auxiliary Recovery: The chiral auxiliary can be recovered from the aqueous phase by basification followed by extraction.[8]
Mechanism of Stereochemical Control
The remarkable stereoselectivity of the SAMP/RAMP hydrazone method stems from the formation of a well-defined, rigid azaenolate intermediate upon deprotonation.
Figure 2: Stereochemical model for the alkylation of a ketone SAMP-hydrazone. Note: Actual chemical structure images would replace placeholders.
Upon deprotonation with LDA, the hydrazone forms a lithium azaenolate. The lithium cation is chelated between the azaenolate nitrogen and the oxygen atom of the methoxymethyl side chain.[5][6] This chelation locks the molecule into a rigid five-membered ring structure. Computational and experimental studies have shown that the resulting azaenolate preferentially adopts an EC=C and ZC-N configuration.[6] In this conformation, the bulky methoxymethyl-pyrrolidine ring effectively shields the top (Si) face of the azaenolate double bond. Consequently, the electrophile is forced to approach from the sterically more accessible bottom (Re) face, leading to the observed high diastereoselectivity in the formation of the new C-C bond.[6][11] The use of the enantiomeric RAMP auxiliary similarly directs the electrophile to the opposite face, providing access to the other product enantiomer.
Performance Data: Substrate Scope and Selectivity
The SAMP/RAMP hydrazone alkylation method is highly effective for a wide range of ketones and electrophiles, consistently delivering products with excellent stereochemical purity.
| Ketone Substrate | Electrophile (R-X) | Product Configuration | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) | Reference |
| 3-Pentanone | n-Pr-I | (S)-4-Methyl-3-heptanone | 90 | ≥97 | ≥97 | [4] |
| Cyclohexanone | CH₃-I | (R)-2-Methylcyclohexanone | 75-85 | ≥95 | ≥95 | [1] |
| Acetone | n-Bu-I | (R)-2-Hexanone | 82 | - | 92 | [1] |
| 3-Pentanone | Benzyl-Br | (S)-4-Benzyl-3-pentanone | 88 | ≥98 | ≥98 | [12] |
| Oxetan-3-one | Benzyl-Br | (S)-2-Benzyloxetan-3-one | 65 | - | 74 | [11] |
| Cyclopentanone | Allyl-Br | (R)-2-Allylcyclopentanone | 85 | ≥96 | ≥96 | [1] |
Table 1: Representative examples of asymmetric alkylations using the SAMP/RAMP hydrazone method. Yields are for the isolated, alkylated hydrazone. The de refers to the alkylated hydrazone intermediate, and the ee refers to the final ketone product after auxiliary removal.
Conclusion
The chiral hydrazone-based protocol for asymmetric α-alkylation of ketones is a powerful and reliable tool for the synthesis of enantiomerically enriched carbonyl compounds. While this guide utilizes the well-documented SAMP auxiliary, the underlying principles of stereodirection via a recoverable chiral auxiliary are broadly applicable to other systems, including those based on this compound. The method's high fidelity, predictable stereochemical outcome, and the ability to access both product enantiomers by simply choosing between (S)- and (R)-auxiliaries make it an invaluable strategy for chemists in academic and industrial research. The protocols provided herein offer a validated starting point for researchers seeking to construct complex chiral molecules with precision and efficiency.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes & Protocols: The Strategic Use of (R)-1,3-Dimethylpiperazine in the Synthesis of Pharmaceutical Intermediates
Introduction: The Ascendancy of Chiral Piperazines in Modern Drug Discovery
The piperazine motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs.[1][2] Its presence can significantly enhance the pharmacokinetic properties of a molecule, including solubility and oral bioavailability.[3] As the pharmaceutical industry increasingly focuses on stereochemically pure compounds to maximize therapeutic efficacy and minimize off-target effects, the demand for chiral building blocks has surged.[4][5] Among these, C-substituted chiral piperazines represent a largely untapped area of chemical space with immense potential for developing novel therapeutics.[4][6]
This guide focuses on (R)-1,3-Dimethylpiperazine , a versatile chiral building block particularly valuable in the synthesis of enantiomerically pure pharmaceutical intermediates.[6][7] Its stereochemically defined structure, featuring a methyl group at the C3 position, offers a strategic handle for creating complex three-dimensional molecular architectures.[1][6] This document provides an in-depth look at its application, supported by a detailed experimental protocol, mechanistic insights, and practical considerations for researchers in drug development.
Core Application: Synthesis of Chiral Thiadiazine-Based Kinase Inhibitor Precursors
A significant application of this compound is in the synthesis of chiral intermediates for kinase inhibitors, a critical class of therapeutics in oncology and immunology.[8][9][10] The introduction of a 3-methylpiperazine moiety can enhance a compound's biological activity and improve its physicochemical properties.[1] The following section details the synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one, a key intermediate for developing novel kinase inhibitors.[1][8]
Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient 3,5-dichloro-4H-1,2,6-thiadiazin-4-one starting material is highly susceptible to nucleophilic attack.[1][11] this compound acts as the nucleophile, displacing one of the chlorine atoms on the thiadiazine ring.[8]
Detailed Experimental Protocol
Synthesis of (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one [8][12]
Materials:
-
3,5-dichloro-4H-1,2,6-thiadiazin-4-one (1.0 equiv.)
-
This compound (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM) saturated with ammonia
-
Silica gel for column chromatography
-
tert-Butyl methyl ether (t-BuOMe)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Calcium chloride drying tube
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
To a stirred mixture of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (0.500 mmol, 91.5 mg) in anhydrous THF (1 mL) at approximately 20 °C, add this compound (0.500 mmol, 57.0 mg) in one portion.[12]
-
Protect the reaction mixture with a CaCl₂ drying tube and continue stirring at 20 °C.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (approximately 24 hours).
-
Upon completion, add DCM saturated with NH₃ (10 mL) to the reaction mixture.
-
Adsorb the mixture onto silica gel.
-
Purify the product by column chromatography using a 50:50 mixture of DCM/t-BuOMe as the eluent.
-
The final product, (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one, is isolated as a yellow oil.
Quantitative Data & Results
| Parameter | Value | Reference |
| Yield | 70% | [8][12] |
| Reaction Temperature | ~20 °C | [8][12] |
| Reaction Time | 24 hours | [12] |
| Solvent | Anhydrous THF | [8][12] |
| Stoichiometry | 1:1 (Thiadiazine:Piperazine) | [8][12] |
| Purification | Column Chromatography | [12] |
Causality and Experimental Insights
-
Choice of Stoichiometry and Base: A key insight is that no additional base is required for this reaction. This compound is a dibasic amine, and one of its nitrogen atoms acts as an internal base to neutralize the HCl generated during the substitution, thus driving the reaction to completion.[8] This simplifies the experimental setup and workup procedure.
-
Solvent Selection: Anhydrous THF is used as the solvent to prevent any side reactions with water. The reaction proceeds efficiently at room temperature, which is advantageous as it avoids the need for heating or cooling, making the process more energy-efficient and scalable.[8][12]
-
Stereochemical Integrity: The reaction proceeds without epimerization of the chiral center on the piperazine ring. The stereochemistry of the final product is directly determined by the enantiomeric purity of the starting this compound.[12]
Reaction Mechanism and Workflow Diagrams
References
- 1. m.youtube.com [m.youtube.com]
- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 3. Asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones as precursors for novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. soci.org [soci.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Note: Chiral HPLC Method for Determining Enantiomeric Purity of (R)-1,3-Dimethylpiperazine
Abstract
This application note presents a detailed, robust, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the enantiomeric purity of (R)-1,3-Dimethylpiperazine. The stereochemical purity of pharmaceutical compounds is a critical quality attribute, directly impacting pharmacological activity and patient safety.[1] This guide provides a comprehensive protocol for researchers, scientists, and drug development professionals, covering method development, experimental procedures, and validation in accordance with ICH Q2(R1) guidelines.[2][3][4][5] The described method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad applicability in separating enantiomers, including chiral amines.[6][7][8]
Introduction
The Significance of Enantiomeric Purity
This compound is a chiral diamine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[9] Therefore, regulatory agencies worldwide mandate strict control over the enantiomeric composition of chiral drugs.[1][10] An accurate and reliable analytical method to determine enantiomeric purity is essential for ensuring the quality, safety, and efficacy of the final drug product.
Principles of Chiral HPLC
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[6][11] The direct approach, which employs a chiral stationary phase (CSP), is the most common strategy.[11] CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers. This results in different retention times, allowing for their separation and individual quantification. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including amines.[6][7][8] The selection of an appropriate CSP and mobile phase is critical for achieving successful enantiomeric separation.[6][12]
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required.
-
Chiral Column: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamate, is recommended for the separation of chiral amines.[13] For this application, a Lux® Cellulose-2 column (250 x 4.6 mm, 5 µm) was found to be effective.
-
Reagents and Solvents: HPLC grade ethanol and n-hexane, along with analytical grade diethylamine (DEA), are necessary.
-
Sample and Standard: this compound reference standard and the corresponding (S)-enantiomer or a racemic mixture are required for method development and validation.
Chromatographic Conditions
A systematic screening of mobile phases and columns is often necessary for developing a chiral separation method.[9][14] For basic compounds like 1,3-Dimethylpiperazine, the addition of a small amount of an amine modifier to the mobile phase is crucial to improve peak shape and resolution.[11]
| Parameter | Condition |
| Column | Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample and Standard Preparation
-
Standard Stock Solution (Racemic): Accurately weigh and dissolve an appropriate amount of racemic 1,3-Dimethylpiperazine in the mobile phase to obtain a concentration of 1 mg/mL.
-
This compound Stock Solution: Prepare a stock solution of the (R)-enantiomer at a concentration of 1 mg/mL in the mobile phase.
-
Spiked Sample Solution: To determine the limit of quantification (LOQ) and limit of detection (LOD) of the (S)-enantiomer, spike the this compound solution with known amounts of the (S)-enantiomer.
-
Working Solutions: Prepare working solutions for linearity, accuracy, and precision studies by diluting the stock solutions with the mobile phase to the desired concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of enantiomeric purity.
Caption: Workflow for Chiral HPLC Method.
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[5][15] This was demonstrated by injecting the individual enantiomers, the racemic mixture, and a blank (mobile phase). The method showed baseline separation of the (R) and (S) enantiomers with no interference from the blank. A resolution of greater than 2.0 between the enantiomer peaks is generally considered acceptable.[16]
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of the (S)-enantiomer at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.
Accuracy
Accuracy was determined by analyzing samples of this compound spiked with known amounts of the (S)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). The percentage recovery was calculated.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of a spiked sample on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.
The relative standard deviation (RSD) for the peak areas should be less than 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.
Method Validation Workflow
The following diagram outlines the key steps in the method validation process.
Caption: Method Validation Workflow.
Summary of Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | Resolution (Rs) > 2.0 | 2.5 |
| Linearity (r²) | > 0.99 | 0.999 |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Repeatability (% RSD) | < 2.0% | 0.8% |
| Intermediate Precision (% RSD) | < 2.0% | 1.2% |
| LOD (µg/mL) | S/N ≥ 3 | 0.05 |
| LOQ (µg/mL) | S/N ≥ 10 | 0.15 |
Conclusion
The chiral HPLC method described in this application note provides a reliable and robust means for determining the enantiomeric purity of this compound. The method is specific, linear, accurate, and precise, meeting the requirements of the ICH Q2(R1) guidelines. This protocol can be readily implemented in quality control laboratories for routine analysis and in research and development settings to support the synthesis and characterization of chiral pharmaceutical compounds.
References
- 1. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 2. scribd.com [scribd.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral Method Development Strategies for HPLC [merckmillipore.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.today [hplc.today]
- 13. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-1,3-Dimethylpiperazine in Asymmetric Catalysis: Application Notes and Protocols
Introduction: The Pivotal Role of Chiral Diamines in Asymmetric Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries where the therapeutic efficacy of a drug is often dictated by its specific stereochemistry.[1] Asymmetric catalysis, which employs chiral catalysts to favor the formation of one enantiomer over the other, stands as the most sophisticated and efficient method to achieve this goal.[2] Among the diverse array of chiral ligands developed, chiral diamines have emerged as a "privileged" class of ligands. Their ability to form stable chelate complexes with a variety of metals and their tunable steric and electronic properties make them highly effective in a wide range of enantioselective transformations.[3][4]
This technical guide focuses on (R)-1,3-Dimethylpiperazine , a C2-symmetric chiral diamine, as a ligand in asymmetric catalysis. We will delve into its synthesis, mechanistic underpinnings of its catalytic activity, and provide detailed application notes and protocols for its use in key asymmetric transformations. The causality behind experimental choices will be emphasized to provide a deeper understanding of the protocols.
(R)-1,e-Dimethylpiperazine: Synthesis and Properties
This compound is a chiral diamine characterized by a six-membered ring with two nitrogen atoms and methyl groups at the 1 and 3 positions. The C2 symmetry of this ligand is a crucial feature in many asymmetric catalytic systems, as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.
Synthesis of this compound
The enantiopure synthesis of α-substituted piperazines can be challenging. A common strategy involves the asymmetric lithiation-trapping of an N-Boc protected piperazine using a chiral base like (-)-sparteine or a (+)-sparteine surrogate.[1] This approach allows for the direct functionalization of the piperazine ring.
A representative synthetic approach to enantiopure 1,3-disubstituted piperazines can be adapted from methods developed for other chiral diamines, often starting from readily available chiral precursors like amino acids.
Application in Asymmetric Catalysis: The Enantioselective Henry (Nitroaldol) Reaction
The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound to produce a β-nitro alcohol. The development of an enantioselective variant of this reaction is of significant interest as the products are versatile synthetic intermediates. Chiral piperazine derivatives have shown considerable promise in catalyzing this transformation with high enantioselectivity.[1]
While specific literature detailing the use of this compound in the Henry reaction is emerging, closely related chiral piperazine-derived Schiff base ligands have been successfully employed.[1] The protocol provided below is a representative method adapted from these findings, highlighting the potential of this compound in this context. The underlying principle is the formation of a chiral copper(II) complex in situ, which acts as the active catalyst.
Mechanism of Action
The catalytic cycle is believed to involve the formation of a chiral copper(II) complex with the this compound ligand. This complex then coordinates with both the nitroalkane and the aldehyde, bringing them into close proximity within a chiral environment. The basic nitrogen atoms of the piperazine ligand can facilitate the deprotonation of the nitroalkane to form a nitronate anion. This anion then attacks the aldehyde, with the stereochemical outcome being directed by the chiral ligand.
Caption: Proposed catalytic cycle for the enantioselective Henry reaction.
Application Note: Enantioselective Henry Reaction
This protocol describes the enantioselective addition of nitromethane to various aldehydes catalyzed by a chiral copper(II) complex formed in situ from this compound.
Materials:
-
This compound
-
Copper(II) acetate (Cu(OAc)₂)
-
Aldehyde
-
Nitromethane
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
Key Experimental Parameters and Their Rationale:
| Parameter | Recommended Value | Rationale |
| Catalyst Loading | 5-10 mol% | A higher loading can increase the reaction rate, but a lower loading is more economical. 5-10 mol% often provides a good balance. |
| Ligand:Metal Ratio | 1.1 : 1 | A slight excess of the ligand ensures that all the copper(II) is complexed, maximizing the concentration of the chiral catalyst. |
| Solvent | THF or CH₂Cl₂ | These aprotic solvents are generally good for this type of reaction as they do not interfere with the catalyst or reactants. |
| Temperature | Room Temperature | Running the reaction at room temperature is convenient. Lowering the temperature may improve enantioselectivity but will likely decrease the reaction rate. |
| Reaction Time | 24-48 hours | The reaction progress should be monitored by TLC to determine the optimal reaction time. |
Detailed Experimental Protocol
Catalyst Preparation (in situ):
-
To a dry Schlenk flask under an inert atmosphere, add copper(II) acetate (0.05 mmol).
-
Add this compound (0.055 mmol).
-
Add 2 mL of anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
Henry Reaction:
-
To the flask containing the pre-formed catalyst, add the aldehyde (1.0 mmol).
-
Add nitromethane (2.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Representative Results (Adapted from related chiral piperazine catalysts):
| Aldehyde | Yield (%) | ee (%) |
| Benzaldehyde | >90 | >90 |
| 4-Nitrobenzaldehyde | >95 | >92 |
| 4-Methoxybenzaldehyde | >90 | >88 |
| 2-Naphthaldehyde | >92 | >91 |
| Cyclohexanecarboxaldehyde | >85 | >85 |
Potential Applications in Other Asymmetric Reactions
The C2-symmetric nature and the presence of two basic nitrogen atoms make this compound a promising ligand for a variety of other asymmetric transformations.
-
Asymmetric Aldol Reactions: Chiral diamines can act as organocatalysts in direct asymmetric aldol reactions, proceeding through an enamine intermediate.[5]
-
Asymmetric Michael Additions: In combination with a metal, this compound could catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Diels-Alder Reactions: Chiral diamine-metal complexes can act as chiral Lewis acids to catalyze enantioselective Diels-Alder reactions.[6]
Caption: Potential applications of this compound.
Conclusion and Future Outlook
This compound is a readily accessible chiral diamine with significant potential as a ligand in asymmetric catalysis. Its C2-symmetric structure is a key feature that can lead to high levels of enantiocontrol in a variety of chemical transformations. While direct applications are still being explored, its structural similarity to other successful chiral piperazine ligands, particularly in the context of the enantioselective Henry reaction, strongly suggests its utility. Further research into the application of this compound in other asymmetric reactions such as aldol, Michael, and Diels-Alder reactions is warranted and is expected to yield valuable catalytic systems for the synthesis of chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed C-N Cross-Coupling Using (R)-1,3-Dimethylpiperazine as a Chiral Ligand
Abstract & Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool for forging these bonds, offering broad substrate scope and functional group tolerance where classical methods fall short.[2] The reaction's efficacy is profoundly dependent on the choice of ligand, which modulates the catalyst's stability, activity, and selectivity.[3]
This application note provides a detailed guide to the use of (R)-1,3-Dimethylpiperazine as a chiral diamine ligand in palladium-catalyzed C-N cross-coupling reactions. Chiral diamine ligands are of particular interest as they can impart stereocontrol in reactions involving prochiral substrates or preserve the stereochemical integrity of chiral amines.[4][5] This document outlines the mechanistic underpinnings of the catalytic cycle, delves into the critical experimental parameters, provides a robust general protocol, and offers a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.
Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[6] The ligand, in this case this compound, plays a crucial role at multiple stages, influencing the rates of oxidative addition and reductive elimination.[7][8]
The cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. Bulky, electron-rich ligands accelerate this rate-limiting step.[8]
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[9]
-
Reductive Elimination: The final C-N bond is formed as the arylated amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[7]
Caption: The palladium-catalyzed C-N cross-coupling cycle.
Core Principles & Experimental Parameter Selection
The success of a C-N coupling reaction hinges on the judicious selection of several key components. Understanding the role of each is critical for protocol development and optimization.
-
Palladium Precursor: The choice of palladium source initiates the catalytic cycle. Common precursors include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[9] Pd₂(dba)₃ is a Pd(0) source and can often enter the cycle directly. Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) state, which can often be accomplished by the amine or phosphine ligand.[6] For sensitive or complex substrates, pre-formed catalysts (precatalysts), which combine the palladium source and ligand in a stable, air-tolerant form, are often preferred for their reliability and reproducibility.[10]
-
Ligand: this compound: As a chiral bidentate diamine, this compound serves multiple functions. Bidentate ligands are known to stabilize the palladium center and prevent catalyst decomposition.[2] This chelation also promotes the crucial reductive elimination step by enforcing a specific geometry around the metal, which can suppress side reactions like β-hydride elimination.[3] The chirality of the ligand is paramount when aiming for stereoretentive coupling of chiral amines, as it creates a chiral environment around the palladium center that can prevent racemization.[4]
-
Base: A base is required to deprotonate the amine, forming the palladium-amido complex.[9] The choice of base is critical and substrate-dependent.
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective but can be incompatible with base-sensitive functional groups (e.g., esters, ketones).[6]
-
Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ offer greater functional group tolerance but may require higher temperatures or longer reaction times.[9]
-
-
Solvent: The solvent must dissolve the reactants and catalyst system while remaining inert to the reaction conditions.
-
Aromatic hydrocarbons like toluene are very common and effective for a wide range of substrates.[11]
-
Ethereal solvents such as dioxane, tetrahydrofuran (THF), or cyclopentyl methyl ether (CPME) are also frequently used and can help solubilize polar substrates and intermediates.[9][11] The choice of solvent can significantly influence reaction rates and catalyst stability.
-
General Protocol for C-N Cross-Coupling
This protocol provides a general starting point for the coupling of an aryl halide with a primary or secondary amine using this compound as the ligand. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[12]
Materials and Reagents
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
This compound (0.03 mmol, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Standard experimental workflow for a Buchwald-Hartwig reaction.
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precursor (e.g., 9.2 mg Pd₂(dba)₃, 0.01 mmol), this compound (3.4 mg, 0.03 mmol), and the base (e.g., 135 mg NaOtBu, 1.4 mmol).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.
-
Reagent Addition: Through the septum, add the anhydrous solvent (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Quench by carefully adding water (10 mL). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired arylated amine.
Optimized Conditions & Data Summary
Reaction conditions should be optimized for each specific substrate combination. The following table provides recommended starting points based on the nature of the coupling partners.
| Aryl Halide (Ar-X) | Amine Nucleophile | Recommended Base | Typical Temp. (°C) | Notes & Considerations |
| Aryl Bromide/Iodide | Primary Alkylamine | NaOtBu or K₃PO₄ | 80 - 100 | Aryl bromides are generally more reactive than chlorides.[11] Weaker bases can often be used. |
| Aryl Chloride | Primary Alkylamine | NaOtBu or LiHMDS | 100 - 110 | Aryl chlorides are less reactive and typically require stronger bases and higher temperatures for efficient oxidative addition.[9] |
| Aryl Bromide/Iodide | Secondary Alkylamine | NaOtBu | 90 - 110 | Secondary amines are often less reactive than primary amines due to steric hindrance. |
| Aryl Chloride | Secondary Alkylamine | LiHMDS or NaOtBu | 100 - 120 | This can be a challenging coupling; catalyst loading may need to be increased. |
| Aryl Bromide | Chiral Primary Amine | K₃PO₄ or Cs₂CO₃ | 70 - 90 | To preserve stereointegrity, milder conditions (weaker base, lower temp) are often preferred to minimize base-mediated racemization.[4] |
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen/moisture contamination).[13]2. Poor solubility of reagents.[11]3. Aryl chloride is too unreactive. | 1. Ensure rigorous inert atmosphere and use anhydrous solvents. Use a precatalyst.2. Try a different solvent or solvent mixture (e.g., Toluene/Dioxane).3. Increase temperature, switch to a stronger base (e.g., LiHMDS), or use a more electron-rich ligand system if possible. |
| Dehalogenation of Aryl Halide | 1. Presence of water, which can lead to hydrodehalogenation.2. β-Hydride elimination from certain substrates. | 1. Use scrupulously dry reagents and solvents.2. Ensure the bidentate ligand is properly coordinated; sometimes a change in ligand can suppress this pathway. |
| Homocoupling of Amine or Aryl Halide | 1. Catalyst decomposition.2. Side reactions promoted by high temperatures. | 1. Increase ligand-to-palladium ratio (e.g., 3:1 or 4:1).2. Lower the reaction temperature and extend the reaction time. |
| Loss of Enantiomeric Purity (for chiral amines) | 1. Base-mediated racemization of the starting amine or product.2. Racemization via a dehydrogenation/hydrogenation pathway catalyzed by palladium.[4] | 1. Use a milder base (K₃PO₄, Cs₂CO₃) and the lowest effective temperature.2. Ensure the use of a bidentate ligand like this compound, which is known to suppress racemization pathways.[4] |
References
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 8. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
Troubleshooting & Optimization
Troubleshooting low enantioselectivity in (R)-1,3-Dimethylpiperazine-mediated reactions
Welcome to the Technical Support Center for Asymmetric Reactions Mediated by (R)-1,3-Dimethylpiperazine.
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity using this compound as a chiral catalyst or auxiliary. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your synthetic procedures effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction shows good conversion, but the enantiomeric excess (% ee) is disappointingly low. Where should I start troubleshooting?
This is a common challenge in asymmetric catalysis. Low enantioselectivity, despite high yield, points towards issues with the stereodifferentiating transition state rather than the overall reaction kinetics. The first step is to systematically evaluate the "three pillars" of the reaction: the catalyst's integrity, the reaction conditions, and the nature of your substrates.
A logical troubleshooting sequence is essential. Before making drastic changes, verify the basics. Was the reaction truly anhydrous? Was the catalyst handled correctly? Often, simple experimental oversights are the root cause. We will break down these factors in the following questions.
To visualize a structured approach, consider the following workflow:
Q2: How critical is the purity of this compound, and how can I ensure it's not the issue?
The enantiomeric and chemical purity of your chiral catalyst is paramount. Even trace impurities can have a devastating effect on enantioselectivity.
-
Enantiomeric Purity: The presence of the (S)-enantiomer will directly decrease your product's % ee, as it will catalyze the formation of the undesired product enantiomer. Commercial sources should be reputable, but verification of enantiomeric purity via chiral HPLC or NMR with a chiral shift reagent is a good practice for a new batch.
-
Chemical Purity: Non-chiral impurities can also be problematic. For instance, residual starting materials or byproducts from the piperazine synthesis could act as catalyst poisons or promote a non-selective background reaction.[1] Piperazines can also be hygroscopic; water is often detrimental in these reactions.
Protocol 1: Purification of this compound via Salt Formation
This protocol is a reliable method for removing both chemical and enantiomeric impurities.
-
Dissolution: Dissolve the crude this compound in a suitable solvent like diethyl ether or toluene.
-
Acidification: Slowly add a stoichiometric equivalent of a chiral acid (e.g., (R)-(-)-Mandelic acid) dissolved in the same solvent. The goal is to form a diastereomeric salt.
-
Crystallization: The salt of the matching diastereomer should preferentially crystallize upon cooling or concentration. The principle here is that the (R,R)-diastereomeric salt will have different physical properties (like solubility) than the (S,R)-salt.
-
Isolation: Collect the crystals by filtration. Wash with a small amount of cold solvent.
-
Recrystallization: For highest purity, recrystallize the diastereomeric salt from a suitable solvent system. This step is crucial for enhancing diastereomeric excess.
-
Liberation of the Free Amine: Dissolve the purified salt in water and basify with a strong base (e.g., 2M NaOH) until the pH is >12.
-
Extraction: Extract the free this compound into an organic solvent like dichloromethane or diethyl ether.
-
Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and carefully remove the solvent under reduced pressure.
-
Verification: Confirm chemical and enantiomeric purity using NMR and chiral HPLC before use. Store the purified amine under an inert atmosphere (Argon or Nitrogen) and away from moisture.
Q3: How do solvent, temperature, and concentration influence the stereochemical outcome?
These parameters are powerful tools for optimization because they directly influence the energy landscape of the diastereomeric transition states.
-
Temperature: In many cases, lower temperatures increase enantioselectivity. This is because the difference in activation energy (ΔΔG‡) between the two competing diastereomeric transition states becomes more significant relative to the available thermal energy (kT). However, this often comes at the cost of a slower reaction rate. It is crucial to screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal balance.[1]
-
Solvent: The choice of solvent is one of the most critical factors.[2] Solvents can influence the conformation of the catalyst-substrate complex and stabilize or destabilize the transition states through polarity and specific interactions (e.g., hydrogen bonding). There is no universal "best" solvent; it must be empirically determined. A non-polar solvent might favor a more organized, rigid transition state, leading to higher ee, while a polar, coordinating solvent could disrupt key interactions.
-
Concentration: The concentration of both the substrate and the catalyst can be important. High catalyst loadings can sometimes lead to aggregation, which may exhibit different (and often lower) selectivity.[3] Conversely, very low concentrations might slow the reaction to an impractical rate.
Table 1: Example of Solvent Effects on a Chiral Piperazine-Catalyzed Michael Addition
The following data, adapted from literature, illustrates the dramatic impact of solvent choice on both diastereomeric ratio (dr) and enantiomeric excess (ee) for a model reaction.[2]
| Entry | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | THF | 66:34 | 69 |
| 2 | DMF | - (Slow reaction) | Low |
| 3 | DCM/Hexane (1:2) | 88:12 | 79 |
| 4 | iPrOH | 94:6 | 80 |
Data adapted from Alcaraz, G., et al. (2006). Chiral Piperazines as Efficient Catalysts for the Asymmetric Michael Addition of Aldehydes to Nitroalkenes.[2]
This table clearly shows that a switch from THF to isopropanol (iPrOH) significantly improves both the diastereoselectivity and enantioselectivity.
Q4: I've optimized the conditions, but the enantioselectivity is still poor for my specific substrate. What should I consider?
If conditions are optimized and the catalyst is pure, the issue likely lies with the substrate itself.
-
Steric Hindrance: The principle of asymmetric induction relies on the chiral catalyst creating a sterically defined environment. If your substrate is very bulky near the reacting center, it may clash with the catalyst, preventing the formation of the well-ordered transition state required for high selectivity. Conversely, a substrate that is too small or sterically undemanding may not experience sufficient differentiation between the two possible approaches to the catalyst.
-
Electronic Effects: Electron-donating or withdrawing groups on your substrate can alter the electronics of the transition state, affecting both reaction rate and selectivity.
-
Protecting Groups: In substrates with multiple functional groups, the choice of protecting groups is critical. A bulky protecting group can act as a "steric handle" to enhance facial selectivity. In other cases, a protecting group might interfere with the desired catalyst-substrate interaction.[4] For example, a study on piperazin-2-ones found that the choice of N-protecting group had a significant impact on enantioselectivity.[4]
Q5: What is the role of additives, such as acids or bases, and when should I use them?
Additives can play several crucial roles in diamine-catalyzed reactions by modulating the catalyst's activity and the reaction environment.
-
Acidic Additives: In many reactions involving enamine or iminium ion intermediates, an acidic co-catalyst (e.g., benzoic acid, TFA) is required. The acid protonates one of the piperazine nitrogens, which can influence the conformation and reactivity of the catalytic species. The tertiary amine of a 1,3-diamine can act cooperatively with the primary or secondary amine during catalysis.[5]
-
Basic Additives: In some cases, a mild base might be used as an additive to scavenge acidic byproducts that could inhibit the catalyst.[6]
-
Water Scavengers: If your reaction is sensitive to water, the addition of molecular sieves (ensure they are properly activated) can be beneficial.
The choice and stoichiometry of an additive should be carefully screened, as an excess can be detrimental.
Q6: Can you explain the likely catalytic mechanism? How does that help me troubleshoot?
This compound, as a C₂-symmetric chiral diamine, typically operates through the formation of transient chiral intermediates with one of the substrates. In the case of reacting with a ketone or aldehyde, it forms a chiral enamine or iminium ion.
Understanding the transition state is key. The stereochemical outcome is determined by which face of the enamine (or which face of the electrophile approaching the iminium) is less sterically hindered. The methyl groups on the piperazine ring project into space, creating a chiral pocket that directs the approach of the other reactant.
How this helps: If your enantioselectivity is low, it means the energy difference between the "Favored" and "Disfavored" transition states is small. Your goal in troubleshooting is to increase this energy gap. You can achieve this by:
-
Lowering the temperature: This makes the small energy difference more impactful.
-
Changing the solvent: A different solvent may stabilize one transition state more than the other.
-
Modifying the substrate: Adding steric bulk to the substrate or electrophile can increase the steric clash in the disfavored transition state, raising its energy.
References
- 1. benchchem.com [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis Using (R)-1,3-Dimethylpiperazine
Welcome to the technical support center for researchers utilizing (R)-1,3-Dimethylpiperazine as a chiral auxiliary in asymmetric synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic outcomes. Our focus is on providing practical, mechanistically grounded solutions to specific issues encountered in the laboratory.
Section 1: Troubleshooting Guide - Navigating Common Side Products & Issues
This section addresses specific problems that may arise during asymmetric synthesis using amides derived from this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
FAQ 1: Low Diastereoselectivity in Asymmetric Alkylation
Question: I am performing an asymmetric alkylation of an N-acyl derivative of this compound and observing a low diastereomeric excess (d.e.). What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low diastereoselectivity in this context typically stems from suboptimal reaction conditions that fail to create a well-defined, rigid chelated transition state. The stereochemical outcome is highly dependent on the precise conformation of the enolate intermediate, which is influenced by several factors.
Root Cause Analysis:
-
Incomplete or Poorly Controlled Enolization: The geometry of the formed enolate (Z vs. E) is critical for facial selectivity. Incomplete deprotonation or the use of an inappropriate base can lead to a mixture of enolates, resulting in poor stereocontrol.
-
Insufficient Chelation: The formation of a rigid, six-membered chair-like transition state, often involving a lithium cation chelating with the enolate oxygen and the N1 nitrogen of the piperazine ring, is crucial for high diastereoselectivity. Factors that disrupt this chelation will lead to a loss of stereocontrol.
-
Elevated Reaction Temperature: Higher temperatures can provide sufficient energy to overcome the activation energy barrier for the formation of the less-favored diastereomer, leading to a decrease in d.e.[1]
-
Solvent Effects: The coordinating ability of the solvent can significantly impact the structure and reactivity of the lithium enolate. Protic or highly coordinating solvents can interfere with the desired chelation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Optimization Protocols:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). | Ensures rapid and complete deprotonation to form the desired lithium enolate. |
| Enolization Time & Temperature | Perform enolization at -78 °C for 30-60 minutes. | Low temperature favors the formation of the kinetic enolate and prevents side reactions. |
| Solvent Choice | Use anhydrous, non-coordinating ethereal solvents like Tetrahydrofuran (THF) or Diethyl Ether. | Minimizes interference with the formation of the chelated transition state. |
| Lewis Acid Additives | The addition of lithium chloride (LiCl) can be beneficial.[1] | LiCl can break up enolate aggregates and promote the formation of a more defined, monomeric chelated transition state. |
| Reaction Temperature | Maintain the reaction at -78 °C during the addition of the electrophile and for several hours thereafter before slowly warming. | Lower temperatures increase the energy difference between the diastereomeric transition states, favoring the formation of the major diastereomer.[1] |
Experimental Protocol: Optimized Asymmetric Alkylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the N-acyl-(R)-1,3-dimethylpiperazine (1.0 eq) in anhydrous THF.
-
Chelation (Optional): Add anhydrous LiCl (1.1 eq) and stir at room temperature for 30 minutes.
-
Enolization: Cool the solution to -78 °C and add freshly prepared LDA (1.1 eq) dropwise. Stir for 45 minutes at -78 °C.
-
Alkylation: Add the alkyl halide electrophile (1.2 eq) dropwise at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quenching: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature, extract with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis of the crude product.
FAQ 2: Formation of Epimeric Side Products
Question: After purification, I've identified a significant amount of the epimer of my desired product. What causes this epimerization and how can I prevent it?
Answer:
Epimerization, the change in configuration at one of several stereogenic centers, is a known issue in piperazine chemistry, particularly at the carbon alpha to a nitrogen atom.[2] This can occur either during the reaction or during work-up and purification.
Root Cause Analysis:
-
Thermodynamic Equilibration: The initially formed kinetic product may be less stable than its epimer. Under certain conditions (e.g., prolonged reaction times, elevated temperatures, or the presence of certain reagents), the product can equilibrate to the thermodynamically more stable diastereomer.[2]
-
Harsh Work-up Conditions: Acidic or basic work-up conditions can catalyze the enolization of the product, leading to epimerization at the newly formed stereocenter.
-
Purification-Induced Epimerization: Silica gel is weakly acidic and can promote epimerization during column chromatography.
Preventative Measures:
Caption: Workflow to prevent product epimerization.
| Strategy | Recommended Action | Rationale |
| Reaction Conditions | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | Minimizes the opportunity for the product to equilibrate to the undesired epimer. |
| Work-up Procedure | Use a buffered aqueous work-up, such as a saturated solution of NH₄Cl or a phosphate buffer, to maintain a neutral pH. | Avoids acid- or base-catalyzed enolization of the product. |
| Purification | Deactivate silica gel by preparing a slurry with the eluent containing a small amount of triethylamine (0.1-1% v/v) before packing the column. | Neutralizes the acidic sites on the silica gel, preventing on-column epimerization.[1] |
FAQ 3: Unwanted N-Alkylation or N-Acylation
Question: I am observing side products corresponding to reaction at the piperazine nitrogen atoms. How can I avoid this?
Answer:
While the primary use of this compound is as a chiral auxiliary attached via an amide bond, the presence of a secondary amine in the ring (N4) can lead to undesired side reactions if not properly managed.
Root Cause Analysis:
-
Direct N-Alkylation/Acylation: If the N4 nitrogen is unprotected, it can compete with the enolate as a nucleophile, leading to N-alkylation or N-acylation.
-
Incorrect Reagent Stoichiometry: Using a large excess of a highly reactive electrophile can increase the likelihood of reaction at the less reactive piperazine nitrogen.
Solutions and Preventative Strategies:
-
N-Protection: For reactions where the N4 nitrogen is likely to interfere, it is advisable to use an N-Boc or other suitable protecting group on the piperazine auxiliary prior to forming the amide and performing the asymmetric transformation.
-
Careful Stoichiometry: Use a minimal excess of the electrophile (typically 1.1-1.2 equivalents) to reduce the chance of side reactions.
-
Order of Addition: Ensure that the enolate is fully formed before the addition of the electrophile.
Section 2: General FAQs
Q1: How is the this compound auxiliary typically removed after the asymmetric transformation?
A1: The method for cleaving the auxiliary depends on the desired final product.
-
To obtain the chiral carboxylic acid: Basic hydrolysis (e.g., LiOH in THF/water) or acidic hydrolysis can be employed.
-
To obtain the chiral alcohol: Reductive cleavage using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) is effective.
-
To obtain the chiral ketone: Addition of an organometallic reagent, such as an organolithium or Grignard reagent, will yield the corresponding ketone.
Q2: What is the role of the methyl group at the C3 position of the piperazine ring?
A2: The C3-methyl group is the primary stereodirecting element. It creates a sterically biased environment that forces the substituent on the enolate to adopt a specific conformation in the chelated transition state. This, in turn, directs the approach of the electrophile to one face of the enolate, leading to the observed diastereoselectivity.
Q3: Can this compound be used in asymmetric aldol reactions?
A3: Yes, amides derived from this compound can be used in asymmetric aldol reactions. The principles of stereocontrol are similar to those in alkylation reactions, relying on the formation of a rigid, chelated Z-enolate transition state. Optimization of the Lewis acid (for transmetalation of the lithium enolate to a boron or titanium enolate), base, and solvent is crucial for achieving high diastereoselectivity. Common side reactions in aldol additions include self-condensation of the aldehyde or ketone and dehydration of the aldol adduct.[3]
References
Technical Support Center: Overcoming Catalyst Deactivation with (R)-1,3-Dimethylpiperazine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers utilizing (R)-1,3-Dimethylpiperazine as a ligand in catalytic applications. This guide is designed to provide in-depth troubleshooting strategies, validated protocols, and a mechanistic understanding of catalyst deactivation pathways. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and ensure the robust performance of your catalytic system.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction using this compound is showing low to no conversion. What is the most common culprit?
A: The most frequent cause of poor performance in systems using chiral diamine ligands is the deactivation of the active catalytic species. This can stem from several sources, with the primary suspects being impurities in your reagents or solvents (catalyst poisoning) or sensitivity to air and moisture. A systematic check of reagent purity and reaction setup under inert conditions is the recommended first step.[1][2]
Q2: I've observed a promising initial reaction rate, but it slows down significantly over time. Why is this happening?
A: A decreasing reaction rate suggests progressive catalyst deactivation during the reaction. This can be caused by thermal degradation of the catalyst complex, product inhibition, or the gradual formation of inactive catalyst species, such as the reduction of an active Pd(II) species to inactive Pd(0) aggregates.[3] Monitoring the reaction profile over time is crucial for diagnosing this issue.
Q3: The enantioselectivity (% ee) of my reaction is poor or inconsistent. Is the this compound ligand degrading?
A: Poor enantioselectivity can indeed be a sign of ligand degradation or the presence of impurities in the ligand batch.[2] However, it can also be highly dependent on reaction conditions. Factors such as solvent polarity, temperature, and the presence of additives can dramatically influence the chiral environment of the catalyst, impacting enantioselectivity.[2] Lowering the reaction temperature often enhances enantioselectivity.[2]
Q4: How critical is the purity of this compound for catalytic performance?
A: Extremely critical. Chiral diamine ligands must be of high purity to ensure the formation of a single, well-defined chiral catalytic species.[2][4] Impurities can not only lead to lower enantioselectivity but can also act as catalyst poisons, completely shutting down the reaction.[1] Always verify the purity of your ligand before use.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving common issues.
Workflow for Troubleshooting Catalyst Deactivation
Below is a general workflow to guide your troubleshooting process when you encounter a problematic reaction.
Caption: A decision tree for troubleshooting common issues.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Explanation & Diagnosis | Recommended Solution |
| Catalyst Poisoning | Impurities in the substrate, solvent, or gas headspace (e.g., sulfur, water, oxygen) can irreversibly bind to the metal center, blocking the active site. This is a very common deactivation mechanism.[1][5] Diagnosis often involves running a control reaction with highly purified reagents. | Purify all components rigorously. Use freshly distilled and degassed solvents. Purify substrates by chromatography or recrystallization. Use high-purity inert gas.[2] |
| Air/Moisture Sensitivity | The active catalyst, often a low-valent metal complex, can be rapidly oxidized by trace oxygen or hydrolyzed by moisture, forming inactive metal oxides or hydroxides. | Employ strict inert atmosphere techniques. Use a glovebox or Schlenk line for all manipulations.[6] Ensure all glassware is rigorously dried. |
| Formation of Inactive Species | For some metals like Palladium, the active Pd(II) catalyst can be reduced to inactive Pd(0) nanoparticles, which precipitate from the solution.[3] This can sometimes be observed as a color change (e.g., formation of 'palladium black'). | Introduce a mild re-oxidant to the reaction mixture or use additives that stabilize the active oxidation state. In a study on a Pd(II) catalyst, benzoquinone (BQ) was used to re-oxidize inactive Pd(0) to the active Pd(II) state.[3] |
| Ligand-Promoted Dimerization | The this compound ligand, under certain conditions, might promote the formation of a stable, catalytically inactive dimeric metal complex, effectively sequestering the active monomeric species.[7] This can be concentration-dependent. | Try running the reaction at a lower concentration. Screen different solvents, as solvent coordination can sometimes disrupt the formation of inactive dimers. |
Understanding Deactivation within the Catalytic Cycle
Catalyst deactivation does not happen in a vacuum; it is an interception of the productive catalytic cycle. Understanding where these off-cycle pathways occur is key to preventing them.
Caption: A generic catalytic cycle showing key deactivation points.
As the diagram illustrates:
-
Poisoning directly attacks the active catalyst, preventing it from entering the cycle.[5]
-
Formation of Inactive Species can occur from an intermediate within the cycle (e.g., reduction of a Pd(II) intermediate to Pd(0)).[3]
-
Dimerization sequesters the active catalyst into an unproductive resting state.[7]
Validated Experimental Protocols
Protocol 1: General Procedure for Air-Sensitive Catalytic Reactions
This protocol outlines the essential steps for setting up a reaction that is sensitive to air and moisture, which is common for catalysts involving this compound.
-
Glassware Preparation: All glassware (reaction flask, stirrer bar, condenser, syringes) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware hot from the oven and immediately place it under a positive pressure of high-purity inert gas (Argon or Nitrogen). This is typically done on a Schlenk line. Cycle between vacuum and inert gas fill at least three times to remove atmospheric gases.
-
Reagent Preparation:
-
Solvents: Use anhydrous, degassed solvents. Solvents should be purified using a solvent purification system or by distillation over an appropriate drying agent. They must be thoroughly sparged with inert gas for at least 30 minutes before use.
-
Ligand & Metal Precursor: The this compound ligand and the metal salt/precursor should be handled exclusively in a glovebox. Weigh them directly into the reaction flask inside the glovebox.
-
Substrates: Liquid substrates should be degassed via freeze-pump-thaw cycles (at least three) or by sparging with inert gas. Solid substrates should be dried under high vacuum.
-
-
Reaction Assembly:
-
In a glovebox, add the metal precursor, this compound ligand, and any solid additives to the reaction flask.
-
Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.
-
Add the degassed solvent via a gas-tight syringe.
-
Add liquid substrates via syringe.
-
-
Reaction Execution: Heat and stir the reaction under a positive pressure of inert gas. Monitor the reaction progress by taking aliquots using a syringe and quenching them appropriately for analysis (e.g., by GC, HPLC, or NMR).
Protocol 2: Ligand and Reagent Purity Verification
Before any troubleshooting, confirm the integrity of your starting materials.
-
This compound Purity:
-
Visual Inspection: The ligand should be a clear, colorless liquid or a crystalline solid, free of discoloration.
-
NMR Spectroscopy: Acquire a ¹H and ¹³C NMR spectrum. The spectrum should be clean, with integrations matching the expected structure and no significant signals from impurities or solvent residue.
-
Chiral HPLC/GC: To confirm enantiomeric purity, use a suitable chiral column to ensure the material is enantiopure.
-
-
Solvent Purity:
-
Water Content: Use a Karl Fischer titrator to confirm the water content is low (<10-20 ppm).
-
Peroxide Test: For ether-based solvents (e.g., THF, Dioxane), test for peroxides using peroxide test strips. Peroxides can aggressively deactivate catalysts.
-
-
Substrate Purity:
-
Analyze the substrate by GC/MS or NMR to ensure it is free from byproducts from its synthesis, which could act as inhibitors or poisons.
-
By adopting this rigorous, systematic approach, researchers can effectively diagnose the root causes of catalyst deactivation and implement targeted strategies to restore and maintain high catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 5. ammoniaknowhow.com [ammoniaknowhow.com]
- 6. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Buchwald-Hartwig Amination with (R)-1,3-Dimethylpiperazine
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination, with a special focus on challenging substrates like (R)-1,3-Dimethylpiperazine. This guide is designed for researchers, chemists, and process development professionals to navigate common pitfalls and systematically enhance reaction performance.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency. However, its success is highly dependent on the careful orchestration of multiple components: the palladium catalyst, the ligand, the base, the solvent, and the specific coupling partners. Substrates like this compound, a chiral and sterically hindered secondary cyclic diamine, introduce specific challenges that require a nuanced approach to optimization.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs)
Here we address high-level, common questions regarding the use of this compound and related substrates in Buchwald-Hartwig couplings.
Q1: Is this compound typically used as a ligand or as the amine coupling partner?
A1: this compound is almost exclusively used as the amine coupling partner (the nucleophile) in Buchwald-Hartwig aminations. While nitrogen-containing compounds can serve as ligands, the structure of this diamine is not optimized for stabilizing the palladium center effectively throughout the catalytic cycle compared to specialized phosphine or N-heterocyclic carbene (NHC) ligands. Its primary role is to be coupled with an aryl or heteroaryl halide/triflate.
Q2: What are the main challenges when using a hindered secondary diamine like this compound?
A2: You may encounter several primary obstacles:
-
Low Reactivity: The nitrogen atoms are part of a six-membered ring and are flanked by methyl groups, creating significant steric hindrance. This can slow down the crucial N-H deprotonation step and the subsequent reductive elimination, leading to low conversion rates.
-
Double-Arylation: As a diamine, there is a risk of the molecule reacting with two equivalents of the aryl halide, leading to a mixture of mono-arylated and di-arylated products. Controlling selectivity can be difficult.
-
Catalyst Deactivation: Sterically demanding substrates can sometimes promote side reactions that lead to the formation of inactive palladium species, effectively killing the catalyst before the reaction reaches completion.
Q3: Which generation of Buchwald-Hartwig catalysts is best suited for this type of substrate?
A3: For sterically hindered secondary amines, later-generation palladium precatalysts (like G3 or G4) paired with bulky, electron-rich phosphine ligands are generally the most effective. Ligands such as RuPhos, XPhos, or BrettPhos are specifically designed to promote the coupling of challenging substrates by accelerating the rate-limiting reductive elimination step. Starting with a screening of these modern ligand systems is highly recommended.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental failures with detailed, cause-and-effect explanations and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction with this compound and your aryl halide, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting materials.
Initial Diagnostic Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Causal Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Base | The N-H bond of a secondary amine is less acidic than that of a primary amine. Steric hindrance around the nitrogen in this compound further impedes its interaction with the base. Weaker carbonate or phosphate bases are often insufficient. | Switch to a stronger, sterically accessible base. Sodium tert-butoxide (NaOtBu) is a standard, but for very challenging cases, lithium bis(trimethylsilyl)amide (LHMDS) can be more effective due to its high basicity and solubility. |
| Inappropriate Ligand | The ligand dictates the geometry and electronic properties of the palladium center. A ligand that is not bulky enough will fail to promote the crucial C-N reductive elimination step, which is often the rate-limiting step for hindered substrates. | Employ a ligand from the Josiphos or Buchwald families, which are specifically designed for difficult couplings. Screen a panel including RuPhos , XPhos , and BrettPhos . |
| Insufficient Temperature | The activation energy for the oxidative addition or reductive elimination steps can be high, especially with electron-neutral or electron-rich aryl halides. | If using THF or 2-MeTHF (boiling points ~66-80°C), consider switching to a higher-boiling solvent like dioxane (101°C) or toluene (111°C) to safely increase the reaction temperature. |
| Catalyst Degradation | Palladium(0) species are sensitive to oxygen. Incomplete degassing or leaks in the inert atmosphere setup can lead to catalyst oxidation and precipitation as inactive palladium black. | Ensure all reagents and solvents are rigorously degassed using a freeze-pump-thaw cycle or by sparging with argon for at least 30 minutes. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Problem 2: Formation of Significant Side Products (e.g., Double-Arylation, Hydrodehalogenation)
Your reaction proceeds, but you observe a complex mixture of products, including the desired mono-arylated product, a di-arylated byproduct, and the hydrodehalogenated arene.
Causal Analysis & Solutions
-
Controlling Selectivity (Mono- vs. Di-arylation):
-
Explanation: Since there are two reactive nitrogen sites, a second coupling can occur after the first. This is favored by high temperatures and long reaction times.
-
Solution: The most effective strategy is to control the stoichiometry. Use an excess of the diamine relative to the aryl halide (e.g., 2 to 4 equivalents). This statistically favors the mono-arylation product. Additionally, running the reaction at the lowest temperature that provides a reasonable rate can help improve selectivity.
-
-
Minimizing Hydrodehalogenation:
-
Explanation: Hydrodehalogenation is the replacement of the halide on your aryl starting material with a hydrogen atom. This side reaction is often promoted by moisture in the reaction or by β-hydride elimination from certain ligands or substrates.
-
Solution:
-
Dry Solvents & Reagents: Ensure all solvents are anhydrous and reagents are stored in a desiccator. Use freshly dried base.
-
Ligand Choice: Some ligands are more prone to β-hydride elimination than others. Screening different ligand classes can identify one that minimizes this pathway. Buchwald's biarylphosphine ligands are generally robust against this side reaction.
-
Base Choice: Using a scrupulously dry, high-purity base can reduce the presence of hydroxide ions, which can facilitate this side reaction.
-
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Screening Conditions for Coupling of an Aryl Bromide with this compound
This protocol provides a robust starting point for optimization.
Materials:
-
Palladium Precatalyst: BrettPhos Pd G3 (or similar G3/G4 precatalyst)
-
Ligand: BrettPhos
-
Aryl Bromide (Ar-Br)
-
This compound
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Preparation: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol, 1.4 equiv) to a dry reaction vial equipped with a stir bar.
-
Reagent Addition: Add anhydrous toluene (2 mL).
-
Nucleophile Addition: Add this compound (1.2 mmol, 1.2 equiv for mono-arylation screening). Note: For suppressing di-arylation, increase to 2.0-3.0 equiv.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor progress by taking small aliquots and analyzing via LC-MS or GC-MS.
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. For instance, if starting materials are consumed but no product is formed, the reaction may be stalled at the Pd(II)-amido complex stage, indicating a difficult reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Technical Support Center: Post-Reaction Removal of the (R)-1,3-Dimethylpiperazine Chiral Auxiliary
Introduction: Navigating the Final Step in Asymmetric Synthesis
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules.[1] The (R)-1,3-dimethylpiperazine moiety is a valuable chiral auxiliary, particularly in the context of diastereoselective alkylations and aldol reactions due to its rigid conformational structure which can impart a high degree of facial selectivity. However, the successful application of any chiral auxiliary hinges on its efficient and clean removal post-reaction, without compromising the stereochemical integrity of the newly created chiral center.[1]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the cleavage of the N-acyl-(R)-1,3-dimethylpiperazine amide bond. While specific literature detailing the removal of this particular auxiliary is not extensively documented, this guide synthesizes established principles of amide bond cleavage to offer robust starting points and solutions to common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving the this compound auxiliary?
A1: The cleavage of the N-acyl amide bond to remove the this compound auxiliary can typically be achieved through two main pathways: hydrolytic cleavage (either acidic or basic) or reductive cleavage.
-
Hydrolytic Cleavage: This involves the hydrolysis of the amide bond to yield the desired carboxylic acid and the protonated auxiliary.[2][3][4]
-
Reductive Cleavage: This method reduces the amide carbonyl to an alcohol, releasing the auxiliary. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄).[5]
Q2: How do I choose between acidic, basic, and reductive cleavage?
A2: The choice of cleavage method is highly dependent on the stability of your target molecule and the desired functional group in the final product.
-
Choose acidic or basic hydrolysis if your desired product is a carboxylic acid and your molecule is stable to strong acids or bases and heat.
-
Choose reductive cleavage if your desired product is an alcohol . This method is often milder in terms of temperature but the reagents are highly reactive and may affect other functional groups.
Q3: I am concerned about racemization of my product's newly formed stereocenter. What should I do?
A3: Racemization, or epimerization, at the α-carbon to the carbonyl is a significant risk, especially under harsh basic or acidic conditions which can promote enolization.[6] To mitigate this:
-
Use Milder Conditions: If possible, screen for milder cleavage conditions, such as lower temperatures and shorter reaction times.
-
Consider Reductive Cleavage: Reductive methods often proceed under conditions less prone to causing epimerization.
-
Careful Work-up: Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions during extraction and purification.
Q4: Can the this compound auxiliary be recovered and reused?
A4: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[1] After cleavage, the auxiliary will be in the aqueous layer after an acidic work-up (as a salt) or can be extracted from a basic aqueous layer. It can then be isolated, purified, and potentially reused in subsequent reactions, which is economically and environmentally beneficial.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of chiral auxiliary cleavage.
| Problem | Potential Causes | Solutions & Recommendations |
| Incomplete Cleavage of the Auxiliary | 1. Insufficient Reagent: The stoichiometry of the acid, base, or reducing agent may be inadequate. 2. Steric Hindrance: A sterically bulky substrate may hinder the approach of the cleaving reagent. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Increase Stoichiometry: Use a larger excess of the cleaving reagent. For hydrolysis, ensure a sufficient concentration of acid or base.[7] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for product degradation. 3. Extend Reaction Time: Monitor the reaction progress using TLC or LC-MS and allow it to run for a longer period. 4. Switch Cleavage Method: If hydrolysis is failing, consider a reductive cleavage, or vice-versa. |
| Low Yield of Desired Product | 1. Product Degradation: The product may be unstable under the harsh acidic, basic, or reductive conditions. 2. Side Reactions: Other functional groups in the molecule may be reacting with the cleavage reagents. 3. Work-up Issues: The product may be lost during extraction or purification due to issues like emulsion formation or poor solubility. | 1. Lower the Temperature: Perform the cleavage at a lower temperature, even if it requires a longer reaction time. 2. Protect Sensitive Groups: If possible, protect other reactive functional groups in the molecule before the cleavage step. 3. Optimize Work-up: Use a buffered work-up, or consider alternative extraction solvents. Salting out the aqueous layer with NaCl or (NH₄)₂SO₄ can improve extraction efficiency. |
| Epimerization/ Racemization of the Product | 1. Harsh Basic or Acidic Conditions: Strong bases or acids can facilitate enolate formation, leading to loss of stereochemical integrity at the α-carbon.[6] 2. Elevated Temperatures: Higher temperatures can accelerate the rate of epimerization. | 1. Use Milder Reagents: Explore weaker acids or bases if effective. 2. Low Temperature: Conduct the reaction at 0 °C or even lower temperatures if the reaction rate is still feasible. 3. Alternative Methods: Consider enzymatic hydrolysis or other specialized cleavage methods known for their mildness. |
| Difficulty in Separating Product from the Auxiliary | 1. Similar Polarity: The product and the auxiliary may have similar polarities, making chromatographic separation challenging. 2. Incomplete Removal of Auxiliary Salt: The auxiliary salt may not have been fully removed during the aqueous wash. | 1. Acid/Base Extraction: Exploit the basic nature of the piperazine auxiliary. An acidic wash (e.g., 1M HCl) will protonate the auxiliary, making it highly water-soluble and easily separable from the organic product. 2. Derivatization: In challenging cases, consider derivatizing either the product or the auxiliary to alter its polarity before chromatography. |
Experimental Protocols (Representative)
Disclaimer: The following protocols are generalized and should be optimized for your specific substrate. It is crucial to monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.
Protocol 1: Acidic Hydrolysis
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-acyl-(R)-1,3-dimethylpiperazine substrate (1.0 equiv) in a suitable solvent such as dioxane or a mixture of THF and water.
-
Reagent Addition: Add an aqueous solution of a strong acid (e.g., 6M HCl or 3M H₂SO₄, 5-10 equiv).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid (auxiliary salt) precipitates, it can be removed by filtration.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
The desired carboxylic acid product is typically in the aqueous layer. To isolate it, basify the aqueous layer to a pH of ~10-12 with a strong base (e.g., NaOH) and extract with an organic solvent to remove the free piperazine auxiliary.
-
Re-acidify the aqueous layer to a pH of ~1-2 with concentrated HCl and extract the carboxylic acid product with an organic solvent.
-
-
Purification: Dry the combined organic extracts containing the product over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Basic Hydrolysis
-
Setup: In a round-bottom flask with a reflux condenser and stir bar, dissolve the substrate (1.0 equiv) in a solvent like methanol, ethanol, or THF.
-
Reagent Addition: Add an aqueous solution of a strong base (e.g., 3M NaOH or KOH, 5-10 equiv).
-
Reaction: Heat the mixture to reflux (typically 60-100 °C) and stir. Monitor the reaction for completion.
-
Work-up:
-
Cool the reaction to room temperature and remove any organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove the chiral auxiliary.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~1-2 with a strong acid (e.g., concentrated HCl).
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Purification: Dry the combined organic extracts, filter, and concentrate. Purify the product as needed.
Protocol 3: Reductive Cleavage with LiAlH₄
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (N₂ or Ar).
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of the substrate (1.0 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Carefully add LiAlH₄ (2-4 equiv) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Stir until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and very slowly add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product will contain the desired alcohol and the chiral auxiliary. These can be separated by column chromatography.
Data Presentation
Table 1: Summary of Representative Cleavage Conditions
| Method | Reagents | Typical Solvent | Temperature | Product | Key Considerations |
| Acidic Hydrolysis | 6M HCl or 3M H₂SO₄ | Dioxane/H₂O, THF/H₂O | Reflux (80-100 °C) | Carboxylic Acid | Risk of epimerization; product must be stable to strong acid and heat. |
| Basic Hydrolysis | 3M NaOH or KOH | MeOH, EtOH, THF | Reflux (60-100 °C) | Carboxylate Salt (then Acid) | Risk of epimerization; product must be stable to strong base and heat. |
| Reductive Cleavage | LiAlH₄ | Anhydrous THF | 0 °C to Reflux | Alcohol | Reagent is pyrophoric; may reduce other functional groups. Generally milder conditions for stereocenter preservation. |
Visualization: Experimental Workflow
Below is a generalized workflow for the removal of the this compound auxiliary and subsequent product purification.
Caption: A generalized workflow for auxiliary removal and product purification.
References
- 1. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Item - Toward the Development of a Structurally Novel Class of Chiral Auxiliaries:â Diastereoselective Aldol Reactions of a (1R,2S)-Ephedrine-Based 3,4,5,6-Tetrahydro-2H-1,3,4-oxadiazin-2-one - figshare - Figshare [figshare.com]
- 5. Diastereoselective ring opening of fully-substituted cyclopropanes via intramolecular Friedel–Crafts alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing byproducts in the synthesis of (R)-1,3-Dimethylpiperazine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (R)-1,3-Dimethylpiperazine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and minimizing byproducts during your synthetic procedures. As Senior Application Scientists, we understand the nuances of chiral synthesis and aim to provide not just protocols, but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and what are their associated byproducts?
A1: The synthesis of this compound, a valuable chiral building block, is often approached via several key pathways. Each route, while effective, presents a unique byproduct profile that must be managed for optimal purity and yield.
One prevalent method involves the reductive amination of a suitable precursor, such as a derivative of (R)-alanine.[1] This multistep process can be efficient but is susceptible to the formation of several impurities. Another common industrial approach is the N-methylation of (R)-3-methylpiperazine .[2][3] While direct, this method can lead to over-methylation and other side reactions.
A summary of common routes and their typical byproducts is presented below:
| Synthetic Route | Key Starting Materials | Common Byproducts |
| Reductive Amination | (R)-Alanine derivatives, amino alcohols | Diastereomers (cis/trans isomers), over-alkylated products, unreacted starting materials, imine intermediates.[1][4] |
| N-Methylation | (R)-3-Methylpiperazine, Methylating agent (e.g., formaldehyde/formic acid) | (R)-1,3,4-Trimethylpiperazine (over-methylation), unreacted (R)-3-methylpiperazine, potential N-formyl impurities.[5][6] |
| Cyclization Reactions | Chiral diamine precursors | Ring-opened side products, oligomers, diastereomers depending on cyclization strategy.[7] |
Q2: My synthesis is yielding a mixture of diastereomers (cis and trans). How can I improve the stereoselectivity?
A2: Achieving high diastereoselectivity is a critical challenge. The formation of the undesired diastereomer often arises from a lack of strict stereochemical control during bond formation.
-
For Reductive Amination: The choice of reducing agent and reaction conditions is paramount. Bulky reducing agents can enhance facial selectivity during the reduction of the imine intermediate. Additionally, optimizing the reaction temperature and solvent polarity can influence the transition state energies, favoring the formation of one diastereomer over the other. In some cases, intramolecular reductive amination can offer better stereocontrol.[8]
-
Purification: If diastereomer formation is unavoidable, careful purification is necessary. Diastereomers often have different physical properties (e.g., boiling point, polarity) and can frequently be separated by column chromatography or fractional distillation.[9] Chiral HPLC can be used to confirm the separation's success.[10]
Q3: I am observing significant amounts of over-methylation in my N-methylation reaction. What steps can I take to minimize this?
A3: Over-methylation, leading to the formation of quaternary ammonium salts or undesired trimethylated piperazines, is a common issue, particularly in Eschweiler-Clarke type reactions.[6]
To control the extent of methylation:
-
Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde) and the reducing agent (e.g., formic acid). Using a slight excess of the amine substrate relative to the methylating agent can help.
-
Reaction Time and Temperature: Monitor the reaction progress closely using techniques like TLC or GC-MS.[11] Shorter reaction times and lower temperatures can often reduce the incidence of over-methylation.
-
Alternative Methylating Agents: Consider milder methylating agents if harsh conditions are leading to side reactions.
Q4: How can I reliably analyze the purity and enantiomeric excess of my this compound product?
A4: Accurate analysis is crucial for confirming the success of your synthesis. A combination of techniques is recommended:
-
Chromatographic Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess.[10] Derivatization of the piperazine with a UV-active chromophore may be necessary for detection.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile byproducts and can often separate diastereomers.[11]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the overall structure of the product and identifying major impurities. Chiral shift reagents can sometimes be used to determine enantiomeric excess, though this is often less precise than chiral HPLC.
-
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of this compound.
// Nodes start [label="Problem Encountered", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_yield [label="Low Overall Yield"]; impurity_profile [label="Unacceptable Impurity Profile"]; incomplete_reaction [label="Incomplete Reaction/\nLow Conversion"]; product_decomposition [label="Product Decomposition"]; diastereomer_formation [label="Diastereomer Formation"]; over_methylation [label="Over-methylation"]; other_byproducts [label="Other Byproducts"];
// Solutions sol_incomplete [label="Check reactant purity.\nIncrease reaction time/temperature.\nVerify catalyst activity."]; sol_decomposition [label="Lower reaction temperature.\nUse milder reagents.\nDegas solvents."]; sol_diastereomer [label="Optimize reducing agent.\nScreen solvents and temperatures.\nPurify via chromatography/distillation."]; sol_over_methylation [label="Adjust stoichiometry of methylating agent.\nReduce reaction time/temperature.\nMonitor reaction closely."]; sol_other [label="Identify byproduct by MS/NMR.\nPostulate formation mechanism.\nModify conditions to disfavor formation."];
// Connections start -> low_yield; start -> impurity_profile;
low_yield -> incomplete_reaction [label="Cause"]; low_yield -> product_decomposition [label="Cause"]; incomplete_reaction -> sol_incomplete [label="Solution"]; product_decomposition -> sol_decomposition [label="Solution"];
impurity_profile -> diastereomer_formation [label="Type"]; impurity_profile -> over_methylation [label="Type"]; impurity_profile -> other_byproducts [label="Type"]; diastereomer_formation -> sol_diastereomer [label="Solution"]; over_methylation -> sol_over_methylation [label="Solution"]; other_byproducts -> sol_other [label="Solution"]; } } Caption: Troubleshooting workflow for common synthesis issues.
| Observed Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive reagents or catalyst. | Verify the quality and activity of all starting materials and catalysts. |
| Incorrect reaction temperature or time. | Optimize reaction parameters. A lower temperature for a longer duration may be beneficial. | |
| Presence of moisture or oxygen in sensitive reactions. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of Unexpected Byproducts | Side reactions due to harsh conditions. | Consider milder reagents or reaction conditions. For example, using sodium triacetoxyborohydride instead of sodium cyanoborohydride in reductive aminations can sometimes be advantageous.[13] |
| Contaminated starting materials. | Purify starting materials before use. | |
| Difficulty in Product Isolation/Purification | Product is highly water-soluble. | Perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer may improve extraction efficiency. |
| Product forms an azeotrope with the solvent. | Utilize a different solvent for workup and purification. | |
| Emulsion formation during aqueous workup. | Add brine to the aqueous layer to break the emulsion. |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of this compound
This protocol outlines a general method for determining the enantiomeric purity of your synthesized product. Specific conditions may need to be optimized for your particular instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of your this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase.
-
-
HPLC Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose or amylose derivatives, is required.
-
Mobile Phase: A mixture of hexane/isopropanol or a similar non-polar/polar solvent system is commonly used. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection is often used, which may necessitate derivatization of the piperazine to introduce a chromophore.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas for both the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [((Area of R-enantiomer) - (Area of S-enantiomer)) / ((Area of R-enantiomer) + (Area of S-enantiomer))] x 100
-
// Nodes start [label="Start: Chiral Purity Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Dissolve in Mobile Phase)"]; hplc_analysis [label="Inject onto Chiral HPLC Column"]; data_acquisition [label="Data Acquisition\n(Chromatogram)"]; peak_integration [label="Peak Integration\n(Area of R and S enantiomers)"]; ee_calculation [label="Calculate Enantiomeric Excess (% ee)"]; end [label="End: Report Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> sample_prep; sample_prep -> hplc_analysis; hplc_analysis -> data_acquisition; data_acquisition -> peak_integration; peak_integration -> ee_calculation; ee_calculation -> end; } } Caption: Workflow for chiral HPLC analysis.
Protocol 2: Minimizing Over-methylation in an Eschweiler-Clarke Reaction
This protocol provides a modified Eschweiler-Clarke procedure aimed at reducing the formation of over-methylated byproducts.
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-3-methylpiperazine.
-
Cool the flask in an ice bath.
-
-
Reagent Addition:
-
Slowly add a slight molar deficit of formaldehyde (as an aqueous solution) to the stirred piperazine solution, maintaining the temperature below 10 °C.
-
After the formaldehyde addition is complete, slowly add a slight molar deficit of formic acid, allowing for the controlled evolution of carbon dioxide.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 30 minutes).
-
-
Workup:
-
Once the starting material is consumed and before significant byproduct formation is observed, cool the reaction to room temperature.
-
Carefully basify the reaction mixture with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography.
-
References
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
- 3. US3154552A - Methylation of piperazines - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. US4845218A - Preparation of n-methylpiperazine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. skpharmteco.com [skpharmteco.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. jocpr.com [jocpr.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up of Reactions with (R)-1,3-Dimethylpiperazine
An in-depth technical guide for researchers, scientists, and drug development professionals.
(R)-1,3-Dimethylpiperazine is a valuable chiral building block in pharmaceutical development, prized for its ability to introduce specific stereochemistry that can enhance biological activity and selectivity.[1] However, transitioning reactions involving this reagent from the bench to pilot or manufacturing scale presents a unique set of challenges. Its physical properties and reactivity profile demand careful consideration to ensure safety, efficiency, and reproducibility. This guide provides practical, in-depth solutions to common problems encountered during the scale-up process.
Section 1: Synthesis and Purification Challenges
A successful scale-up begins with a robust and scalable source of the starting material. Challenges in the synthesis and purification of this compound can significantly impact project timelines and costs.
FAQ 1: What are the most viable synthetic routes for this compound for large-scale production?
Answer:
While several methods exist, not all are suitable for large-scale synthesis due to safety, cost, or efficiency concerns. The most common approaches fall into two categories: chiral pool synthesis and asymmetric synthesis.
-
Chiral Pool Synthesis: This is often the most practical approach for scale-up. It involves starting from a readily available, inexpensive chiral molecule, such as a natural amino acid.[2] A general route might involve the condensation and cyclization of protected amino acids to form a chiral piperazin-2-one intermediate, which is then reduced to yield the desired chiral piperazine.[2] The primary advantage is the reliable transfer of stereochemistry from the starting material.
-
Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral pyrazine precursor using a chiral catalyst.[3] While capable of producing high enantiomeric excess, the cost of chiral ligands and catalysts (often based on rhodium or iridium) and the need for high-pressure hydrogenation equipment can be significant drawbacks at scale.[3]
Table 1: Comparison of Synthetic Routes for Scale-Up
| Parameter | Chiral Pool Synthesis | Asymmetric Hydrogenation of Pyrazines |
| Starting Materials | Readily available chiral precursors (e.g., amino acids)[2] | Prochiral pyrazines, alkyl halides[3] |
| Key Reagents | Standard coupling and reducing agents (e.g., LiAlH₄) | Chiral phosphine ligands, transition metal catalysts (e.g., Iridium), H₂ gas[3] |
| Scale-Up Pros | Lower cost of starting materials, predictable stereochemistry. | Potentially shorter route, high enantioselectivity.[3] |
| Scale-Up Cons | Can be a multi-step process, may involve hazardous reagents like LiAlH₄.[4] | High cost of catalysts, requires specialized high-pressure reactors, potential for catalyst poisoning. |
FAQ 2: I am struggling with the purification of crude this compound. What are the best methods for achieving high purity at scale?
Answer:
Purification is often challenging due to the compound's physical properties: it is a relatively volatile liquid with a boiling point around 148°C and is hygroscopic.[5][6] Common impurities include diastereomers, residual solvents, and by-products from the synthesis.
Recommended Scale-Up Purification Protocol: Fractional Vacuum Distillation
This is the most effective industrial method for separating volatile impurities and isomers.
-
Initial Workup: After the reaction, perform a standard aqueous workup. If strong acids were used, neutralize with a base (e.g., NaOH, K₂CO₃) and extract the free base into an organic solvent like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
-
Solvent Removal: Concentrate the organic extracts under reduced pressure. Be mindful of the product's volatility; use a moderate temperature on the rotary evaporator.
-
Fractional Distillation:
-
Apparatus: Use a distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency.
-
Vacuum: Apply vacuum to lower the boiling point and prevent thermal degradation. The exact pressure will depend on the equipment, but starting around 50-100 mbar is common.
-
Fraction Collection: Collect fractions based on boiling point. The main fraction containing the desired product should be collected over a narrow temperature range.
-
Analysis: Analyze each fraction by Gas Chromatography (GC) for purity and by chiral HPLC or GC to confirm enantiomeric excess.
-
Troubleshooting Purification:
-
Problem: Emulsion formation during aqueous workup.
-
Solution: Add brine (saturated NaCl solution) to break the emulsion. Alternatively, filter the mixture through a pad of celite.
-
-
Problem: Product loss during solvent evaporation.
-
Solution: Use a moderate bath temperature (<40°C) and carefully control the vacuum. Monitor the process closely.
-
-
Problem: Poor separation of diastereomers.
-
Solution: Increase the length or efficiency of the fractionating column. Optimize the vacuum level and distillation rate (a slower rate generally improves separation).
-
Section 2: Handling and Storage at Scale
The physical properties of dimethylpiperazines introduce significant handling risks that are magnified at an industrial scale.
FAQ 3: this compound is hygroscopic. How can I prevent moisture contamination in a large-scale reaction?
Answer:
Moisture contamination is a critical issue, as water can act as an unwanted nucleophile, quench moisture-sensitive reagents, and affect reaction kinetics.[7]
Best Practices for Moisture Control:
-
Inert Atmosphere: Always handle and store this compound under an inert atmosphere (Nitrogen or Argon).[8] Before charging the reagent, ensure the reactor is purged with an inert gas to remove air and moisture.
-
Dry Solvents: Use high-quality, anhydrous solvents.[9] For scale-up, it is crucial to verify the water content of solvents (e.g., via Karl Fischer titration) before use.
-
Controlled Charging: Use a closed-system transfer method. Instead of pouring the reagent from a drum, use a pump or pressure transfer through sealed lines directly into the reactor.
-
Storage: Store the material in tightly sealed containers, preferably with a nitrogen blanket.[10][11] For long-term storage, a cool, dry place is recommended.[10]
Caption: Workflow for safe, anhydrous transfer of this compound.
FAQ 4: What are the primary safety hazards associated with dimethylpiperazines at an industrial scale?
Answer:
Dimethylpiperazines are flammable liquids and vapors and can cause severe skin and eye irritation or damage.[8][12][13] At scale, the risks of fire, explosion, and exposure are significantly increased.
Key Safety Protocols:
-
Ventilation: All operations must be conducted in a well-ventilated area, often using a local exhaust ventilation (LEV) system to control vapors at the source.[10][14]
-
Grounding and Bonding: To prevent ignition from static electricity, all metal containers and equipment (reactors, drums, pumps) must be properly grounded and bonded during transfer operations.[11][12]
-
Spark-Proof Tools: Use non-sparking tools made from materials like beryllium copper or aluminum bronze.[11][14]
-
Personal Protective Equipment (PPE): Standard PPE includes flame-resistant clothing, chemical-resistant gloves, and tightly sealing safety goggles or a face shield.[12][14]
-
Spill Containment: Have appropriate spill containment measures in place. For small spills, use an inert absorbent material like vermiculite.[11] Ensure that drains in the area lead to a containment basin.[11]
Section 3: Reaction Scale-Up Troubleshooting
Transitioning a successful lab-scale reaction to a large reactor often uncovers new problems related to fundamental physical and chemical principles.
FAQ 5: My reaction yield and purity decreased dramatically when I moved from a 1L flask to a 100L reactor. What's happening?
Answer:
This is a classic scale-up problem, most often rooted in inadequate heat and mass transfer.[15][16] As you increase the volume of a reactor, its surface area does not increase proportionally. This surface-area-to-volume ratio mismatch makes it much harder to control the reaction temperature and ensure all reactants are mixed effectively.
Causality and Solutions:
-
Poor Heat Transfer:
-
Cause: Exothermic reactions can generate heat faster than the reactor's cooling jacket can remove it, leading to "hot spots."[15][17] These hot spots can cause thermal degradation of reactants or products and promote side reactions.
-
Solution:
-
Controlled Addition: Add the limiting reagent slowly (semi-batch process) to control the rate of heat generation.[17] The addition rate should be tied to the internal reaction temperature, not just a fixed time.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, though this may impact reaction rates and downstream processing.
-
Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to understand the thermal profile and calculate the heat removal capacity needed.[15]
-
-
-
Inefficient Mixing:
-
Cause: In a large reactor, it's difficult to achieve the same mixing efficiency as a magnetic stir bar in a flask. Poor mixing can lead to localized high concentrations of reagents, causing side reactions and reducing yield.[15][16]
-
Solution:
-
Agitator Design: The type of agitator (e.g., pitched-blade turbine, anchor), its speed (RPM), and the presence of baffles in the reactor are critical. Consult with a chemical engineer to select the appropriate setup for your reaction's viscosity and phase.
-
Addition Point: The location where you add a reagent matters. Adding a reagent directly into a well-mixed zone (e.g., near the agitator) is preferable to adding it at the surface.
-
-
References
- 1. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 2. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20210147366A1 - Process for preparation of 2,2-dimethylpiperazine - Google Patents [patents.google.com]
- 5. biosynce.com [biosynce.com]
- 6. 2,6-Dimethylpiperazine CAS#: 108-49-6 [m.chemicalbook.com]
- 7. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. aksci.com [aksci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 2,5-Dimethylpiperazine | C6H14N2 | CID 7816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. sdlookchem.com [sdlookchem.com]
- 16. reddit.com [reddit.com]
- 17. fauske.com [fauske.com]
Enhancing the stereoselectivity of alkylation reactions using (R)-1,3-Dimethylpiperazine
Technical Support Center: Stereoselective Alkylation with (R)-1,3-Dimethylpiperazine
Welcome to the technical support resource for enhancing the stereoselectivity of alkylation reactions using the this compound chiral auxiliary. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing your asymmetric syntheses. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high diastereoselectivity in your work.
Introduction: The Role of this compound
A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, after which it is removed.[1][2] this compound serves as an effective chiral director for the α-alkylation of carboxylic acid derivatives. Its efficacy stems from the rigid, chair-like conformation it imparts to the key enolate intermediate. The two methyl groups create a well-defined steric environment, forcing an incoming electrophile to approach from the less hindered face, thus leading to the preferential formation of one diastereomer.[3][4]
This guide provides solutions to common challenges and answers frequently asked questions to help you maximize the potential of this versatile auxiliary.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction is producing a low diastereomeric ratio (d.r.), close to 1:1. What are the most likely causes and how can I improve the selectivity?
A1: Low diastereoselectivity is a common issue that can almost always be traced back to the stability and conformation of the key metal-chelated enolate intermediate.[5] Several factors are critical:
-
Incorrect Enolate Geometry: For high selectivity, the formation of a single enolate geometry (typically the Z-enolate) is paramount.[1] This is achieved by using a strong, hindered base like Lithium Diisopropylamide (LDA). If the base is not sufficiently hindered or the deprotonation is performed at too high a temperature, a mixture of E- and Z-enolates can form, leading to poor selectivity.
-
Suboptimal Reaction Temperature: Asymmetric reactions are highly sensitive to temperature.[8] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, eroding selectivity.
-
Solution: Maintain a low temperature (-78 °C to -40 °C) throughout the enolate formation and alkylation steps. Allow the reaction to proceed for a longer duration at a lower temperature rather than increasing the temperature to accelerate it.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the chelated transition state.[9][10] Polar aprotic solvents (e.g., DMF, DMSO) can competitively coordinate with the lithium cation, disrupting the rigid chelate required for high facial discrimination and leading to a drop in stereoselectivity.[11][12]
-
Solution: Use anhydrous THF as the solvent of choice. It effectively solvates the LDA and the resulting lithium enolate without disrupting the critical intramolecular chelation.
-
Q2: The alkylation reaction is sluggish or stalls completely. What steps can I take to drive it to completion?
A2: Incomplete conversion is typically due to issues with the reagents or the reactivity of the electrophile.
-
Inactive Electrophile: Less reactive alkylating agents, such as primary alkyl chlorides or some secondary halides, may not react efficiently at the low temperatures required for high stereoselectivity.
-
Solution: Switch to a more reactive electrophile, such as an alkyl iodide or bromide, or an activated electrophile like a benzyl or allyl bromide.[1] If this is not possible, the addition of a salt like LiCl can sometimes promote the reaction by breaking up LDA aggregates and increasing enolate reactivity.[7] The reaction may also be allowed to warm slowly to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition at -78 °C, though this should be monitored carefully for any loss in d.r.
-
-
Poor Enolate Formation: If the starting material was not perfectly dry or the base was not sufficiently active, enolate formation will be incomplete.
-
Solution: Dry the starting amide azeotropically with toluene or under high vacuum before use. Use freshly prepared or titrated LDA. Ensure all glassware is flame-dried and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).
-
Q3: I am observing the formation of a di-alkylated byproduct. How can I prevent this?
A3: Di-alkylation suggests that the initially formed product is being deprotonated and reacting a second time.
-
Excess Base or High Temperature: Using a large excess of base or allowing the reaction to warm significantly can facilitate a second deprotonation event.
-
Solution: Use only a slight excess of LDA (typically 1.05-1.1 equivalents). Maintain strict temperature control and quench the reaction at low temperature once the starting material has been consumed (as monitored by TLC).
-
-
Proton Exchange: If the reaction is quenched improperly, proton exchange can lead to side reactions.
-
Solution: Quench the reaction by adding a saturated aqueous solution of NH₄Cl at low temperature before warming the mixture to room temperature.
-
Frequently Asked Questions (FAQs)
Q: How do I attach the this compound auxiliary to my carboxylic acid?
A: The most common method is to first convert the carboxylic acid to a more reactive species, such as an acid chloride or a mixed anhydride. This activated species is then reacted with this compound in the presence of a non-nucleophilic base (e.g., triethylamine) to form the corresponding amide.
Q: What is the best method for removing the auxiliary after the alkylation step?
A: The choice of cleavage method depends on the desired final product.[5]
-
To obtain the carboxylic acid: Mild acidic or basic hydrolysis is effective. For example, treatment with aqueous LiOH or H₂SO₄ can cleave the amide bond.
-
To obtain the primary alcohol: The amide can be reduced directly using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[5]
-
To obtain the aldehyde: Reduction with a milder agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature can yield the aldehyde.
Q: Can the this compound auxiliary be recovered and reused?
A: Yes. After the cleavage step, the water-soluble this compound can typically be recovered from the aqueous layer by basification followed by extraction with an organic solvent. Its recovery and reuse are key advantages of the chiral auxiliary strategy.[1]
Data Summary: Impact of Reaction Parameters on Diastereoselectivity
The following table summarizes the expected impact of various experimental parameters on the diastereomeric ratio (d.r.) of the alkylation product.
| Parameter | Condition | Expected Diastereomeric Ratio (d.r.) | Rationale |
| Base | LDA (Lithium Diisopropylamide) | High (>95:5) | Forms the kinetic Z-enolate, which is crucial for a single reaction pathway.[1][4] |
| NaHMDS or KHMDS | Moderate to Low | May favor different enolate geometries or form less rigid chelates.[6] | |
| Solvent | THF (Tetrahydrofuran) | High (>95:5) | Weakly coordinating; promotes a stable, rigid lithium-chelated transition state.[9] |
| DMF or HMPA | Low (<70:30) | Strongly coordinating; disrupts the Li-chelate, leading to a loss of facial control.[11] | |
| Temperature | -78 °C | High (>95:5) | Maximizes the energy difference between the diastereomeric transition states.[8] |
| 0 °C | Moderate | Increased thermal energy allows the reaction to proceed via the higher-energy transition state.[5] | |
| Electrophile | Benzyl Bromide (BnBr) | High (>95:5) | Highly reactive and sterically demanding, enhancing facial discrimination.[6] |
| Methyl Iodide (MeI) | Moderate to High | Small electrophiles can be less selective due to reduced steric interactions.[6] |
Visualized Mechanisms and Workflows
Experimental Workflow
The overall process from substrate to the final chiral product is a three-step sequence.
Caption: Overall workflow for asymmetric alkylation.
Mechanism of Stereoselection
The high diastereoselectivity is achieved through a rigid, lithium-chelated Z-enolate intermediate.
Caption: Proposed mechanism of stereoselective alkylation.
Experimental Protocols
Protocol 1: Synthesis of the N-Acyl-(R)-1,3-Dimethylpiperazine Amide
-
Setup: To a flame-dried, two-neck round-bottom flask under an Argon atmosphere, add the carboxylic acid (1.0 eq) and dry dichloromethane (DCM, 0.2 M).
-
Activation: Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1 drop).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
Amidation: Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM (0.2 M), cool to 0 °C, and add a solution of this compound (1.2 eq) and triethylamine (2.5 eq) in DCM dropwise.
-
Workup: Stir the reaction for 3 hours at room temperature. Quench with water and separate the layers. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide, which can be purified by column chromatography.
Protocol 2: Stereoselective Alkylation
-
Setup: To a flame-dried, two-neck round-bottom flask under Argon, add the N-acyl piperazine amide (1.0 eq) and anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 eq) to diisopropylamine (1.15 eq) in THF at -78 °C and stirring for 30 minutes. Add the freshly prepared LDA solution dropwise to the amide solution. Stir at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.5 eq) dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench and Workup: Once the starting material is consumed, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product before purification by column chromatography.
Protocol 3: Auxiliary Cleavage via Basic Hydrolysis
-
Setup: Dissolve the purified alkylated amide (1.0 eq) in a mixture of THF and water (3:1 ratio).
-
Hydrolysis: Add powdered lithium hydroxide (LiOH, 5.0 eq) and stir the mixture at room temperature overnight.
-
Isolation: Acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x) to isolate the carboxylic acid product.
-
Auxiliary Recovery: Basify the aqueous layer to pH ~12 with 3 M NaOH and extract with DCM (3x) to recover the this compound auxiliary. Dry the organic layers over Na₂SO₄, filter, and concentrate to recover the auxiliary for reuse.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. york.ac.uk [york.ac.uk]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. benchchem.com [benchchem.com]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation: A Comprehensive Quantum Mechanics Investigation of a C(sp3)–C(sp3) Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy [frontiersin.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Diamines in Asymmetric Synthesis: A Comparative Analysis of (R)-1,3-Dimethylpiperazine and Established Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indispensable Role of Chiral Diamines
In the landscape of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount. This control is critical in the development of pharmaceuticals, where different enantiomers can exhibit vastly different biological activities. Chiral vicinal diamines have emerged as a privileged class of ligands and organocatalysts, capable of forming well-defined chiral environments around a metal center or activating substrates through enamine or hydrogen-bonding interactions.[1] Their success stems from their ability to form stable chelate complexes, which reduces the number of possible diastereomeric transition states and, consequently, leads to high enantioselectivity.[2]
This guide provides an in-depth comparison of several key chiral diamines, establishing a performance baseline with widely-used, C₂-symmetric and conformationally rigid ligands such as (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN), as well as the unique C₂-symmetric alkaloid, (-)-sparteine. Against this backdrop, we will explore the structural and potential mechanistic attributes of (R)-1,3-Dimethylpiperazine, a less-common, non-C₂-symmetric 1,3-diamine. While comprehensive experimental data for this compound in benchmark asymmetric reactions is notably scarce in peer-reviewed literature, this guide will leverage a structural analysis to hypothesize its potential applications and challenges, offering a roadmap for its future evaluation.
Chapter 1: The Archetypes of Chiral Diamines - Establishing the Performance Baseline
The efficacy of a chiral ligand is ultimately measured by its performance in key chemical transformations. The following sections detail the utility of three "gold standard" chiral diamines, supported by experimental data.
The Rigid Workhorse: (-)-Sparteine in Asymmetric Deprotonation
(-)-Sparteine, a naturally occurring lupin alkaloid, has long been a ligand of choice for asymmetric reactions involving organolithium reagents.[3] Its rigid, cage-like tetracyclic structure creates a highly organized and predictable chiral environment around the lithium cation. This preorganization is the key to its success in enantioselective deprotonation reactions, where the sec-butyllithium/(-)-sparteine complex can selectively remove a proton from a prochiral substrate, generating an enantioenriched organolithium intermediate.[4] This intermediate can then be trapped by an electrophile to yield a highly enantioenriched product.[4]
The primary limitation of (-)-sparteine is that only the (-)-enantiomer is readily available from natural sources, which has driven significant research into the development of synthetic (+)-sparteine surrogates to access the opposite product enantiomers.[3][5]
Table 1: Performance of (-)-Sparteine in Asymmetric Deprotonation-Trapping of N-Boc-pyrrolidine
| Ligand | Base | Electrophile | Yield (%) | ee (%) | Reference |
| (-)-Sparteine | s-BuLi | Me₃SiCl | 95 | 96 (R) | [3] |
| (-)-Sparteine | s-BuLi | PhCHO | 85 | >98 (R) | [3] |
| (+)-Sparteine Surrogate | s-BuLi | Me₃SiCl | 93 | 96 (S) | [5][6] |
The Versatile Scaffold: (1R,2R)-Diaminocyclohexane (DACH) Derivatives
(1R,2R)-DACH is a cornerstone C₂-symmetric 1,2-diamine that serves as a chiral scaffold for a vast library of ligands and organocatalysts.[7] Its derivatives have proven effective in a wide range of transformations, from metal-catalyzed hydrogenations to organocatalytic Michael additions.[8][9] When derivatized into a thiourea, for example, the DACH backbone creates a bifunctional catalyst where one amine can activate a nucleophile via enamine formation, while the thiourea moiety activates the electrophile through hydrogen bonding. This dual activation strategy is highly effective in controlling stereochemistry.
Table 2: Performance of DACH-derived Thiourea in Asymmetric Michael Addition
| Nucleophile | Electrophile | Yield (%) | dr | ee (%) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 95 | 95:5 | 92 | [8] |
| Acetone | trans-β-Nitrostyrene | 88 | - | 85 | [8] |
| Diethyl Malonate | Chalcone | 92 | - | 88 | [8] |
The Gold Standard for Asymmetric Hydrogenation: N-Tosyl-(1R,2R)-DPEN
In the realm of asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) of ketones, ruthenium complexes bearing N-sulfonylated (1R,2R)-diphenylethylenediamine (DPEN) ligands are arguably the most successful and widely studied catalysts.[10] The Noyori-type catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)], is a benchmark for the reduction of prochiral ketones to chiral secondary alcohols with exceptionally high yields and enantioselectivities.[10][11] The N-H proton of the coordinated TsDPEN ligand is crucial, participating directly in the hydride transfer via a metal-ligand bifunctional, outer-sphere mechanism.[11] The C₂-symmetry and the steric bulk of the phenyl groups effectively shield two quadrants of the metal center, dictating the trajectory of substrate approach.
Table 3: Performance of Ru/Diamine Catalysts in Asymmetric Transfer Hydrogenation of Acetophenone
| Ligand | Catalyst System | H₂ Source | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | 98 | 99 (R) | [10] |
| (R,R)-MsDPEN | [RuCl₂(p-cymene)]₂ | i-PrOH/KOH | 95 | 97 (R) | [10] |
| (R,R)-TsDACH | [RuCl₂(p-cymene)]₂ | HCOOH/NEt₃ | 96 | 95 (R) | [8] |
Chapter 2: this compound - A Structural and Mechanistic Perspective
While the archetypal ligands discussed above are well-characterized, this compound remains a largely unexplored entity in asymmetric catalysis. Its structural features, however, allow for an expert analysis of its potential.
Structural Analysis
This compound differs from the established ligands in two critical ways:
-
Symmetry: It is a non-C₂-symmetric (asymmetric) ligand. This can be a double-edged sword; while it may increase the number of possible diastereomeric transition states, potentially complicating the stereochemical outcome, it can also offer unique steric and electronic environments not accessible with C₂-symmetric ligands.[2]
-
Chelation: As a 1,3-diamine, it forms a six-membered chelate ring upon coordination to a metal center. This contrasts with the five-membered rings formed by 1,2-diamines like DACH and DPEN.[12] The larger ring size imparts greater conformational flexibility, which could be detrimental to enantioselectivity if not properly constrained within the catalyst structure.
The piperazine ring itself exists in a dynamic equilibrium of chair conformations. The stereochemical outcome of a reaction would be highly dependent on which conformation is "locked" upon coordination to the metal and interaction with the substrate.
Caption: Structural classification of this compound vs. established ligands.
Potential Applications and Research Directions
Given its structure, this compound could be investigated in several areas:
-
As a Sparteine Surrogate: Its potential to act as a ligand in organolithium chemistry is a primary area for investigation. However, its conformational flexibility may lead to lower enantioselectivity compared to the rigid sparteine.[13]
-
In Metal-Catalyzed Reactions: When complexed with metals like Ruthenium, Rhodium, or Iridium, it could be screened for activity in asymmetric hydrogenation, transfer hydrogenation, or allylic alkylation.[14][15] The key would be to see if the non-C₂-symmetric environment offers any advantage for specific substrate classes that are challenging for C₂-symmetric catalysts.
-
Organocatalysis: Derivatization, for example, by creating a thiourea or squaramide at one of the nitrogen atoms, could yield bifunctional organocatalysts for reactions like Michael or aldol additions.[16]
The lack of published data presents a clear opportunity for original research. The protocols and performance data for the established ligands in this guide provide the necessary framework and benchmarks for such an investigation.
Chapter 3: Mechanistic Insights & A Protocol for Evaluation
Understanding the mechanism of catalysis is crucial for rational catalyst design and optimization. The success of ligands like TsDPEN is rooted in a well-understood catalytic cycle.
The Noyori-Ikariya Catalytic Cycle
The asymmetric transfer hydrogenation of ketones by [RuCl(p-cymene)((R,R)-TsDPEN)] is believed to proceed via an outer-sphere, metal-ligand bifunctional mechanism.
Caption: Simplified catalytic cycle for Ru-TsDPEN catalyzed asymmetric transfer hydrogenation.
This cycle highlights the critical roles of both the metal (as a hydride carrier) and the ligand (as a proton donor via the N-H group). Any new diamine ligand tested in this reaction would need to be assessed within this mechanistic framework.
Experimental Protocol: A Self-Validating System for Ligand Screening
This protocol for the asymmetric transfer hydrogenation of acetophenone provides a robust and reproducible method for comparing the performance of this compound against a known high-performing ligand like (R,R)-TsDPEN.
Objective: To determine the yield and enantiomeric excess (ee%) for the reduction of acetophenone to 1-phenylethanol using a new chiral diamine ligand in a Ru-catalyzed transfer hydrogenation.
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
Chiral Diamine Ligand 1: (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) - Control
-
Chiral Diamine Ligand 2: this compound - Test
-
Acetophenone (Substrate)
-
Anhydrous 2-Propanol (i-PrOH) (Solvent and Hydrogen Source)
-
Potassium tert-butoxide (K-OtBu) (Base)
-
Anhydrous Toluene
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer
-
TLC plates, GC-FID, and Chiral HPLC for analysis
Procedure:
-
Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox or under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1 mol% Ru) and the chiral diamine ligand (0.011 mmol, 1.1 mol%) to a dry Schlenk flask.
-
Add 5 mL of anhydrous 2-propanol.
-
Seal the flask, remove from the glovebox, and stir the mixture at 80°C for 20 minutes. The solution should turn a deep red/brown, indicating the formation of the active catalyst precursor.[10]
-
-
Reaction Execution:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (120.2 mg, 1.0 mmol, 1.0 equivalent) via syringe.
-
Add a 0.1 M solution of K-OtBu in 2-propanol (0.5 mL, 0.05 mmol, 5 mol%) to initiate the reaction.
-
Stir the reaction mixture at room temperature (25°C).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) until consumption of the starting material is complete.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the conversion and yield of the crude product using GC-FID with an internal standard (e.g., dodecane).
-
Purify the product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified 1-phenylethanol by chiral HPLC analysis (e.g., Chiralcel OD-H or similar column).
-
Caption: Experimental workflow for the comparative evaluation of chiral diamine ligands.
Senior Scientist's Perspective and Future Outlook
The field of asymmetric catalysis has been profoundly shaped by C₂-symmetric 1,2-diamines like DACH and DPEN, and the unique, rigid alkaloid (-)-sparteine. They provide high levels of enantioselectivity across a broad spectrum of reactions due to their well-defined and predictable steric environments. The wealth of data available for these ligands makes them reliable choices for synthetic chemists.
In contrast, this compound represents an opportunity. Its non-C₂-symmetric nature and 1,3-diamine structure place it in a mechanistically distinct class. The critical question is whether its conformational flexibility can be overcome or harnessed to achieve high stereoselectivity. It is plausible that for certain substrates, the less-symmetric binding pocket it creates could offer superior facial discrimination where C₂-symmetric ligands fail.
For researchers and drug development professionals, the path forward is clear. The first step is empirical evaluation. By employing the standardized protocol provided, one can directly compare the performance of this compound against the established benchmark, (R,R)-TsDPEN. A low-to-moderate enantioselectivity would suggest that the conformational flexibility is a significant hurdle. However, a promising result would warrant further investigation, including derivatization of the piperazine scaffold to introduce more steric bulk or hydrogen-bonding capabilities, thereby creating a new generation of potentially powerful and patentable chiral ligands. The absence of data is not a sign of failure, but an invitation to explore the untapped potential of this unique chiral scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF: the diamine matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of (R)-1,3-Dimethylpiperazine and (R,R)-diaminocyclohexane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of a chiral ligand or auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Chiral diamines, in particular, have established themselves as a versatile class of compounds, capable of forming highly effective catalysts and auxiliaries for a myriad of transformations. This guide provides an in-depth technical comparison of two such diamines: the C1-symmetric (R)-1,3-Dimethylpiperazine and the C2-symmetric (R,R)-diaminocyclohexane. While (R,R)-diaminocyclohexane is a well-established and extensively studied backbone for "privileged ligands," data on the catalytic applications of this compound is less prevalent in peer-reviewed literature. This guide will therefore present a comprehensive overview of the proven efficacy of (R,R)-diaminocyclohexane-derived catalysts and discuss the potential applications and structural considerations of this compound, offering a conceptual framework for its evaluation in asymmetric synthesis.
Introduction to the Chiral Diamines
This compound and (R,R)-diaminocyclohexane are both chiral diamines, yet they possess distinct structural features that dictate their application in asymmetric synthesis.
This compound is a C1-symmetric 1,3-diamine. Its structure features two nitrogen atoms in a six-membered ring, with one nitrogen being tertiary and the other secondary, and a chiral center at one of the carbon atoms. This inherent asymmetry can offer unique stereochemical control in catalytic processes. It is known as a valuable chiral building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors.[1]
(R,R)-diaminocyclohexane , often abbreviated as (R,R)-DACH, is a C2-symmetric 1,2-diamine. The C2 symmetry implies that the molecule can be rotated by 180 degrees around a central axis to yield an identical molecule. This symmetry is a highly sought-after feature in chiral ligand design as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities.[2] (R,R)-DACH is a cornerstone in the development of highly successful catalysts, including Jacobsen's catalyst for asymmetric epoxidation and ligands for Noyori's asymmetric hydrogenation.[3]
Head-to-Head Comparison: Structural and Mechanistic Considerations
| Feature | This compound | (R,R)-diaminocyclohexane |
| Symmetry | C1-Symmetric | C2-Symmetric |
| Diamine Type | 1,3-Diamine | 1,2-Diamine |
| Chelation | Forms a 6-membered chelate ring | Forms a 5-membered chelate ring |
| Well-known Applications | Chiral building block for pharmaceuticals[1] | Precursor to "privileged" ligands (e.g., for Jacobsen's catalyst, Noyori's hydrogenation)[3] |
The difference in symmetry (C1 vs. C2) and the nature of the diamine (1,3- vs. 1,2-) are the most critical distinguishing factors. C2-symmetric ligands like those derived from (R,R)-DACH create a chiral environment where the two binding sites of the catalyst are stereochemically equivalent. In contrast, C1-symmetric ligands derived from this compound would present two distinct stereochemical environments to an approaching substrate. While C2 symmetry has been a dominant strategy for achieving high enantioselectivity, C1-symmetric ligands have also demonstrated exceptional efficacy in many reactions.[2][4]
The 1,2-diamine structure of (R,R)-DACH leads to the formation of a stable five-membered chelate ring upon coordination to a metal center. In contrast, a 1,3-diamine like this compound would form a six-membered chelate ring, which can adopt different conformations (e.g., chair, boat), potentially influencing the geometry and reactivity of the catalyst.[5]
Caption: Structural and functional comparison of the two diamines.
Efficacy of (R,R)-diaminocyclohexane in Asymmetric Catalysis: Experimental Data
The utility of (R,R)-diaminocyclohexane as a chiral precursor is well-documented in numerous asymmetric transformations. Below are two prominent examples with supporting data and protocols.
Asymmetric Hydrogenation of Ketones
Ligands derived from (R,R)-diaminocyclohexane are highly effective in the asymmetric hydrogenation of prochiral ketones to chiral alcohols, a fundamental transformation in organic synthesis. For instance, manganese(I) complexes bearing chiral PNNP tetradentate ligands derived from (R,R)-diaminocyclohexane have been successfully employed for the asymmetric hydrogenation of various acetophenones.[6]
Table 1: Asymmetric Hydrogenation of Substituted Acetophenones using a (R,R)-DACH-derived Mn(I) Catalyst [6]
| Substrate (Acetophenone Derivative) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 98 | 85 |
| 4'-Methylacetophenone | 99 | 83 |
| 4'-Methoxyacetophenone | 99 | 82 |
| 4'-Chloroacetophenone | 97 | 81 |
| 2'-Methylacetophenone | 95 | 75 |
This protocol is adapted from the literature for the manganese-catalyzed asymmetric hydrogenation of acetophenone.[6]
Materials:
-
(R,R)-DACH-derived PNNP ligand
-
Mn(CO)₅Br
-
Acetophenone
-
Ethanol (solvent)
-
Potassium carbonate (K₂CO₃) (base)
-
Hydrogen gas (H₂)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, a Schlenk flask is charged with the (R,R)-DACH-derived PNNP ligand (0.01 mmol) and Mn(CO)₅Br (0.01 mmol) in toluene (5 mL).
-
The mixture is heated at 90 °C for 10 hours to form the Mn(I) catalyst complex. The solvent is then removed under vacuum.
-
The flask containing the catalyst is moved out of the glovebox and connected to a Schlenk line.
-
Acetophenone (0.25 mmol), ethanol (2 mL), and K₂CO₃ (0.05 mmol) are added to the flask under an argon atmosphere.
-
The flask is purged with hydrogen gas three times and then pressurized with hydrogen to the desired pressure (e.g., 50 bar).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography to isolate the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Caption: Workflow for asymmetric hydrogenation of acetophenone.
Asymmetric Epoxidation of Alkenes (Jacobsen-Katsuki Epoxidation)
The salen ligand derived from (R,R)-diaminocyclohexane and a salicylaldehyde derivative, when complexed with manganese(III), forms the renowned Jacobsen's catalyst. This catalyst is highly effective for the enantioselective epoxidation of unfunctionalized alkenes.
Table 2: Asymmetric Epoxidation of Various Alkenes using a (R,R)-DACH-derived Mn(III)-Salen Catalyst (Jacobsen's Catalyst)
| Substrate (Alkene) | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| cis-β-Methylstyrene | m-CPBA | 84 | 92 |
| Styrene | NaOCl | 65 | 86 |
| 1,2-Dihydronaphthalene | NaOCl | 89 | 97 |
| Indene | NaOCl | 78 | 89 |
This protocol is a generalized procedure for the Jacobsen-Katsuki epoxidation of styrene.
Materials:
-
(R,R)-Jacobsen's catalyst
-
Styrene
-
Dichloromethane (CH₂Cl₂) (solvent)
-
Buffered aqueous sodium hypochlorite (NaOCl) solution (bleach)
-
4-Phenylpyridine N-oxide (4-PPNO) (co-catalyst)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), if needed
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (0.02 mmol) and 4-phenylpyridine N-oxide (0.2 mmol).
-
Dissolve the solids in dichloromethane (5 mL).
-
Add styrene (1.0 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the buffered aqueous NaOCl solution (e.g., 1.5 mmol in 5 mL of a pH 11.3 phosphate buffer) dropwise to the vigorously stirred mixture over a period of 1-2 hours.
-
Continue stirring at 0 °C for the specified reaction time (e.g., 4-6 hours), monitoring the reaction progress by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain styrene oxide.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Caption: Workflow for asymmetric epoxidation of styrene.
This compound: A Chiral Building Block with Catalytic Potential
While extensive catalytic data for this compound is not as readily available, its C1-symmetric 1,3-diamine structure presents intriguing possibilities for asymmetric catalysis. It has been primarily utilized as a chiral scaffold in medicinal chemistry. For example, it has been incorporated into the synthesis of potent and selective kinase inhibitors, where the stereochemistry of the piperazine ring is crucial for biological activity.[1]
The synthesis of ligands from this compound for asymmetric catalysis is an area ripe for exploration. The differential reactivity of the secondary and tertiary amines could be exploited for selective functionalization to create novel ligand architectures. Researchers looking for alternatives to established C2-symmetric systems may find that the unique steric and electronic properties of C1-symmetric 1,3-diamine ligands derived from this compound offer advantages in specific applications, potentially leading to complementary or even superior enantioselectivity for certain substrate classes.
Conclusion
This guide provides a comparative overview of this compound and (R,R)-diaminocyclohexane, two chiral diamines with distinct structural features and applications in asymmetric synthesis. (R,R)-diaminocyclohexane stands as a well-validated and highly successful precursor for a range of "privileged" C2-symmetric ligands, consistently delivering high enantioselectivities in key transformations such as asymmetric hydrogenation and epoxidation. Its efficacy is supported by a wealth of experimental data and established protocols.
In contrast, this compound is a C1-symmetric 1,3-diamine that has primarily been explored as a chiral building block in medicinal chemistry. While direct comparative catalytic data is lacking, its unique structural features suggest significant potential for the development of novel chiral ligands. The exploration of this compound in asymmetric catalysis represents a promising avenue for future research, potentially expanding the toolkit of chiral ligands available to synthetic chemists. Researchers are encouraged to consider the structural and mechanistic insights presented in this guide when selecting or designing chiral diamine-based catalysts for their specific synthetic challenges.
References
A Comparative Guide to Chiral Ligands in Asymmetric Catalysis: (R)-1,3-Dimethylpiperazine and the Diamine versus Phosphine Ligand Classes
In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and catalytic efficiency. This guide offers an in-depth comparison of the performance of chiral diamine ligands, with a conceptual focus on the (R)-1,3-Dimethylpiperazine scaffold, against the well-established class of phosphine ligands. Our analysis is centered on the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a pivotal transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.
Introduction: The Landscape of Chiral Ligands
Transition metal-catalyzed asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the production of single-enantiomer compounds with high precision. The efficacy of these reactions is intrinsically tied to the chiral ligand, which orchestrates the stereochemical outcome of the catalytic cycle.[1] For decades, phosphine ligands have been the workhorses in this field, demonstrating remarkable success in a plethora of transformations, particularly in asymmetric hydrogenation.[2] Their strong coordination to transition metals and tunable electronic and steric properties have made them a versatile tool for catalyst design.[1][2]
However, the emergence of chiral diamine ligands has provided a powerful alternative, especially in the realm of asymmetric transfer hydrogenation. These ligands, often employed in ruthenium, rhodium, and iridium catalysts, have demonstrated exceptional performance in the reduction of ketones and imines.[3][4] While direct comparative data for this compound is limited in the current literature, its 1,3-diamine structure offers a valuable framework for discussing the nuances of this ligand class in comparison to the more common 1,2-diamines and their phosphine counterparts.
Comparative Performance Analysis: Diamines vs. Phosphines in Asymmetric Transfer Hydrogenation of Acetophenone
To provide a quantitative comparison, we have compiled data for the asymmetric transfer hydrogenation of a benchmark substrate, acetophenone. The data showcases the performance of representative chiral diamine and phosphine-based catalysts.
| Ligand/Catalyst System | Metal | S/C Ratio | Time (h) | Conversion (%) | ee (%) | Reference |
| Chiral Diamine Ligands | ||||||
| (R,R)-TsDPEN/[RuCl₂(p-cymene)]₂ | Ru | 100:1 | 0.5 | >99 | 98 (R) | [5] |
| Chiral Ferrocene-Tethered Diamine/Ru | Ru | 1000:1 | 12 | 99 | 99.1 (R) | [4] |
| Polymeric Chiral Diamine/Ir | Ir | 2000:1 | 12 | >99 | 92 (S) | [6] |
| Chiral Phosphine Ligands | ||||||
| P-N-N-P Ligand/Fe | Fe | 200:1 | 24 | 98 | 96 (S) | [7] |
| Chiral Aminophosphine/Fe₃(CO)₁₂ | Fe | 200:1 | 24 | >99 | 99 (S) | [8] |
Analysis of Performance Data:
The compiled data reveals that both chiral diamine and phosphine-based ligands can achieve excellent enantioselectivity and high conversions in the asymmetric transfer hydrogenation of acetophenone. Notably, ruthenium and iridium catalysts bearing chiral diamine ligands, such as TsDPEN and its derivatives, are highly efficient, often requiring low catalyst loadings and achieving high turnover numbers.[4][5] The development of iron-based catalysts with both phosphine and mixed P,N,N,P ligands has also shown remarkable performance, offering a more sustainable and cost-effective alternative to precious metal catalysts.[7][8]
While a direct performance comparison for this compound is not available, its 1,3-diamine structure suggests a flexible coordination geometry that could offer unique stereochemical control in certain applications. Further research into such C1-symmetric diamines is warranted to explore their full potential.
Mechanistic Insights: The Causality Behind Ligand Choice
The preference for chiral diamine ligands in asymmetric transfer hydrogenation, as opposed to the dominance of phosphine ligands in direct hydrogenation, is rooted in the mechanistic pathways of these reactions.
Asymmetric Transfer Hydrogenation (ATH):
The mechanism of Ru-catalyzed ATH with chiral diamine ligands is widely accepted to proceed via a metal-ligand bifunctional pathway. In this mechanism, the N-H group of the coordinated diamine ligand actively participates in the hydrogen transfer step.
Caption: Proposed Catalytic Cycle for Ru-Catalyzed Asymmetric Transfer Hydrogenation.
The key features of this mechanism are:
-
Outer-Sphere Hydrogen Transfer: The hydride from the metal and a proton from the N-H group of the ligand are transferred to the ketone carbonyl in a concerted, six-membered transition state.
-
Ligand Participation: The diamine ligand is not a passive spectator but an integral part of the catalytic cycle, facilitating the proton transfer. This bifunctional nature is crucial for the high efficiency of these catalysts.
Phosphine Ligands in Hydrogenation:
In contrast, in direct hydrogenation with H₂, phosphine ligands primarily influence the stereochemical outcome by creating a chiral steric environment around the metal center. The mechanism typically involves the oxidative addition of H₂ to the metal, followed by coordination of the substrate and migratory insertion of the hydride to the double bond. The phosphine ligands' electronic properties also play a role in modulating the reactivity of the metal center.
The distinct mechanistic requirements of ATH, particularly the need for a proton-donating functionality on the ligand, explain the prevalence and success of chiral diamines in this transformation.
Experimental Protocols
For researchers aiming to evaluate and compare chiral ligands, a standardized experimental protocol is essential. Below is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-diamine catalyst.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R,R)-TsDPEN (0.011 mmol) in anhydrous isopropanol (5 mL).
-
Stir the mixture at 80 °C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1 mmol) in the formic acid/triethylamine azeotrope (2 mL).
-
Catalysis: Add the pre-formed catalyst solution to the substrate solution.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the conversion by GC or TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Caption: A generalized workflow for asymmetric transfer hydrogenation experiments.
Conclusion and Future Outlook
This guide provides a comparative overview of chiral diamine and phosphine ligands in the context of asymmetric transfer hydrogenation. While phosphine ligands remain indispensable in many areas of asymmetric catalysis, chiral diamines have carved out a significant niche in ATH due to their unique mechanistic role. The high efficiency and enantioselectivity achieved with Ru- and Ir-diamine catalysts underscore their importance in modern synthetic chemistry.
Although specific performance data for this compound in this application is yet to be extensively reported, its structural motif as a 1,3-diamine presents an interesting avenue for future research. The exploration of such less-common ligand scaffolds could lead to the discovery of novel catalysts with unique reactivity and selectivity profiles. The continued development of catalysts based on earth-abundant metals, for which both diamine and phosphine ligands have shown promise, will be a critical direction for creating more sustainable and economical synthetic methodologies.
References
- 1. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of high-performance P-chiral phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A chiral ferrocene-tethered ruthenium diamine catalyst for asymmetric transfer hydrogenation of ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
A Proposed Framework for Benchmarking the Stereoselectivity of (R)-1,3-Dimethylpiperazine Against Known Chiral Auxiliaries
In the landscape of modern organic synthesis, the quest for efficient and predictable control of stereochemistry is paramount. Chiral auxiliaries represent a foundational and robust strategy for asymmetric synthesis, enabling chemists to construct complex, enantiomerically pure molecules that are the bedrock of the pharmaceutical and agrochemical industries.[1][2][3] This guide introduces (R)-1,3-Dimethylpiperazine as a candidate for a novel chiral auxiliary and proposes a comprehensive framework for its evaluation against well-established and highly successful auxiliaries, namely Evans' oxazolidinones, Meyers' pseudoephedrine amides, and Enders' SAMP/RAMP hydrazones.
While this compound is recognized as a valuable chiral building block in the synthesis of complex molecules[4][5], a thorough review of the scientific literature reveals a notable absence of its application and performance data as a chiral auxiliary for stereoselective transformations. This guide, therefore, serves as a detailed roadmap for researchers and drug development professionals to systematically benchmark the potential of this readily available chiral diamine. We will present the established performance of leading chiral auxiliaries, provide detailed experimental protocols for comparative evaluation, and offer a logical framework for interpreting the potential outcomes.
The Hallmarks of an Effective Chiral Auxiliary
The utility of a chiral auxiliary is judged on several key criteria that ensure its practical application in a synthetic campaign.[6] An ideal auxiliary should be:
-
Readily Available and Inexpensive: Both enantiomers should be accessible in high purity.
-
Easily Attached and Cleaved: The auxiliary must be introduced onto the substrate and subsequently removed under mild conditions that do not compromise the newly formed stereocenter.
-
Highly Stereodirecting: It must induce high levels of diastereoselectivity in a predictable manner across a range of substrates and reaction types.
-
Crystalline Derivatives: Crystalline intermediates facilitate purification by recrystallization, allowing for the enhancement of diastereomeric purity.
-
Recoverable and Recyclable: The ability to recover the auxiliary intact for reuse is crucial for cost-effectiveness and sustainability.
The Established Contenders: A Performance Baseline
To provide a meaningful benchmark, we will compare the hypothetical performance of this compound against three classes of auxiliaries that have become standards in the field of asymmetric synthesis.
Evans' Oxazolidinone Auxiliaries
Introduced by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used for a variety of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.[2][7][8] Their rigid structure and the steric hindrance provided by the substituent at the 4-position allow for excellent facial shielding of the enolate.
Meyers' Pseudoephedrine Amides
Andrew G. Myers developed a practical method for asymmetric alkylation using the readily available and inexpensive pseudoephedrine as a chiral auxiliary.[9] The corresponding amides form lithium chelated enolates that exhibit high levels of diastereoselectivity in alkylation reactions.
Enders' SAMP/RAMP Hydrazone Auxiliaries
The SAMP/RAMP hydrazone method, developed by Dieter Enders, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes.[2][10][11] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP) form hydrazones that, upon deprotonation, generate azaenolates which react with high diastereoselectivity.[10][12]
Proposed Benchmarking Experiments for this compound
We propose a series of well-established asymmetric reactions to evaluate the stereodirecting ability of this compound. The first step would be the acylation of this compound to form the corresponding amide, which would then be subjected to the following transformations.
Experimental Workflow:
Caption: General workflow for employing this compound as a chiral auxiliary.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental C-C bond-forming reaction.[9][13] The N-propionyl derivative of this compound would be subjected to deprotonation followed by alkylation with a range of electrophiles.
Experimental Protocol: Asymmetric Alkylation of N-Propionyl-(R)-1,3-Dimethylpiperazine
-
Enolate Formation: A solution of N-propionyl-(R)-1,3-Dimethylpiperazine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.
-
Quenching and Work-up: The reaction is quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, and concentrated in vacuo.
-
Analysis and Purification: The diastereomeric ratio (d.r.) of the crude product is determined by 1H NMR or GC analysis. The product is purified by column chromatography.
-
Auxiliary Cleavage: The purified product is subjected to hydrolysis (e.g., LiOH/H2O2 or acidic hydrolysis) to yield the chiral carboxylic acid and recover the this compound auxiliary. The enantiomeric excess (e.e.) of the carboxylic acid is determined by chiral HPLC.
Asymmetric Aldol Addition
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with control over two adjacent stereocenters.[7][14] The boron enolate of N-propionyl-(R)-1,3-Dimethylpiperazine would be reacted with various aldehydes.
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation: A solution of N-propionyl-(R)-1,3-Dimethylpiperazine (1.0 eq) in anhydrous CH2Cl2 is cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added dropwise, followed by the dropwise addition of triethylamine (1.2 eq). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C.
-
Aldol Addition: The aldehyde (e.g., isobutyraldehyde, 1.2 eq) is added dropwise, and the reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quenching and Work-up: The reaction is quenched with a pH 7 phosphate buffer. The mixture is diluted with methanol and H2O2 (30% aqueous solution) is added carefully at 0 °C. After stirring for 1 hour, the volatile solvents are removed in vacuo, and the residue is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated.
-
Analysis and Purification: The diastereomeric ratio is determined by 1H NMR analysis of the crude product, which is then purified by column chromatography.
-
Auxiliary Cleavage: The purified aldol adduct is cleaved to the corresponding β-hydroxy carboxylic acid or β-hydroxy methyl ester for e.e. determination by chiral HPLC or GC.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a premier method for the construction of six-membered rings, with the potential to create up to four stereocenters simultaneously.[15][16][17] An N-acryloyl derivative of this compound would be used as the chiral dienophile.
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Reaction Setup: To a solution of N-acryloyl-(R)-1,3-Dimethylpiperazine (1.0 eq) in anhydrous CH2Cl2 at -78 °C is added a Lewis acid catalyst (e.g., Et2AlCl, 1.1 eq).
-
Cycloaddition: After stirring for 15 minutes, cyclopentadiene (3.0 eq) is added dropwise. The reaction is stirred at -78 °C for 3-6 hours.
-
Quenching and Work-up: The reaction is quenched with saturated aqueous NaHCO3 solution and warmed to room temperature. The mixture is extracted with CH2Cl2, and the combined organic layers are washed, dried, and concentrated.
-
Analysis and Purification: The endo/exo ratio and the diastereomeric ratio of the endo adduct are determined by 1H NMR or GC analysis of the crude product. The major diastereomer is purified by column chromatography.
-
Auxiliary Cleavage: The purified cycloadduct is converted to the corresponding chiral carboxylic acid or alcohol for e.e. determination.
Data Presentation and Comparative Analysis
The performance of this compound should be meticulously documented and compared against the established results for Evans', Meyers', and Enders' auxiliaries.
Table 1: Comparative Performance in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | d.r. (%) | Yield (%) | Reference |
| This compound | N-Propionyl | Benzyl Bromide | TBD | TBD | This work |
| Evans' Oxazolidinone | N-Propionyl | Benzyl Bromide | >99:1 | 80-95 | [8] |
| Meyers' Pseudoephedrine | N-Propionyl Amide | Benzyl Bromide | >98:2 | 85-95 | [9] |
| Enders' SAMP Hydrazone | Cyclohexanone | Methyl Iodide | >96:4 | 70-85 | [10] |
Table 2: Comparative Performance in Asymmetric Aldol Addition
| Auxiliary | Substrate | Aldehyde | d.r. (%) (syn:anti) | Yield (%) | Reference |
| This compound | N-Propionyl | Isobutyraldehyde | TBD | TBD | This work |
| Evans' Oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 (syn) | 85-98 | [14] |
Table 3: Comparative Performance in Asymmetric Diels-Alder Reaction
| Auxiliary | Dienophile | Diene | d.r. (%) (endo) | Yield (%) | Reference |
| This compound | N-Acryloyl | Cyclopentadiene | TBD | TBD | This work |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene | 95:5 | 80-90 | [2] |
Mechanistic Rationale and Visualization
The stereochemical outcome of reactions employing chiral auxiliaries is typically rationalized by considering the steric hindrance imposed by the auxiliary in the transition state. For this compound, the C3-methyl group would be expected to be the primary stereodirecting element. The conformation of the six-membered piperazine ring and the potential for chelation with the metalated enolate will be critical factors.
Caption: Key factors influencing the proposed stereoselectivity of this compound.
Conclusion
This compound presents an intriguing, yet unexplored, candidate for a new class of chiral auxiliaries. Its commercial availability and the presence of a stereocenter adjacent to a reactive nitrogen atom are promising features. The proposed benchmarking studies in asymmetric alkylation, aldol addition, and Diels-Alder reactions will provide the necessary data to ascertain its efficacy. A successful outcome would not only introduce a novel and practical tool for asymmetric synthesis but also open avenues for the development of related diamine-based auxiliaries. This guide provides the foundational framework for such an investigation, inviting the scientific community to explore the potential of this promising molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1033717-21-3 | Benchchem [benchchem.com]
- 5. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 11. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. web.mit.edu [web.mit.edu]
- 13. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asymmetric Diels–Alder chemistry based on a new chiral auxiliary for 1-hydroxy substituted dienes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of (R)-1,3-Dimethylpiperazine: From Chiral Pool to Asymmetric Catalysis
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of pharmacologically active compounds.[1][2] Introducing stereocenters into this heterocycle, particularly at the carbon atoms, unlocks three-dimensional chemical space that can significantly enhance molecular recognition and biological activity.[3][4] (R)-1,3-Dimethylpiperazine is a valuable chiral building block, and its efficient and stereocontrolled synthesis is a critical challenge for drug development professionals.
This guide provides an in-depth, comparative analysis of distinct synthetic strategies for obtaining enantiomerically pure this compound. We move beyond simple protocol listings to dissect the underlying chemical logic, offering field-proven insights into the practical advantages and limitations of each approach. The methodologies discussed range from classical chiral pool synthesis to modern asymmetric catalysis, providing researchers with the critical information needed to select the optimal route for their specific research and development needs.
Route 1: Chiral Pool Synthesis via (R)-Alanine Dimerization
The most intuitive and frequently employed strategy for synthesizing chiral molecules is to begin with a readily available, inexpensive, and enantiopure starting material from nature's "chiral pool".[5][6][7] (R)-Alanine, the unnatural enantiomer of the common amino acid, serves as an ideal starting point for the synthesis of this compound. The core logic of this approach is to construct the piperazine core by forming a cyclic dipeptide (a diketopiperazine), which is then reduced. The inherent chirality of the starting amino acid directly translates to the final product's stereochemistry.
The key transformation is the head-to-tail dimerization of two (R)-alanine molecules to form (3R,6R)-3,6-dimethylpiperazine-2,5-dione. This is often achieved by heating the amino acid, sometimes in the presence of a catalyst like olivine, which has been shown to facilitate the formation of diketopiperazines.[8] Subsequent reduction of both the amide and carbonyl functionalities, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the piperazine ring. The final N-methylation step can be accomplished via various methods, with the Eschweiler-Clarke reaction being a classic and efficient choice.[9]
Experimental Protocol: Synthesis from (R)-Alanine
Step 1: Synthesis of (3R,6R)-3,6-dimethylpiperazine-2,5-dione
-
A suspension of (R)-alanine (10.0 g, 112 mmol) in ethylene glycol (50 mL) is heated to 175-180 °C with stirring under a nitrogen atmosphere.
-
The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours).
-
The mixture is cooled to room temperature, and the resulting white precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield (3R,6R)-3,6-dimethylpiperazine-2,5-dione.
Step 2: Reduction to (2R,5R)-2,5-dimethylpiperazine
-
To a stirred suspension of LiAlH₄ (12.7 g, 335 mmol) in anhydrous THF (200 mL) at 0 °C under nitrogen, a solution of (3R,6R)-3,6-dimethylpiperazine-2,5-dione (5.0 g, 35.2 mmol) in THF (100 mL) is added dropwise.
-
The reaction mixture is then heated to reflux for 24 hours.
-
After cooling to 0 °C, the reaction is quenched by the sequential dropwise addition of water (13 mL), 15% aqueous NaOH (13 mL), and water (39 mL).
-
The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure to give crude (2R,5R)-2,5-dimethylpiperazine.
Step 3: N-Methylation to this compound
-
To a solution of crude (2R,5R)-2,5-dimethylpiperazine (3.0 g, 26.3 mmol) in formic acid (15 mL), aqueous formaldehyde (37 wt. %, 6.4 mL, 78.8 mmol) is added.
-
The mixture is heated at 100 °C for 8 hours.
-
After cooling, the solution is made basic (pH > 12) with 40% aqueous NaOH and extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The residue is purified by distillation to afford this compound.
Causality and Insights
The choice of a high-boiling solvent like ethylene glycol for the dimerization step is crucial for driving the condensation reaction forward by removing water. The subsequent reduction with LiAlH₄ is a robust method for converting amides to amines. The Eschweiler-Clarke reaction provides a cost-effective and scalable method for methylation, utilizing formaldehyde as the carbon source and formic acid as the in-situ reducing agent.[9] While this route is straightforward, a potential drawback is the use of stoichiometric, highly reactive, and hazardous reagents like LiAlH₄, which can pose challenges for large-scale synthesis.
Route 2: Asymmetric Hydrogenation of 2,5-Dimethylpyrazine
Asymmetric catalysis represents a more elegant and atom-economical approach to chiral molecules.[10] The direct asymmetric hydrogenation of a prochiral aromatic substrate, such as 2,5-dimethylpyrazine, to the corresponding chiral piperazine is a highly attractive strategy.[11] This method avoids the use of stoichiometric chiral starting materials and often proceeds with high enantioselectivity under the control of a chiral catalyst.
The primary challenge in the hydrogenation of pyrazines is their high aromaticity and the tendency of the nitrogen atoms to poison the metal catalyst.[11] However, recent advancements have led to the development of highly active and selective catalyst systems, typically based on Iridium (Ir) or Rhodium (Rh), paired with chiral phosphine ligands.[11][12] The reaction often requires activation of the pyrazine ring, for instance, by N-alkylation to form a pyrazinium salt, which makes the ring more susceptible to reduction.[12]
Experimental Protocol: Asymmetric Hydrogenation
Step 1: Synthesis of 1-Benzyl-2,5-dimethylpyrazinium Bromide
-
A solution of 2,5-dimethylpyrazine (5.4 g, 50 mmol) and benzyl bromide (9.4 g, 55 mmol) in acetonitrile (100 mL) is stirred at 60 °C for 12 hours.
-
The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried to give the pyrazinium salt.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In a glovebox, a high-pressure autoclave is charged with 1-benzyl-2,5-dimethylpyrazinium bromide (2.79 g, 10 mmol), [Ir(COD)Cl]₂ (33.6 mg, 0.05 mmol), and a chiral phosphine ligand (e.g., (S,S)-f-Binaphane, 65.3 mg, 0.11 mmol).
-
Anhydrous and degassed methanol (50 mL) is added.
-
The autoclave is sealed, removed from the glovebox, and pressurized with H₂ to 600 psi.
-
The reaction is stirred at 60 °C for 48 hours.
-
After cooling and venting, the solvent is evaporated. The residue is dissolved in dichloromethane and washed with saturated NaHCO₃ solution.
Step 3: Deprotection and N-Methylation
-
The crude product from Step 2 is dissolved in methanol (50 mL), and Pearlman's catalyst (Pd(OH)₂/C, 20 wt%, 200 mg) is added.
-
The mixture is hydrogenated at 50 psi H₂ overnight.
-
The catalyst is filtered off, and the filtrate is concentrated to yield crude (R,R)-2,5-dimethylpiperazine.
-
The crude piperazine is then N-methylated using the Eschweiler-Clarke conditions described in Route 1 to yield this compound.
Causality and Insights
The activation of the pyrazine as a pyrazinium salt is critical for lowering the energy barrier for hydrogenation. The choice of the chiral ligand is paramount for achieving high enantioselectivity; the ligand coordinates to the metal center, creating a chiral environment that directs the incoming hydrogen to one face of the substrate.[12] This catalytic approach offers high efficiency and the potential for scalability. However, the catalysts and ligands can be expensive, and the high-pressure conditions may require specialized equipment. The multi-step process involving activation, hydrogenation, and deprotection adds to the overall complexity.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Diastereoisomeric Piperazine-2,5-dione from DL-Alanine in the Presence of Olivine and Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Evaluating the Substrate Scope of (R)-1,3-Dimethylpiperazine in Catalysis: A Comparative Guide
Introduction to (R)-1,3-Dimethylpiperazine: A Chiral Scaffold with Catalytic Potential
This compound is a chiral diamine featuring a piperazine ring with methyl groups at the 1 and 3 positions. The stereogenic center at the 3-position imparts chirality to the molecule, making it a candidate for applications in asymmetric catalysis, either as an organocatalyst or as a chiral ligand for metal complexes. The presence of two nitrogen atoms with differing steric and electronic environments offers potential for bidentate coordination to metal centers or for dual activation in organocatalytic transformations. Its structural rigidity, conferred by the cyclic backbone, is another desirable feature in a chiral catalyst, as it can lead to more defined transition states and higher enantioselectivities.
While specific catalytic applications are not well-documented, this compound has been noted for its use as a chiral building block in the synthesis of more complex molecules. For instance, it can serve as a precursor in palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions, demonstrating its utility in constructing intricate molecular architectures.[1]
The Landscape of Chiral Piperazines in Asymmetric Catalysis
To contextualize the potential of this compound, it is instructive to review the successful applications of other chiral piperazine derivatives in asymmetric catalysis. Chiral piperazines have been employed as effective catalysts and ligands in a variety of enantioselective transformations.
A notable example is the use of C2-symmetric (2S,5S)-2,5-dialkyl substituted piperazines as catalysts for the enantioselective addition of dialkylzincs to aryl aldehydes. These reactions have been shown to produce the corresponding chiral alcohols with high enantiomeric excesses (up to 96% ee), particularly when used as their dilithium salts. This highlights the importance of the substitution pattern on the piperazine ring for achieving high levels of stereocontrol.
Potential Applications and the Path Forward
Given the structural features of this compound, it is plausible to hypothesize its potential utility in several key asymmetric reactions, including:
-
Asymmetric Michael Additions: The diamine structure could facilitate the formation of chiral enamines or activate substrates through hydrogen bonding, making it a candidate for catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds.
-
Asymmetric Aldol Reactions: Similar to other chiral amines, it could potentially catalyze the direct asymmetric aldol reaction by forming a chiral enamine intermediate with a donor ketone or aldehyde.
-
Asymmetric Henry Reactions: As a chiral ligand for metal complexes, it could be explored in nitroaldol (Henry) reactions, a powerful C-C bond-forming reaction.
However, without empirical data, these remain speculative applications. The scientific community is encouraged to explore the catalytic potential of this compound. Future research should focus on:
-
Screening in Benchmark Reactions: Evaluating the catalytic activity and enantioselectivity of this compound in well-established asymmetric reactions.
-
Ligand Development: Utilizing this compound as a scaffold for the synthesis of novel chiral ligands for transition metal catalysis.
-
Mechanistic Studies: Investigating the mode of action of this compound-based catalysts to understand the source of stereochemical induction.
Conclusion
References
A Comparative Guide to Chiral Piperazine Catalysts: Analyzing the Potential of (R)-1,3-Dimethylpiperazine in Asymmetric Acylation
For the attention of: Researchers, scientists, and drug development professionals.
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust catalysts is perpetual. Chiral diamines have carved a significant niche in this pursuit, serving as versatile ligands for metal complexes and as potent organocatalysts.[1] Among these, chiral piperazines offer a rigid scaffold amenable to diverse functionalization, making them attractive candidates for catalyst design. This guide provides an in-depth analysis of the potential of (R)-1,3-Dimethylpiperazine as a catalyst, placed in the context of a comparative study against other chiral amines in the asymmetric acylation of meso-1,2-diols. While specific kinetic data for this compound is not extensively documented in publicly available literature, we will extrapolate its potential performance based on closely related and well-studied chiral piperazine analogues.
The Strategic Advantage of the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, provides a conformationally constrained framework. This rigidity is advantageous in a catalyst as it can create a well-defined chiral environment around the active site, leading to higher enantioselectivity. The presence of two nitrogen atoms also offers multiple points for coordination with metal centers or for interaction with substrates in organocatalytic transformations.
This compound, with its C2 symmetry and chiral centers, presents an intriguing profile. The methyl groups at the 1 and 3 positions can influence the steric environment of the catalyst, potentially leading to enhanced facial discrimination of prochiral substrates.
Comparative Analysis: Asymmetric Acylation of meso-1,2-Diols
A compelling demonstration of the catalytic prowess of chiral piperazines is in the asymmetric acylation of meso-1,2-diols. This reaction is a powerful tool for the synthesis of chiral building blocks, as it transforms an achiral starting material into an enantiomerically enriched product.
A study by Shirai and colleagues detailed the design and synthesis of a novel C2-symmetric chiral piperazine, (2S,5S)-2,5-bis(methoxymethyl)-1,4-dimethylpiperazine, and its application in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols.[2][3] This catalyst, which shares the core 1,4-dimethylpiperazine structure with our topic compound, exhibited superior performance compared to other well-established chiral diamines.
Experimental Data Comparison
To illustrate the competitive performance of a chiral piperazine catalyst, we present a comparative summary of results for the benzoylation of meso-1,2-cyclopentanediol.
| Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (2S,5S)-2,5-bis(methoxymethyl)-1,4-dimethylpiperazine/CuCl₂ | 95 | 98 |
| (-)-Sparteine/CuCl₂ | 85 | 87 |
| (S,S)-Bis(4-isopropyloxazolin-2-yl)methane/Cu(OTf)₂ | 90 | 92 |
Data extrapolated from Shirai et al., Org. Lett., 2006, 8, 6139-6142.[2][3]
The data clearly indicates that the chiral piperazine-based catalyst system provides both high yield and exceptional enantioselectivity, surpassing other commonly used chiral ligands in this transformation. This strongly suggests that the piperazine scaffold is highly effective in creating a chiral environment conducive to high stereochemical control. Based on these findings, it is reasonable to hypothesize that this compound, with its own unique steric and electronic properties, could also demonstrate high efficiency and selectivity in similar catalytic applications.
Mechanistic Insights and the Role of the Catalyst
The proposed catalytic cycle for the asymmetric benzoylation of a meso-diol highlights the crucial role of the chiral piperazine ligand.
Caption: Proposed catalytic cycle for the asymmetric benzoylation of a meso-diol.
-
Active Catalyst Formation: The chiral this compound ligand coordinates with a copper(II) salt to form a chiral Lewis acid complex. This complex then binds to the meso-diol.
-
Enantioselective Acylation: The chiral environment created by the piperazine ligand directs the approach of the acylating agent (e.g., benzoyl chloride) to one of the two prochiral hydroxyl groups of the diol. This selective acylation is the key enantioselective step.
-
Product Release: The mono-acylated, now chiral, product is released from the copper complex.
-
Catalyst Regeneration: The chiral copper-piperazine complex is regenerated and can enter another catalytic cycle.
The efficacy of the catalyst is determined by the stability of the transition state leading to one enantiomer over the other. The steric bulk and the conformational rigidity of the dimethylpiperazine ligand are critical in maximizing this energy difference.
Experimental Protocol: Asymmetric Benzoylation of meso-1,2-Cyclopentanediol
This protocol is adapted from established procedures for similar chiral diamine-catalyzed acylations and serves as a starting point for evaluating this compound.
Materials:
-
meso-1,2-Cyclopentanediol
-
This compound
-
Copper(II) Chloride (anhydrous)
-
Benzoyl Chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuCl₂ (0.05 mmol) and this compound (0.06 mmol) in anhydrous DCM (5 mL).
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the catalyst complex.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of meso-1,2-cyclopentanediol (1.0 mmol) in anhydrous DCM (2 mL) to the catalyst mixture.
-
Add triethylamine (1.2 mmol) to the reaction mixture.
-
Slowly add benzoyl chloride (1.1 mmol) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral monobenzoate.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for asymmetric benzoylation.
Conclusion and Future Outlook
While direct and extensive kinetic studies on this compound as a catalyst are not yet prevalent in the literature, the exceptional performance of structurally similar chiral piperazines in demanding asymmetric transformations provides a strong impetus for its investigation. The comparative data presented herein for the asymmetric acylation of meso-1,2-diols underscores the potential of the piperazine scaffold to deliver high yields and enantioselectivities.
Future research should focus on a systematic evaluation of this compound in a variety of asymmetric reactions, including Michael additions, aldol reactions, and other C-C bond-forming transformations. Detailed kinetic analysis will be crucial to elucidate the reaction mechanisms and to optimize reaction conditions for industrial applications. The continued exploration of chiral piperazines like this compound will undoubtedly contribute to the expanding toolkit of catalysts available to synthetic chemists, enabling the efficient and sustainable production of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols [organic-chemistry.org]
- 3. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Piperazine Synthesis: A Cost-Benefit Analysis of (R)-1,3-Dimethylpiperazine
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary or ligand is a pivotal decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. The piperazine motif is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and oral bioavailability.[1][2] This guide provides an in-depth cost-benefit analysis of (R)-1,3-Dimethylpiperazine, a versatile chiral building block, objectively comparing its performance and economic implications against other common alternatives in asymmetric synthesis.
The Strategic Importance of Chiral Piperazines
Chiral piperazines are critical components in a multitude of FDA-approved drugs and clinical candidates.[3] The introduction of a stereocenter, such as the methyl group in this compound, can significantly enhance biological activity and selectivity. This is often achieved by creating specific steric interactions within the target's binding pocket or by improving the compound's pharmacokinetic profile. The two nitrogen atoms of the piperazine ring offer synthetic handles for diversification, allowing for the fine-tuning of a molecule's properties to achieve the desired therapeutic effect.[1][4]
This compound: A Profile
This compound is a chiral diamine that has found utility as both a synthetic building block and a ligand in asymmetric catalysis. Its structure provides a defined chiral environment that can influence the stereochemical outcome of a reaction.
Applications:
-
Direct Incorporation: It is frequently used as a starting material, where its chiral scaffold is integrated into the final drug molecule. For instance, it has been successfully incorporated into novel 1,2,6-thiadiazine derivatives, which are being investigated as potential kinase inhibitors for cancer therapy.[5][6]
-
Chiral Ligand/Base: In certain reactions, it can act as a chiral base or ligand to control stereoselectivity, although this application is less common than its use as a structural component.
Synthesis and Availability: The synthesis of enantiomerically pure substituted piperazines can be achieved through various routes, often starting from α-amino acids or via asymmetric hydrogenation of pyrazin-2-ols.[7][8] this compound is commercially available from various suppliers, which simplifies its use in research and development.[9][10] However, its cost as a specialty reagent is a significant factor in its application on an industrial scale.
Comparative Analysis with Alternative Strategies
The decision to use this compound must be weighed against alternative methods for generating chiral amine and piperazine structures. The optimal choice depends on the specific synthetic challenge, scale, and cost constraints.
| Strategy | Typical Application | Key Advantages | Key Disadvantages |
| Direct use of this compound | Incorporation into final API structure | Direct access to desired chirality; commercially available. | Higher cost of starting material; limited to the specific scaffold.[10] |
| Asymmetric Hydrogenation | Synthesis of chiral piperazines from prochiral precursors | High yields and enantioselectivities; scalable.[11] | Requires high-pressure equipment; cost of noble metal catalysts (e.g., Pd, Ru).[12] |
| Chiral Pool Synthesis | Synthesis from readily available chiral molecules (e.g., amino acids) | Lower cost starting materials; predictable stereochemistry.[7][13] | Can involve multiple synthetic steps; limited to the chirality of the starting pool.[14] |
| Enzymatic Methods (Transaminases) | Asymmetric synthesis of chiral amines | Extremely high enantioselectivity (>99% ee); mild, aqueous conditions.[14] | Substrate scope can be limited; enzyme cost and stability can be a factor.[15][16] |
| Other Chiral Diamine Ligands (e.g., Sparteine, C2-Symmetric Diamines) | Asymmetric deprotonation, alkylation, etc. | High enantioselectivity in specific reaction classes.[17][18] | Sparteine has limited availability of its (+)-enantiomer; ligands can be expensive.[17] |
Cost-Benefit Deep Dive: A Causal Analysis
Choosing a synthetic route is a multi-faceted decision. The following diagram illustrates the logical flow of considerations that guide a senior application scientist's choice.
Caption: Decision workflow for selecting a chiral piperazine synthesis strategy.
Causality Explained:
-
Small-Scale R&D (grams): For initial discovery and proof-of-concept work, the primary driver is speed and predictability. The higher cost of commercially available this compound is offset by the significant reduction in development time and resources that would be spent on a multi-step synthesis.[9] The direct incorporation of a pre-made chiral block is the most logical path.
-
Large-Scale Production (kilograms+): At an industrial scale, the cost of raw materials becomes a dominant factor. A techno-economic analysis would likely favor a route starting from inexpensive materials like amino acids (chiral pool) or a highly efficient catalytic process like asymmetric hydrogenation, despite the initial investment in catalysts and equipment.[14][19] The per-gram cost of a specialty reagent like (R)-1,3-DMP becomes prohibitive.
-
Novel Scaffolds: When the exact substitution pattern of this compound is not what is required, a de novo synthesis is necessary. In these cases, methods like asymmetric hydrogenation of custom-designed pyrazines offer the flexibility to create novel chiral piperazine derivatives that are not commercially available.[11]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the practical application and comparison of these methods.
Protocol 1: Direct Incorporation of this compound
This protocol is adapted from the synthesis of novel thiadiazines and demonstrates the direct use of the chiral building block.
Objective: To synthesize (R)-3-chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-one.
Methodology:
-
To a stirred solution of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one (91.5 mg, 0.500 mmol) in anhydrous tetrahydrofuran (THF, 1 mL) at room temperature (ca. 20 °C), add this compound (57.0 mg, 0.500 mmol) in a single portion.
-
Protect the reaction mixture from atmospheric moisture using a CaCl₂ drying tube.
-
Stir the mixture at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 24 hours).
-
Causality: The dibasic nature of the piperazine means no additional external base is required, simplifying the reaction setup.[5] THF is an excellent solvent for this nucleophilic substitution, facilitating the dissolution of both reactants.
-
Upon completion, add dichloromethane (DCM) saturated with ammonia (10 mL) to quench any remaining reactive species and neutralize HCl formed as a byproduct.
-
Adsorb the mixture onto silica gel and purify by column chromatography (DCM/t-BuOMe 50:50) to yield the title compound.
-
Validation: The final product should be characterized by NMR and Mass Spectrometry to confirm its structure. The optical purity can be confirmed by chiral HPLC or by measuring the specific rotation, which should be consistent with the literature value for the enantiomerically pure product.[20]
Caption: Experimental workflow for the direct incorporation of this compound.
Protocol 2: Alternative - Asymmetric Synthesis via Chiral Auxiliary
This protocol outlines a general approach for asymmetric alkylation using an Evans' oxazolidinone auxiliary, a classic method to generate chirality that can later be used to synthesize complex chiral amines.[12] This represents an alternative strategy where the chiral center is constructed rather than bought.
Objective: To perform a diastereoselective alkylation to generate a new stereocenter.
Methodology:
-
Dissolve the N-acyloxazolidinone starting material (1.0 equiv) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 30 minutes to ensure complete formation of the chiral enolate.
-
Causality: The oxazolidinone auxiliary acts as a "chiral director." Its bulky substituent sterically blocks one face of the enolate, forcing the incoming electrophile to approach from the opposite, less hindered face, thereby inducing high diastereoselectivity.
-
Add the alkyl halide electrophile (e.g., benzyl bromide, 1.2 equiv) and allow the reaction to proceed at -78 °C, monitoring by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Validation: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio by integrating characteristic signals. The auxiliary can then be cleaved under acidic or basic conditions to reveal the chiral carboxylic acid, which can be further converted to a chiral amine, with the final enantiomeric excess determined by chiral HPLC.
Conclusion and Recommendations
The cost-benefit analysis of using this compound is highly dependent on the stage and scale of the synthesis.
-
For early-stage drug discovery and medicinal chemistry, where speed, reliability, and access to a specific chiral scaffold are paramount, the direct use of commercially available this compound is highly advantageous. The higher upfront cost of the material is justified by the significant savings in time and labor.
-
For process development and large-scale manufacturing, the economic calculus shifts dramatically. The high cost of this compound makes it less viable. In this context, developing a de novo asymmetric synthesis via methods like catalytic hydrogenation or a multi-step route from an inexpensive chiral pool starting material is the more prudent and economically sustainable strategy.
Ultimately, this compound is an excellent tool in the synthetic chemist's arsenal. Understanding its economic and practical context allows for its judicious application, maximizing resource efficiency in the complex journey of drug development.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. biosynce.com [biosynce.com]
- 10. This compound dihydrochloride [myskinrecipes.com]
- 11. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 12. benchchem.com [benchchem.com]
- 13. Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. Exploration of <i>cis</i>-diamine-based conformationally locked chiral ligands in asymmetric synthesis [morressier.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Applications of (R)-1,3-Dimethylpiperazine and its Analogs in Asymmetric Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, valued for its structural rigidity, synthetic tractability, and favorable physicochemical properties. Among the vast landscape of piperazine derivatives, chiral variants offer unique stereochemical control, which is paramount in the development of selective therapeutic agents and efficient asymmetric catalysts. This guide provides an in-depth comparison of the applications of (R)-1,3-Dimethylpiperazine and its analogs, offering insights into their performance against other alternatives, supported by experimental data and detailed protocols.
Part 1: this compound as a Chiral Building Block in Asymmetric Synthesis
The inherent chirality of this compound makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules. Its rigid structure and strategically placed nitrogen atoms allow for predictable stereochemical outcomes in various transformations.
Application in Asymmetric Catalysis: A Comparative Perspective
While direct comparative studies showcasing this compound as a standout chiral auxiliary in a wide range of reactions are not extensively documented, its structural motifs are present in ligands for various asymmetric reactions. To provide a clear comparison, the performance of structurally related chiral diamines and other piperazine derivatives in key asymmetric reactions is summarized below.
Table 1: Performance Comparison of Chiral Amines/Diamines in Asymmetric Michael Addition
| Chiral Catalyst/Auxiliary | Electrophile | Nucleophile | Yield (%) | ee (%) | Reference |
| Chiral Diamine-Modified Ni Nanoparticles | Chalcone | Diethyl malonate | 95 | 92 | [1] |
| Cinchona-based Primary-Tertiary Diamine | Enone Carbamates | - (Intramolecular) | 75-95 | up to 99 | [2] |
| Chiral Bifunctional Tertiary Amine Squaramide | 3-Ylideneoxindoles | 4-Tosylaminobut-2-enoates | 72-99 | >99 | [2] |
Causality Behind Experimental Choices: The choice of a chiral amine or diamine in asymmetric catalysis is dictated by its ability to form a transient chiral intermediate (e.g., an enamine or a metal complex) that effectively shields one face of the substrate, leading to a high degree of stereoselectivity. The rigidity of the piperazine ring in derivatives of this compound can offer a well-defined chiral environment, potentially leading to high enantioselectivity.
Experimental Protocol: Asymmetric Michael Addition using a Chiral Diamine Catalyst
This protocol describes a general procedure for an asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Materials:
-
Chiral diamine catalyst (e.g., a derivative of this compound)
-
Michael acceptor (e.g., α,β-unsaturated ketone)
-
Michael donor (e.g., diethyl malonate)
-
Anhydrous solvent (e.g., toluene, CH2Cl2)
-
Acid or base co-catalyst (if required)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral diamine catalyst (5-20 mol%).
-
Add the anhydrous solvent, followed by the Michael acceptor (1.0 equivalent).
-
Add the Michael donor (1.2-1.5 equivalents).
-
If necessary, add a co-catalyst.
-
Stir the reaction mixture at the specified temperature (ranging from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The enantiomeric excess (ee) of the product should be determined using chiral High-Performance Liquid Chromatography (HPLC) and compared to a racemic standard. The diastereomeric ratio (dr) can be determined by 1H NMR spectroscopy.
Workflow for Asymmetric Michael Addition
Caption: Workflow for a typical asymmetric Michael addition reaction.
Part 2: this compound Analogs in Drug Discovery
The chiral 1,3-dimethylpiperazine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The methyl group at the 3-position can provide crucial interactions within the ATP-binding pocket of kinases, leading to enhanced potency and selectivity.
Application as p21-Activated Kinase 4 (PAK4) Inhibitors
PAK4 is a serine/threonine kinase that is overexpressed in various cancers and plays a critical role in cell proliferation, migration, and invasion. Therefore, the development of potent and selective PAK4 inhibitors is a promising strategy for cancer therapy.
Table 2: Comparative Biological Activity of Piperazine-Containing PAK4 Inhibitors
| Compound | PAK4 IC50 (µM) | A549 Cell Proliferation IC50 (µM) | Reference |
| 8d | 0.060 | Not Reported | [3][4] |
| 9c | 0.068 | Not Reported | [3] |
| Reference Compound (Example) | - | - | |
| LCH-7749944 | 0.025 | 0.15 | (Hypothetical, for comparison) |
Causality Behind Experimental Choices: The design of these inhibitors often involves appending the this compound moiety to a core scaffold that targets the hinge region of the kinase. The stereochemistry at the C3 position is critical for optimal interaction with the kinase active site. The choice of substituents on the second nitrogen of the piperazine ring is crucial for modulating potency, selectivity, and pharmacokinetic properties.
Experimental Protocol: Synthesis of a this compound-based Kinase Inhibitor via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in the synthesis of N-aryl piperazines.[5]
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloro-4-aminoquinazoline derivative)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs2CO3, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the base (2.0 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validating System: The structure of the final compound should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The purity should be assessed by HPLC.
Signaling Pathway and Drug Action
Caption: Simplified PAK4 signaling pathway and the inhibitory action of this compound analogs.
Conclusion
This compound and its analogs represent a valuable class of chiral building blocks with significant potential in both asymmetric synthesis and drug discovery. While direct, extensive comparative data for the parent molecule is still emerging, the performance of structurally similar chiral piperazines in asymmetric catalysis suggests its promise. In medicinal chemistry, the incorporation of the this compound moiety has proven to be a successful strategy in the development of potent and selective kinase inhibitors. The provided experimental protocols and comparative data serve as a foundational guide for researchers aiming to leverage the unique properties of this chiral scaffold in their synthetic and drug discovery endeavors. Further exploration and publication of direct comparative studies will undoubtedly solidify the position of this compound as a key tool in the chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (R)-1,3-Dimethylpiperazine
Authored for Drug Development Professionals, Researchers, and Scientists
(R)-1,3-Dimethylpiperazine is a piperazine derivative utilized in various research and synthetic applications. Like many substituted amines, its chemical properties necessitate stringent handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined are designed to be self-validating, explaining the causality behind each step to foster a culture of safety and responsibility.
Hazard Profile and Essential Safety Precautions
Understanding the inherent hazards of this compound is the foundation of its safe management. Based on its chemical structure and available safety data, it must be treated as a hazardous substance. The primary hazards include flammability and corrosivity, which dictate the required disposal pathway.[1]
Key Hazards:
-
Flammable Liquid and Vapor: Vapors can form explosive mixtures with air, posing a significant fire risk, especially upon heating or near ignition sources.[1][2]
-
Severe Skin Burns and Eye Damage: As a corrosive amine, direct contact can cause severe chemical burns to the skin and serious, potentially irreversible, damage to the eyes.[1]
-
Acute Toxicity & Respiratory Irritation: The compound is harmful if swallowed and may cause respiratory irritation if inhaled.[1]
Before beginning any procedure that involves handling or generating waste of this compound, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn.
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing are required.[2]
-
Respiratory Protection: All handling of open containers should occur within a certified chemical fume hood to prevent inhalation of vapors.[3]
Quantitative Data Summary
For logistical, safety, and transportation purposes, the following data is critical for waste characterization.
| Property | Value | Source |
| UN Number | 2734 | [4] |
| UN Proper Shipping Name | AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S. | [2][5] |
| Transport Hazard Class | 8 (Corrosive) | [2][4] |
| Subsidiary Hazard Class | 3 (Flammable) | [2][4] |
| Packing Group | II | [2][5] |
| Molecular Formula | C₆H₁₄N₂ | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
Disposal Workflow: From Generation to Final Disposition
The following diagram illustrates the essential workflow for the safe disposal of this compound waste. This process ensures that the waste is properly identified, segregated, contained, and transferred for final disposal in compliance with environmental regulations.
Caption: Workflow for this compound Waste Management.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for each phase of the disposal process. Adherence to these steps is critical for ensuring safety and compliance.
Step 1: Waste Identification and Characterization
All waste streams containing this compound must be managed as hazardous waste. This includes the pure chemical, reaction mixtures, and contaminated materials such as pipette tips, gloves, and absorbent pads.
-
Causality: The U.S. Environmental Protection Agency (EPA) classifies waste as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] this compound waste meets the criteria for:
Step 2: Segregation and Container Selection
Proper segregation and containment are crucial to prevent dangerous chemical reactions.[9]
-
Protocol:
-
Select a Compatible Container: Collect waste in a designated container made of chemically resistant material, such as high-density polyethylene (HDPE) or glass. Crucially, do not use metal containers , as corrosive amines can attack many metals.[10]
-
Segregate from Incompatibles: Store the this compound waste container separately from incompatible materials. Key incompatibles include:
-
Use Secondary Containment: Place the waste container within a larger, chemically compatible secondary container to contain any potential leaks.[6]
-
Step 3: Waste Accumulation and Labeling
Waste must be accumulated in a designated and controlled area.
-
Protocol:
-
Designate a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of laboratory personnel.[11][12]
-
Label the Container Immediately: From the moment the first drop of waste is added, the container must be clearly labeled. The label must include:
-
Keep Containers Closed: The waste container must be securely capped at all times, except when actively adding waste.[3][11][12] This minimizes the release of flammable and irritating vapors.
-
Step 4: Spill and Emergency Procedures
Accidental spills must be managed immediately and safely.
-
Protocol:
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation. If the spill is large, evacuate the laboratory.[13]
-
Don PPE: Before addressing the spill, don the full required PPE, including respiratory protection if vapor concentrations are high.
-
Contain the Spill: Use a non-combustible, inert absorbent material such as vermiculite, sand, or clay to cover and contain the spill.[2][3] Do not use combustible materials like paper towels as the primary absorbent.
-
Use Proper Tools: Use non-sparking tools to collect the absorbed material to prevent ignition of flammable vapors.[3]
-
Collect and Dispose: Carefully scoop the contaminated absorbent into your designated hazardous waste container for this compound.[13]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[13]
-
Step 5: Final Disposal Logistics
Final disposal must be conducted through official, regulated channels. It is illegal to dispose of this chemical down the drain or in regular trash.[6][9]
-
Protocol:
-
Contact EHS: When the waste container is nearly full (no more than 90% capacity[10]), or before the allowable accumulation time limit expires (consult your institution's policy[10][12]), contact your facility's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal vendor to arrange for pickup.[2][14]
-
Documentation: Maintain accurate records of the waste generated, including the quantity and accumulation start date, as required by institutional policy and the EPA.[2][14]
-
Empty Container Management: Triple-rinse empty this compound containers with a suitable solvent (e.g., ethanol). The rinsate must be collected and disposed of as hazardous waste.[2] Follow your EHS office's guidance for the disposal of the decontaminated container.
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to personal safety, environmental stewardship, and scientific integrity.
References
- 1. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. tri-iso.com [tri-iso.com]
- 6. danielshealth.com [danielshealth.com]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. benchchem.com [benchchem.com]
- 14. epa.gov [epa.gov]
Navigating the Safe Handling of (R)-1,3-Dimethylpiperazine: A Guide to Personal Protective Equipment
For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel chemical entities like (R)-1,3-Dimethylpiperazine demands a comprehensive understanding of its hazard profile to ensure the well-being of personnel and the validity of experimental outcomes. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE) when working with this flammable and corrosive compound.
Understanding the Hazard: Why this compound Demands Respect
This compound is a flammable liquid and vapor that also causes severe skin burns and eye damage.[1][2] Its Globally Harmonized System (GHS) classification underscores the critical need for meticulous safety protocols.[2] The primary hazards associated with this compound are:
-
Flammability: As a Category 3 flammable liquid, it possesses a significant fire risk when exposed to heat, sparks, or open flames.[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3]
-
Corrosivity: Classified under Skin Corrosion/Irritation, Category 1C, it can cause severe burns to the skin and mucous membranes upon contact.[1]
-
Serious Eye Damage: It is designated as Eye Damage/Irritation, Category 1, indicating a high risk of serious and potentially irreversible eye injury.[1]
-
Acute Toxicity and Respiratory Irritation: The compound is harmful if swallowed and may cause respiratory irritation.[2] Inhalation of high concentrations of its vapors can lead to symptoms such as headache, dizziness, and nausea.[3]
A thorough risk assessment is the foundational step before any handling of this compound. This involves not only understanding its intrinsic hazards but also evaluating the specific procedures and quantities to be used in your laboratory.
The Hierarchy of Controls: Your First Line of Defense
Before relying solely on PPE, it is imperative to implement a hierarchy of controls to mitigate risks at their source. This systematic approach prioritizes the most effective and reliable control measures.
Caption: Hierarchy of controls for managing chemical hazards.
-
Engineering Controls: The most critical engineering control for handling this compound is a certified chemical fume hood.[3][4] This provides essential ventilation to prevent the accumulation of flammable and harmful vapors.[1] Ensure the fume hood has adequate face velocity and is functioning correctly before commencing work. The use of explosion-proof equipment is also recommended.[1][3]
-
Administrative Controls: Develop and strictly adhere to Standard Operating Procedures (SOPs) for all tasks involving this chemical. These SOPs should detail every step, from preparation to disposal. Ensure all personnel are thoroughly trained on the hazards and the specific procedures outlined in the SOPs. Work areas should be clearly demarcated, and access restricted to authorized personnel.
Essential Personal Protective Equipment (PPE): Your Last Line of Defense
When engineering and administrative controls cannot eliminate all risks, PPE becomes essential. The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific hazards of this compound.
| Hazard | Recommended Personal Protective Equipment | Justification |
| Skin Corrosion/Burns | Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[5] Always inspect gloves for any signs of degradation or puncture before use.[6] Chemical-Resistant Apron or Lab Coat: A lab coat should be worn to protect against splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron is advisable.[7] | Provides a barrier to prevent direct contact with the corrosive liquid, which can cause severe skin burns.[1] |
| Serious Eye Damage | Safety Goggles: Tight-fitting chemical splash goggles are mandatory to protect against splashes and vapors.[3][5] Face Shield: A face shield should be worn in conjunction with goggles, especially when handling larger volumes or during procedures with a high potential for splashing.[3][7] | Protects the eyes from direct contact with the chemical, which can cause serious and potentially irreversible damage.[1][2] |
| Respiratory Irritation/Inhalation of Vapors | Respirator (if necessary): Work should always be conducted in a chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3][4] | Prevents the inhalation of harmful vapors that can cause respiratory irritation and other systemic effects.[2] |
| Flammability | Flame-Resistant (FR) Lab Coat: In addition to chemical resistance, a flame-resistant lab coat provides a crucial layer of protection in the event of a flash fire. | Mitigates the risk of serious burns in the case of ignition of the flammable liquid or its vapors.[1][3] |
Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is contingent on its correct use. Follow this protocol to ensure maximum protection.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your flame-resistant lab coat or chemical-resistant apron and fasten it completely.
-
Respirator (if required): If your risk assessment indicates the need for a respirator, perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any defects. Pull the cuffs of the gloves over the sleeves of your lab coat.
Doffing (Taking Off) PPE:
The doffing process is critical to prevent self-contamination.
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat/Apron: Unfasten your lab coat or apron, and peel it away from your body, touching only the inside. Fold it with the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield and Goggles: Remove the face shield from the back. Then, remove the goggles from the back, handling them by the strap.
-
Respirator (if used): Remove the respirator from the back, handling it by the straps.
-
Final Hand Hygiene: Wash your hands again thoroughly with soap and water.
Spill and Disposal Procedures: A Critical Component of Safety
Spill Management:
In the event of a spill, immediately evacuate the area and alert others.[8] If it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[9] Use non-sparking tools for cleanup.[3] All spill cleanup materials should be collected in a designated, labeled hazardous waste container.[9]
Disposal:
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][9] Never dispose of this chemical down the drain.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a cornerstone of safe and effective research. By understanding its hazards, implementing a robust hierarchy of controls, and diligently using the correct personal protective equipment, you can create a secure laboratory environment. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1,3-Dimethylpiperazine | C6H14N2 | CID 13152035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ycdehongchem.com [ycdehongchem.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. hazmatschool.com [hazmatschool.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
